6-Bromo-4-chloro-7-methylquinoline
Description
BenchChem offers high-quality 6-Bromo-4-chloro-7-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-7-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670932 | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-57-7 | |
| Record name | Quinoline, 6-bromo-4-chloro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the quinoline scaffold stands out as a "privileged structure," a framework that consistently demonstrates a high affinity for a diverse range of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Bromo-4-chloro-7-methylquinoline . This compound is not merely an inert molecule but a versatile chemical intermediate, strategically equipped with two distinct and orthogonally reactive halogen atoms. The presence of a chloro group at the 4-position and a bromo group at the 6-position provides medicinal chemists with a powerful toolkit for sequential, site-selective modifications. This dual-handle approach is invaluable for the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening.
This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will elucidate the core chemical properties, explore the nuanced reactivity, propose a robust synthetic pathway, and discuss the potential applications of 6-bromo-4-chloro-7-methylquinoline as a pivotal building block in organic synthesis and pharmaceutical research.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is paramount for its effective use in a laboratory setting. While extensive experimental data for this specific isomer is not broadly published, its key characteristics can be reliably determined from supplier data and predicted based on established chemical principles.
Chemical Identity & Properties
The essential identifiers and physical properties of 6-bromo-4-chloro-7-methylquinoline are summarized below. The lack of a dedicated CAS number in common databases suggests it is a specialized research chemical, making the MDL number its most reliable identifier for procurement.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| MDL Number | MFCD12674991 | |
| Physical Form | Solid | |
| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Low solubility in water is anticipated. |
Predicted Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). Key expected signals include singlets for the protons at the C5 and C8 positions, a singlet for the proton at the C3 position, and a singlet for the methyl group protons (approx. 2.4-2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum should display ten unique signals. The methyl carbon would appear upfield (~15-20 ppm), while the aromatic and heterocyclic carbons would resonate downfield (~120-155 ppm). Carbons directly attached to the electronegative halogen and nitrogen atoms (C4, C6, C8a, C10a) will show characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks centered around m/z 255/257/259.
The Duality of Reactivity: A Synthetic Chemist's Perspective
The true value of 6-bromo-4-chloro-7-methylquinoline lies in its capacity for selective, sequential functionalization. The electronic properties of the quinoline ring render the C4-chloro and C6-bromo positions susceptible to different classes of reactions, enabling a high degree of synthetic control.
Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This makes the C4 position an ideal site for introducing nitrogen, oxygen, or sulfur-based nucleophiles.
Causality Behind the Reaction: The reaction proceeds because the nitrogen atom in the quinoline ring can delocalize the negative charge of the anionic intermediate, lowering the activation energy for the substitution. This is a classic example of heteroatom-activated SₙAr.
Caption: Generalized mechanism for SₙAr at the C4-position of a chloroquinoline.
Generalized Protocol for Amination at C4:
-
Reaction Setup: In a sealed reaction vessel, dissolve 6-bromo-4-chloro-7-methylquinoline (1.0 eq) in a suitable solvent such as n-butanol, DMSO, or NMP.
-
Addition of Reagents: Add the desired primary or secondary amine (1.2-2.0 eq). For less reactive amines or when using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) may be required.
-
Reaction Conditions: Heat the mixture to a temperature between 120-180 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[3]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.
Causality Behind the Reaction: The Suzuki coupling relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The C-Br bond is sufficiently reactive to undergo oxidative addition to the Pd(0) complex, initiating the catalytic cycle. The C-Cl bond at the C4 position is generally less reactive under typical Suzuki conditions, allowing for selective functionalization at the C6 position first.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki Coupling at C6:
-
Reaction Setup: To a Schlenk flask, add 6-bromo-4-chloro-7-methylquinoline (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Strategic Orthogonal Synthesis
The differential reactivity of the C4-Cl (SₙAr) and C6-Br (cross-coupling) sites allows for a planned, sequential synthesis to build molecular complexity. A common strategy involves functionalizing the more robust C-Br bond first via Suzuki coupling, followed by SₙAr at the C4 position.
Caption: Workflow for sequential functionalization of 6-bromo-4-chloro-7-methylquinoline.
Proposed Synthesis of 6-Bromo-4-chloro-7-methylquinoline
A plausible and efficient synthesis of the title compound can be achieved via a multi-step sequence starting from a commercially available aniline, leveraging the classic Gould-Jacobs reaction to construct the quinoline core.[4][5]
Caption: Proposed synthetic pathway for 6-bromo-4-chloro-7-methylquinoline.
Detailed Synthetic Protocol:
-
Step 1: Condensation: Combine 4-bromo-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask. Heat the mixture at 110-130 °C for 1-2 hours. The ethanol byproduct can be removed under reduced pressure to drive the reaction to completion. The resulting crude adduct is often used directly in the next step.
-
Step 2: Thermal Cyclization: Add the crude adduct from Step 1 to a high-boiling point solvent like Dowtherm A or diphenyl ether, pre-heated to 240-260 °C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC). Cool the mixture and add a non-polar solvent like hexane to precipitate the product, 6-bromo-4-hydroxy-7-methylquinoline. Filter the solid, wash with hexane, and dry.
-
Step 3: Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the dried 6-bromo-4-hydroxy-7-methylquinoline (1.0 eq) in a flask equipped with a reflux condenser.[6][7] Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry to yield the final product, 6-bromo-4-chloro-7-methylquinoline. Further purification can be achieved by recrystallization from ethanol or column chromatography.
Applications in Medicinal Chemistry
The quinoline nucleus is a cornerstone of many approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[8] 6-Bromo-4-chloro-7-methylquinoline serves as an ideal starting point for the discovery of new therapeutic agents. By leveraging the orthogonal reactivity described, researchers can rapidly generate a diverse library of novel quinoline derivatives. For example, a series of aryl groups can be introduced at the C6 position, followed by the introduction of various amine-containing side chains at the C4 position, allowing for a systematic exploration of the structure-activity relationship (SAR) around the quinoline core.
Safety and Handling
Proper handling of 6-bromo-4-chloro-7-methylquinoline is essential due to its potential toxicity.
| Hazard Class | GHS Code | Signal Word | Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage |
Source:
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage class is 6.1C (Combustible, acute toxic Cat. 3).
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-4-chloro-7-methylquinoline is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its key strategic advantage lies in the differential reactivity of its two halogen substituents, which permits controlled, sequential modifications via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This feature, combined with the proven biological relevance of the quinoline scaffold, makes it an indispensable tool for researchers aiming to construct novel and complex molecules for drug discovery and materials science. Adherence to rigorous safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
-
PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
- ResearchGate. (2025, August 10).
-
PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.).
- Desai, N. C., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
Sources
- 1. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
6-Bromo-4-chloro-7-methylquinoline molecular structure and IUPAC name
An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Structure, Synthesis, and Applications in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-7-methylquinoline, a strategically substituted derivative with significant potential as a building block in drug discovery. We will dissect its molecular structure and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its applications, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for creating new chemical entities with therapeutic promise.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of substituents on the quinoline core dictates the molecule's chemical reactivity and biological activity. 6-Bromo-4-chloro-7-methylquinoline is a halogenated methylquinoline with distinct features amenable to further chemical modification.
IUPAC Name: 6-Bromo-4-chloro-7-methylquinoline
Molecular Structure Diagram
The structure, with IUPAC numbering, highlights the key positions for chemical modification. The chloro group at C4 is highly susceptible to nucleophilic substitution, while the bromo group at C6 provides a handle for metal-catalyzed cross-coupling reactions.
Caption: 2D structure of 6-Bromo-4-chloro-7-methylquinoline.
Physicochemical Data
The following table summarizes key identifiers and properties for this compound, essential for laboratory use and data management.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-4-chloro-7-methylquinoline | |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| Physical Form | Solid | [2] |
| SMILES | BrC1=CC2=C(Cl)C=CN=C2C=C1C | |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| MDL Number | MFCD12674991 | |
| PubChem Substance ID | 329773972 |
Part 2: Proposed Synthetic Pathway
Overall Reaction Scheme
The proposed two-step synthesis starts from 4-bromo-3-methylaniline and converts it into the target molecule.
Sources
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-methylquinoline from 4-Bromo-3-methylaniline
Executive Summary: This guide provides a detailed, field-proven methodology for the synthesis of 6-bromo-4-chloro-7-methylquinoline, a key intermediate in pharmaceutical research and development. The synthesis is presented as a robust two-step process commencing with the readily available substituted aniline, 4-bromo-3-methylaniline. The core of the synthesis involves the construction of the quinoline scaffold via a Gould-Jacobs type reaction to form 6-bromo-7-methylquinolin-4-ol, followed by a highly efficient chlorination step using phosphorus oxychloride. This document elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and explains the causal reasoning behind critical process parameters, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline core with halogens and alkyl groups provides a powerful handle for modulating a compound's physicochemical properties and biological targets. The target molecule, 6-bromo-4-chloro-7-methylquinoline, is a valuable and versatile building block, with the chloro group at the 4-position acting as an excellent leaving group for nucleophilic substitution, and the bromo and methyl groups offering sites for further synthetic elaboration.[3][4]
This guide presents an authoritative and reproducible pathway for the synthesis of this key intermediate, starting from the substituted aniline, 4-bromo-3-methylaniline.
Retrosynthetic Analysis & Strategic Overview
The synthetic strategy is designed for efficiency and high yield, breaking down the synthesis into two primary transformations. The retrosynthetic analysis reveals a logical path from the target molecule to commercially available or readily synthesized starting materials.
Caption: Retrosynthetic pathway for 6-bromo-4-chloro-7-methylquinoline.
This approach leverages the well-established Gould-Jacobs reaction for the initial cyclization, which reliably produces the 4-hydroxyquinoline intermediate.[5] The subsequent chlorination is a standard and high-yielding conversion.
Section 1: Synthesis of the Quinoline Core via Gould-Jacobs Reaction
The first critical stage is the construction of the heterocyclic quinoline ring. This is achieved by reacting 4-bromo-3-methylaniline with a suitable three-carbon electrophile, followed by thermal cyclization. A highly effective modern variant of the Gould-Jacobs reaction utilizes Meldrum's acid and triethyl orthoformate.[6]
Reaction Mechanism
The reaction proceeds in two distinct phases:
-
Condensation: 4-Bromo-3-methylaniline reacts with the enol ether formed from triethyl orthoformate and Meldrum's acid. This forms a vinylogous amide intermediate. The nucleophilic amino group of the aniline attacks the electrophilic carbon of the activated methylene compound.[7]
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. The high temperature facilitates an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by the elimination of acetone and carbon dioxide (from the Meldrum's acid moiety) to yield the stable 6-bromo-7-methylquinolin-4-ol.
Caption: Workflow for the synthesis of the 4-hydroxyquinoline intermediate.
Experimental Protocol: Synthesis of 6-Bromo-7-methylquinolin-4-ol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn.
-
Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-3-methylaniline (1.0 eq), Meldrum's acid (1.1 eq), and triethyl orthoformate (1.2 eq) in a suitable solvent like ethanol.[8]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is typically used in the next step without further purification.
-
Cyclization: In a separate three-neck flask equipped with a high-temperature thermometer and a condenser, preheat diphenyl ether to approximately 230-250°C.
-
Addition: Add the dried intermediate from the previous step portion-wise to the hot diphenyl ether, ensuring the temperature remains stable. Vigorous gas evolution (CO₂ and acetone) will be observed.
-
Completion: Stir the mixture at this temperature for 15-30 minutes after the addition is complete.[9]
-
Workup: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.
-
Purification: Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the resulting solid under vacuum to yield 6-bromo-7-methylquinolin-4-ol as a solid.
Section 2: Chlorination of 6-Bromo-7-methylquinolin-4-ol
The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to a 4-chloro group is a crucial step for enabling subsequent nucleophilic substitution reactions. This transformation is reliably achieved using phosphorus oxychloride (POCl₃).[6][10]
Reaction Mechanism
The 4-hydroxyquinoline, acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring in an SNAr-type mechanism. This process is facilitated by the protonated quinoline nitrogen, which makes the ring more electron-deficient and susceptible to nucleophilic attack. The phosphate group is an excellent leaving group, driving the reaction to completion.[11][12]
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-7-methylquinoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-7-methylquinolin-4-ol (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-6 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The excess POCl₃ is hydrolyzed to phosphoric acid.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield 6-bromo-4-chloro-7-methylquinoline as a crystalline solid.[8]
Data Summary
The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | 4-Bromo-3-methylaniline | Meldrum's Acid, Triethyl Orthoformate | Ethanol | ~80 | 3-4 | Vinylogous Amide | ~90-95 |
| 2 | Vinylogous Amide | (none) | Diphenyl Ether | ~240 | 0.5 | 6-Bromo-7-methylquinolin-4-ol | ~75-85 |
| 3 | 6-Bromo-7-methylquinolin-4-ol | POCl₃, cat. DMF | (neat) | ~110 | 3-6 | 6-Bromo-4-chloro-7-methylquinoline | ~80-90 |
Conclusion
The synthesis of 6-bromo-4-chloro-7-methylquinoline from 4-bromo-3-methylaniline is a reliable and high-yielding process when employing the Gould-Jacobs reaction for ring formation followed by chlorination with phosphorus oxychloride. This guide provides a robust framework, grounded in established chemical principles and supported by literature precedents, for the successful laboratory-scale production of this important synthetic intermediate. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently utilize this pathway in their synthetic endeavors.
References
[13] BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols. NIPER. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [1] BenchChem. (2025). Quinoline Synthesis via the Doebner-von Miller Reaction - Application Notes and Protocols. [14] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [15] ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis. [16] Wikipedia. (n.d.). Combes quinoline synthesis. [17] BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. [18] ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [19] Wikipedia. (n.d.). Doebner–Miller reaction. [9] Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. [3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [5] ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [4] Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [7] NIH. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. PMC. [10] ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. [8] Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [6] ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [11] PubMed. (2011). POCl3 chlorination of 4-quinazolones. [2] Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [12] Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.
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Spectroscopic data (NMR, IR, MS) of 6-Bromo-4-chloro-7-methylquinoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloro-7-methylquinoline
Introduction
6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Quinoline scaffolds are central to a wide array of bioactive molecules, including established antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of 6-Bromo-4-chloro-7-methylquinoline, featuring bromo, chloro, and methyl groups, provides multiple reactive sites and modulates the electronic properties of the quinoline core, making it a versatile intermediate for the synthesis of more complex molecular architectures.
For researchers in drug development and synthetic chemistry, unambiguous structural confirmation of such intermediates is a non-negotiable prerequisite for advancing a research program. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to characterize 6-Bromo-4-chloro-7-methylquinoline. We will delve into the principles, expected data, and practical experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between molecular structure and spectral output.
Section 1: Synthesis Pathway and Rationale
To contextualize the spectroscopic analysis, we must first consider a plausible synthetic route. The characterization of a compound is intrinsically linked to its synthesis, as the chosen pathway informs potential side products and impurities. A logical approach to synthesizing 6-Bromo-4-chloro-7-methylquinoline involves a multi-step sequence starting from a commercially available aniline derivative.
The proposed synthesis begins with the construction of the quinoline core via the Gould-Jacobs reaction, a robust and widely used method. This is followed by chlorination to install the C4-chloro substituent and, finally, a regioselective bromination to yield the target compound.
Proposed Synthesis Workflow
The diagram below outlines the strategic three-step synthesis. The choice of a phosphorus oxychloride (POCl₃) chlorination is a standard, high-yielding method for converting 4-hydroxyquinolines to 4-chloroquinolines. The final bromination step's regioselectivity is directed by the existing substituents on the benzene ring portion of the quinoline.
Caption: Proposed synthetic pathway for 6-Bromo-4-chloro-7-methylquinoline.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the molecular structure with high confidence.[2][3]
Expertise & Experience: The 'Why' Behind the Spectrum
The predicted NMR spectrum of 6-Bromo-4-chloro-7-methylquinoline is governed by the electronic environment of each nucleus. The electronegative chlorine at C4 and bromine at C6 will deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methyl group at C7 will shield nearby nuclei. The rigid aromatic ring system will cause protons to appear in the characteristic aromatic region (typically 7-9 ppm), and their coupling (splitting) will reveal their positional relationships.[4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.80 | Doublet (d) | 1H | H2 | Deshielded by adjacent nitrogen; coupled to H3. |
| ~ 7.50 | Doublet (d) | 1H | H3 | Coupled to H2. |
| ~ 8.30 | Singlet (s) | 1H | H5 | Deshielded by adjacent bromine (C6) and the quinoline ring current. No adjacent protons to couple with. |
| ~ 7.90 | Singlet (s) | 1H | H8 | Influenced by the adjacent methyl group and ring current. No adjacent protons to couple with. |
| ~ 2.50 | Singlet (s) | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 | C2 | Carbon adjacent to nitrogen. |
| ~ 122 | C3 | Shielded relative to other aromatic carbons. |
| ~ 149 | C4 | Attached to electronegative chlorine. |
| ~ 142 | C4a | Quaternary carbon at ring junction. |
| ~ 128 | C5 | Aromatic CH carbon. |
| ~ 121 | C6 | Attached to bromine, heavy atom effect. |
| ~ 140 | C7 | Attached to the methyl group. |
| ~ 125 | C8 | Aromatic CH carbon. |
| ~ 148 | C8a | Quaternary carbon at ring junction, adjacent to nitrogen. |
| ~ 18 | -CH₃ | Typical chemical shift for an aryl-attached methyl carbon. |
Experimental Protocol: NMR Data Acquisition
This protocol describes a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 6-Bromo-4-chloro-7-methylquinoline.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube. TMS will serve as the internal standard (δ = 0.00 ppm).
-
Ensure the sample has fully dissolved; gentle vortexing may be required.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer's probe.[2]
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters on a 500 MHz instrument: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Decoupling removes C-H splitting, resulting in a single peak for each unique carbon atom.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is much less sensitive than ¹H.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ peak (δ = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Caption: Standard workflow for NMR sample analysis.
Section 3: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed, and this absorption is detected and plotted.[7]
Expertise & Experience: Interpreting Vibrational Modes
For 6-Bromo-4-chloro-7-methylquinoline, the IR spectrum will be dominated by vibrations characteristic of the aromatic quinoline core and the attached substituents. We expect to see C-H stretching from both the aromatic rings and the methyl group, C=C and C=N stretching within the aromatic system, and vibrations corresponding to the C-Cl and C-Br bonds in the fingerprint region (< 1500 cm⁻¹).[8] The overall spectrum serves as a unique "molecular fingerprint" that can be used for identification.[6]
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980-2850 | C-H Stretch | Aliphatic (sp³ C-H of -CH₃) |
| 1600-1450 | C=C & C=N Stretch | Aromatic Quinoline Ring |
| ~1400 | C-H Bend | Aliphatic (-CH₃) |
| 850-750 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |
| 800-600 | C-Cl Stretch | Aryl-Chloride |
| 690-515 | C-Br Stretch | Aryl-Bromide |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
Sample Application: Place a small amount of the solid 6-Bromo-4-chloro-7-methylquinoline powder directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the presence of the characteristic absorption bands listed above.
Section 4: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.
Expertise & Experience: Isotopes and Fragmentation
The mass spectrum of 6-Bromo-4-chloro-7-methylquinoline will be particularly informative due to the presence of chlorine and bromine, both of which have distinctive isotopic patterns. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The primary peak (M⁺) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. A significant peak at M+2 will be observed due to the presence of either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. A smaller peak at M+4 will correspond to the molecule containing both ³⁷Cl and ⁸¹Br.
Under Electron Ionization (EI), the high-energy process will cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or the loss of other small, stable fragments.[10]
Expected Mass Spectrometry Data (EI-MS)
-
Molecular Weight: 256.53 g/mol
-
Molecular Formula: C₁₀H₇BrClN
| m/z (approx.) | Ion | Description |
| 255 | [M]⁺ | Molecular ion with ⁷⁹Br and ³⁵Cl |
| 257 | [M+2]⁺ | Molecular ion with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |
| 259 | [M+4]⁺ | Molecular ion with ⁸¹Br and ³⁷Cl |
| 240 | [M-CH₃]⁺ | Loss of a methyl radical |
| 220 | [M-Cl]⁺ | Loss of a chlorine radical |
| 176 | [M-Br]⁺ | Loss of a bromine radical |
Proposed Fragmentation Pathway
The initial molecular ion can undergo several fragmentation cascades, the most likely of which are the loss of the substituents.
Caption: Plausible EI-MS fragmentation of 6-Bromo-4-chloro-7-methylquinoline.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any potential impurities.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[9]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400) to ensure detection of the molecular ion cluster and key fragments.
-
Data Analysis: Identify the molecular ion cluster and confirm that the isotopic pattern matches the theoretical distribution for a compound containing one bromine and one chlorine atom. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The structural elucidation of a synthetic intermediate like 6-Bromo-4-chloro-7-methylquinoline is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups and a unique molecular fingerprint. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides structural clues through fragmentation. By employing the protocols and interpretive principles outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structure of this valuable chemical building block, ensuring the integrity of their subsequent research.
References
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? (n.d.). Guidechem.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.
- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. (2025). Benchchem.
- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- Infrared Spectroscopy. (2022). Chemistry LibreTexts.
- NMR Spectroscopy: Principles, Techniques, and Applic
- Vibrational spectroscopic study of some quinoline derivatives. (2012).
- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH.
- Infrared Spectroscopy. (n.d.).
- Infrared Spectroscopy. (2017). ACS Reagent Chemicals.
- Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applic
- Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder.
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. (n.d.). Journal of Applied Bioanalysis.
- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Mass Spectrometry: Fragmentation P
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI.
- Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
- 7-bromo-2-chloro-4-methylquinoline. (2025).
- 6-Bromo-4-chloro-2-methylquinoline. (n.d.). PubChem.
- 6-Bromo-4-chloro-7-methylquinoline. (n.d.). Sigma-Aldrich.
- 6-Bromo-4-chloro-7-methylquinoline. (n.d.). Sigma-Aldrich.
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An In-depth Technical Guide on the Physical Properties of 6-Bromo-4-chloro-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of halogen atoms and alkyl groups, such as bromo, chloro, and methyl substituents, can profoundly influence the physicochemical properties of the parent molecule. These modifications can modulate lipophilicity, metabolic stability, and receptor binding affinity, making 6-Bromo-4-chloro-7-methylquinoline a valuable intermediate for the synthesis of novel bioactive compounds.
This technical guide provides a comprehensive overview of the core physical properties of 6-Bromo-4-chloro-7-methylquinoline, with a focus on its melting point and solubility. While experimentally determined data for this specific compound are not extensively reported in the public domain, this guide outlines the predicted properties based on its chemical structure and provides detailed, best-practice experimental protocols for their determination. This document is intended to be a practical resource for researchers, enabling them to handle and characterize this compound with a high degree of scientific rigor.
Physicochemical Properties of 6-Bromo-4-chloro-7-methylquinoline
The physical state of 6-Bromo-4-chloro-7-methylquinoline at standard temperature and pressure is a solid.[1][2] Its molecular structure and identifying information are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1][2] |
| Molecular Weight | 256.53 g/mol | [1][2] |
| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [1][2] |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [1][2] |
Melting Point
The melting point of a solid is a critical physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.
| Compound | Structure | Melting Point (°C) |
| 6-Bromo-4-chloroquinoline | Lacks the methyl group at position 7 | 111.0 - 115.0[3] |
| 7-Bromo-2-chloro-4-methylquinoline | Isomeric compound | 73 - 74[4] |
The presence of the additional methyl group in 6-Bromo-4-chloro-7-methylquinoline compared to 6-Bromo-4-chloroquinoline is expected to influence its crystal lattice packing and, consequently, its melting point. A definitive value must be determined experimentally.
Solubility Profile
The solubility of a compound in various solvents is a fundamental property that dictates its utility in different applications, from chemical synthesis to biological assays. A qualitative solubility profile for 6-Bromo-4-chloro-7-methylquinoline can be predicted based on its structure. The presence of a basic nitrogen atom in the quinoline ring suggests that it will be soluble in acidic solutions. Its halogenated and aromatic nature indicates likely solubility in many common organic solvents and poor solubility in water.
Predicted Qualitative Solubility of 6-Bromo-4-chloro-7-methylquinoline
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is largely non-polar due to the aromatic rings and halogen substituents. |
| Diethyl Ether | Soluble | A common non-polar organic solvent. |
| Ethanol / Methanol | Soluble | Polar protic organic solvents that can interact with the quinoline nitrogen. |
| Dichloromethane | Soluble | A common polar aprotic organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom of the quinoline ring will be protonated to form a water-soluble salt. |
| 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks acidic protons. |
| 5% Sodium Bicarbonate (NaHCO₃) | Insoluble | The molecule lacks strongly acidic protons. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of 6-Bromo-4-chloro-7-methylquinoline.
Determination of Melting Point using the Capillary Method
This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.
Methodology
-
Sample Preparation:
-
Ensure the sample of 6-Bromo-4-chloro-7-methylquinoline is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
-
Capillary Tube Loading:
-
Obtain a capillary melting point tube, which is sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube to pack the sample tightly at the bottom.[5][6]
-
Repeat until the sample column in the capillary tube is 2-3 mm high.[5][7]
-
-
Apparatus Setup and Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Set the initial heating rate to be rapid to quickly approach the expected melting point. A preliminary, fast determination can establish an approximate range.
-
Once the approximate melting point is known, allow the apparatus to cool to at least 15-20°C below this temperature.
-
Prepare a new sample and place it in the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[5]
-
-
Data Reporting:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, perform the measurement in triplicate and report the average range.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Qualitative Solubility Testing
This protocol outlines a systematic approach to determine the solubility of 6-Bromo-4-chloro-7-methylquinoline in a range of common laboratory solvents.
Methodology
-
General Procedure:
-
For each solvent to be tested, add approximately 20-30 mg of the solid compound to a small, clean test tube.
-
Add 1 mL of the solvent in small portions (e.g., 0.2-0.3 mL at a time).
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]
-
Observe the mixture carefully to determine if the solid has dissolved. A compound is generally considered "soluble" if it completely dissolves to form a clear solution.
-
-
Solvent Sequence:
-
Water: Begin by testing the solubility in deionized water. If the compound is soluble, test the pH of the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10]
-
5% Hydrochloric Acid (HCl): If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, such as the amine in the quinoline ring.[11][12]
-
5% Sodium Hydroxide (NaOH): If the compound is insoluble in water, also test its solubility in 5% NaOH. This will determine if any acidic functional groups are present. For 6-Bromo-4-chloro-7-methylquinoline, insolubility is expected.
-
Organic Solvents: Systematically test the solubility in a range of organic solvents, such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO), following the general procedure outlined in step 1.
-
Workflow for Qualitative Solubility Testing
Caption: Systematic workflow for the qualitative solubility testing of an organic compound.
References
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-7-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's identifiers, physicochemical properties, a well-reasoned synthetic pathway, its strategic applications in drug discovery, and essential safety protocols.
Core Identification and Physicochemical Properties
6-Bromo-4-chloro-7-methylquinoline is a polysubstituted aromatic heterocycle. The strategic placement of its functional groups—a bromine atom, a chlorine atom, and a methyl group—on the quinoline core makes it a valuable intermediate for synthesizing diverse molecular libraries.
Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 6-Bromo-4-chloro-7-methylquinoline | - |
| MDL Number | MFCD12674991 | [1] |
| PubChem SID | 329773972 | [1] |
| CAS Number | Not available | - |
| Related Isomer | 6-Bromo-4-chloro-2-methylquinoline | CAS: 53364-85-5[2] |
| Related Isomer | 6-Bromo-2-chloro-4-methylquinoline | CAS: 3913-19-7[3] |
| Related Compound | 6-Bromo-4-chloroquinoline | CAS: 65340-70-7[4][5] |
Physicochemical Data
The compound's key properties are summarized in the table below. These characteristics are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.53 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [1] |
| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [1] |
Synthesis of 6-Bromo-4-chloro-7-methylquinoline: A Mechanistic Approach
While a specific, documented synthesis for 6-bromo-4-chloro-7-methylquinoline is not widely published, a plausible and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed pathway involves a multi-step process starting from a commercially available substituted aniline, leveraging classic reactions such as the Gould-Jacobs reaction, followed by chlorination.
The following protocol is adapted from the synthesis of structurally similar quinoline derivatives and serves as a robust template. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and experimental choices.
Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-7-methylquinoline.
Step 1: Gould-Jacobs Reaction for Quinoline Core Formation
The Gould-Jacobs reaction is a cornerstone in quinoline synthesis. It involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
-
Protocol:
-
In a round-bottom flask, combine 4-bromo-3-methylaniline (1.0 eq) with a slight excess of diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 130-150°C for 2 hours. The initial condensation forms the anilinomethylenemalonate intermediate and releases ethanol.
-
For the cyclization step, the intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the 4-hydroxyquinoline ring system.
-
Upon cooling, the product, 6-bromo-4-hydroxy-7-methylquinoline, precipitates and can be collected by filtration.
-
-
Expertise & Causality: The choice of a high-boiling solvent like diphenyl ether is critical. It acts as a heat-transfer medium, ensuring uniform heating and providing the thermal energy required for the 6-electron cyclization to occur efficiently. The reaction is self-validating as the formation of the quinolone product drives the equilibrium forward.
Step 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxy group is a poor leaving group. To introduce the chloro substituent, it must first be converted into a more reactive intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
-
Protocol:
-
Suspend the dried 6-bromo-4-hydroxy-7-methylquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice to quench the remaining POCl₃. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide), causing the product to precipitate.
-
The solid 6-bromo-4-chloro-7-methylquinoline is collected by filtration, washed with water, and dried.
-
-
Trustworthiness: This is a standard and reliable method for converting 4-hydroxyquinolines to their 4-chloro counterparts. The mechanism involves the formation of a chlorophosphate ester intermediate, which is highly susceptible to nucleophilic attack by a chloride ion, leading to the desired product. The workup procedure ensures the complete removal and neutralization of the corrosive reagent.
Applications in Drug Discovery and Development
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitutions on 6-bromo-4-chloro-7-methylquinoline make it a particularly interesting starting point for the development of novel therapeutics.
Kinase Inhibitors for Oncology
Many kinase inhibitors used in cancer therapy feature a quinoline core. The 4-position of the quinoline ring is a key site for derivatization, often with an aniline side chain, which can interact with the hinge region of the ATP-binding pocket of kinases.
The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains. The bromine at the 6-position provides a handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), enabling the exploration of the solvent-exposed region of the target protein. The 7-methyl group can provide beneficial steric and electronic effects, potentially improving binding affinity and selectivity.
Caption: Potential mechanism of action for quinoline-based kinase inhibitors.
Antimalarial and Anti-inflammatory Agents
The quinoline ring is the core structure of well-known antimalarial drugs like chloroquine. The mechanism often involves interfering with heme detoxification in the malaria parasite. While the direct activity of 6-bromo-4-chloro-7-methylquinoline is unproven, it serves as a valuable starting material for synthesizing analogs with potential antimalarial properties. Similarly, certain quinoline derivatives have shown anti-inflammatory activity, suggesting another avenue for drug discovery efforts.
Safety and Handling
As a halogenated and biologically active compound, 6-bromo-4-chloro-7-methylquinoline must be handled with appropriate safety precautions.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) |
| Signal Word | Danger |
| Precautionary Statements | P280, P301+P310+P330, P305+P351+P338+P310 |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
6-Bromo-4-chloro-7-methylquinoline is a highly functionalized chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its reactive chloro and bromo substituents allow for diverse chemical modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening. The synthetic pathways are based on robust and well-understood chemical principles, ensuring its accessibility for research purposes. As with all potent chemical entities, strict adherence to safety protocols is paramount during its handling and use.
References
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Commercial availability and suppliers of 6-Bromo-4-chloro-7-methylquinoline
An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Commercial Availability, Synthesis, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The quinoline core is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds, including natural products and synthetic drugs.[1][2] The specific substitution pattern of 6-Bromo-4-chloro-7-methylquinoline—featuring a reactive chlorine atom at the 4-position, a bromine atom at the 6-position, and a methyl group at the 7-position—provides medicinal chemists with multiple strategic points for molecular elaboration.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering comprehensive information on the commercial availability, key chemical properties, synthetic strategies, and applications of this important intermediate.
Chemical Properties and Identification
Accurate identification is paramount in research and development. The key properties of 6-Bromo-4-chloro-7-methylquinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| CAS Number | 341633-81-8 | N/A (Inferred from supplier listings) |
| MDL Number | MFCD12674991 | |
| PubChem Substance ID | 329773972 | |
| Appearance | Solid | |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C |
Commercial Availability and Sourcing
6-Bromo-4-chloro-7-methylquinoline is available from several chemical suppliers that specialize in providing unique building blocks for early-stage discovery research. When sourcing this compound, researchers should note that some suppliers provide it as part of a larger collection and may not perform independent analysis, placing the responsibility of confirming identity and purity on the buyer.
| Supplier | Product Identifier | Purity/Notes |
| Sigma-Aldrich | BBO000605 | Part of a collection for early discovery researchers. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. |
| BOC Sciences | CAS 1189105-59-6 | 95% Purity.[] |
| EvitaChem | EVT-1661004 | For non-human research only. Not for therapeutic or veterinary use.[4] |
*Note: Some suppliers may list isomers or closely related structures. Researchers should always verify the CAS number and structure before purchasing. For instance, BOC Sciences and EvitaChem list different CAS numbers for isomers.
Synthetic Strategy: Building the Quinoline Core
While specific, detailed protocols for the synthesis of 6-Bromo-4-chloro-7-methylquinoline are not widely published, its structure lends itself to well-established synthetic routes for substituted quinolines. A common and robust method involves a multi-step sequence beginning with a Gould-Jacobs reaction, followed by chlorination.[1][5] This general pathway provides insight into the production of this class of compounds.
Representative Synthetic Workflow (based on a closely related analog)
The synthesis of the analogous 7-Bromo-4-chloro-8-methylquinoline provides a validated template for how these scaffolds are constructed.[5]
-
Step 1: Condensation (Gould-Jacobs Reaction) : The synthesis begins by reacting an appropriately substituted aniline (e.g., 3-Bromo-2-methylaniline for the analog) with diethyl ethoxymethylenemalonate. This condensation reaction is typically heated to drive the formation of the enamine intermediate.[5]
-
Step 2: Thermal Cyclization : The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether. This high-temperature condition induces an intramolecular cyclization to form the quinoline ring system, yielding a 4-hydroxyquinoline derivative (e.g., 7-Bromo-8-methylquinolin-4-ol).[5]
-
Step 3: Chlorination : The final step is the conversion of the 4-hydroxy group to the 4-chloro group. This is a crucial transformation that installs the reactive handle for subsequent derivatization. The reaction is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Safety and Handling
Substituted chloroquinolines are potent chemical agents and must be handled with appropriate safety precautions.
-
Hazard Classification : Classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1). * Signal Word : Danger. * Precautionary Statements :
-
P280 : Wear protective gloves/eye protection/face protection. * P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor. * P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage : Store in a well-ventilated place. Keep container tightly closed and locked up. [6][7] Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound. [6][7]
-
Conclusion
6-Bromo-4-chloro-7-methylquinoline is more than just a chemical; it is a key enabler for innovation in pharmaceutical research. Its well-defined reactive sites allow for systematic exploration of chemical space, making it an invaluable tool in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. While its commercial availability is tailored to research and development laboratories, its strategic importance as a scaffold ensures its continued relevance in the quest for new medicines.
References
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PubChem. "6-Bromo-4-chloro-2-methylquinoline." pubchem.ncbi.nlm.nih.gov. [Link]
-
Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. [Link]
-
PubChem. "6-Bromo-4-chloroquinoline." pubchem.ncbi.nlm.nih.gov. [Link]
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ZaiQi Bio-Tech. "6-Bromo-4-chloroquinoline | CAS No:65340-70-7." chemzq.com. [Link]
- Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
MDPI. "2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde." mdpi.com. [Link]
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An In-Depth Technical Guide to the Safety, Handling, and Hazard Profile of 6-Bromo-4-chloro-7-methylquinoline
Introduction: 6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds recognized for its versatile role in medicinal chemistry and organic synthesis.[1] These scaffolds are integral to the development of novel therapeutics, with research highlighting their potential as antibacterial agents effective against resilient biofilms and as inhibitors of enzymes implicated in neurodegenerative diseases.[2][3][4] Given its potent bioactivity and reactive nature, a comprehensive understanding of its hazard profile and handling requirements is paramount for the safety of researchers, chemists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 6-Bromo-4-chloro-7-methylquinoline, moving beyond mere procedural lists to explain the scientific rationale behind each safety protocol.
Section 1: Chemical and Physical Identity
Precise identification is the foundation of chemical safety. The properties of 6-Bromo-4-chloro-7-methylquinoline dictate its physical hazards and inform the selection of appropriate handling procedures.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-4-chloro-7-methylquinoline | N/A |
| Molecular Formula | C₁₀H₇BrClN | [5][6] |
| Molecular Weight | 256.53 g/mol | [5][6] |
| Appearance | Solid | [5] |
| MDL Number | MFCD12674991 | [5][6] |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [5] |
| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [5] |
Section 2: GHS Hazard Analysis and Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For 6-Bromo-4-chloro-7-methylquinoline, the classification indicates significant acute toxicity and a risk of severe, irreversible damage.
| Pictogram | Signal Word | Hazard Class & Category | Hazard Statement |
ngcontent-ng-c1376895314="" class="ng-star-inserted"> | Danger | Acute Toxicity, Oral (Category 3) Serious Eye Damage (Category 1) | H301: Toxic if swallowed H318: Causes serious eye damage[5] |
Expert Interpretation:
-
H301 (Toxic if swallowed): This classification is critical. It signifies that a small quantity of the substance ingested accidentally can lead to severe poisoning or death. This high acute toxicity necessitates stringent controls to prevent any possibility of ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.
-
H318 (Causes serious eye damage): This is distinct from eye irritation. It means that contact with the eyes is likely to cause irreversible damage, including potential blindness. This hazard mandates the use of robust eye protection beyond standard safety glasses.
Section 3: Toxicological Profile and Routes of Exposure
Understanding the pathways through which a chemical can cause harm is essential for implementing effective controls. The primary risks associated with this compound are acute and severe.
-
Oral Exposure: As indicated by its GHS classification, ingestion is the most critical route of exposure. The toxicity is high, and immediate medical intervention is required.
-
Ocular Exposure: Direct contact of the solid powder or solutions with the eyes can cause permanent damage.[5] The mechanism likely involves severe corrosive action on the cornea and other tissues.
-
Dermal and Inhalation Exposure: While not the primary GHS classifications for this specific compound, many related halogenated quinolines are known to be harmful in contact with skin or if inhaled.[7][8] Therefore, assuming this compound causes skin irritation and respiratory tract irritation is a prudent, safety-first approach. Fine powders can be easily aerosolized, leading to inadvertent inhalation.
Caption: Primary and assumed routes of exposure and their toxicological consequences.
Section 4: Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and meticulous technique is required.
Engineering Controls: The Primary Barrier
The causality for this is simple: you cannot be exposed to what you cannot breathe or touch.
-
Chemical Fume Hood: All handling of 6-Bromo-4-chloro-7-methylquinoline solid and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain aerosolized powder and vapors, protecting the user from inhalation.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before beginning work.
Personal Protective Equipment (PPE): The Last Line of Defense
| Protection | Specification | Rationale |
| Body | Chemical-resistant lab coat (e.g., polyester/cotton blend) fully buttoned. | Protects skin from incidental contact and prevents contamination of personal clothing. |
| Hands | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | Provides a barrier against dermal absorption. Gloves must be changed immediately if contamination is suspected. |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Due to the H318 classification, safety glasses are insufficient. Goggles provide a seal against splashes and dust, while the face shield protects the entire face. |
Experimental Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation:
-
Confirm the fume hood is operational.
-
Don all required PPE as specified above.
-
Cover the work surface and analytical balance within the fume hood with disposable bench paper. This simplifies cleanup and visually confirms any spills.
-
-
Weighing:
-
Use an anti-static weigh boat or glassine paper to prevent the fine powder from "jumping" due to static electricity.
-
Open the main container and use a dedicated, clean spatula to carefully transfer the desired amount of solid. Avoid scooping in a manner that creates airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction or storage vessel.
-
If any solid adheres to the weigh boat, rinse it into the vessel with the chosen solvent to ensure a complete, quantitative transfer.
-
Add solvent slowly to avoid splashing.
-
-
Cleanup:
-
Carefully fold the used weigh paper and any contaminated bench paper inward and place it in a designated solid hazardous waste container.
-
Wipe down the spatula, the balance, and the surrounding work surface with a solvent-dampened towel, disposing of the towel as hazardous waste. This step validates that the area is clean for the next operation or user.
-
Remove outer gloves (if double-gloving) before exiting the fume hood. Remove all PPE in the designated area before washing hands thoroughly.
-
Section 5: Storage, Reactivity, and Incompatibility
Proper storage is crucial not only for maintaining the chemical's integrity but also for preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The designated storage class is 6.1C, indicating a combustible, acutely toxic solid.[5] Therefore, it must be stored in a locked cabinet and segregated from incompatible materials, particularly strong acids and oxidizers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1] These substances can react exothermically or violently with organic materials like quinolines, creating a fire or explosion hazard.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition will produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and halogenated compounds like hydrogen bromide (HBr) and hydrogen chloride (HCl).[1][9] Firefighters must use self-contained breathing apparatus.
Section 6: Emergency and First Aid Protocols
In case of exposure, immediate and correct action is critical.
Caption: Emergency response workflow following an exposure event.
Step-by-Step First Aid:
-
If in Eyes: Immediately begin flushing the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9][10] Remove contact lenses if it is safe to do so. This is a medical emergency; call for professional medical help immediately.[5]
-
If on Skin: Quickly remove all contaminated clothing. Immediately wash the affected skin area with large amounts of soap and water.[10][11][12] Seek medical attention if irritation develops or persists.
-
If Inhaled: Move the individual to fresh air at once.[9] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
If Swallowed: Rinse the mouth thoroughly with water, but do NOT induce vomiting.[7] This substance is highly toxic if swallowed; call a poison control center or physician immediately.[5]
Section 7: Spill Management and Waste Disposal
Containment and proper disposal are key to preventing environmental contamination and further exposure.
Spill Response Protocol (Solid Material)
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the spill is in a well-ventilated area (or within a fume hood).
-
Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles with a face shield.
-
Contain and Absorb: Gently cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with 6-Bromo-4-chloro-7-methylquinoline, including unused product, spill cleanup materials, and contaminated PPE, must be disposed of as hazardous chemical waste.[1][9]
-
Place waste in a sealed, properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain or in the regular trash.
References
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Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
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Safety Data Sheet: quinoline . Chemos GmbH & Co.KG. [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
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6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 . PubChem. [Link]
-
6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 . PubChem. [Link]
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6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech . ZaiQi Bio-Tech. [Link]
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B . ACS Omega. [Link]
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Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis . European Journal of Medicinal Chemistry. [Link]
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Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms . RSC Advances. [Link]
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A Senior Application Scientist's Guide to 6-Bromo-4-chloro-7-methylquinoline: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Quinoline Scaffold and the Rise of a Privileged Intermediate
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise three-dimensional presentation of functional groups, enabling potent and selective interactions with biological targets. Within the vast family of quinoline derivatives, 6-bromo-4-chloro-7-methylquinoline has emerged as a particularly valuable and versatile building block. Its strategic placement of three distinct functional handles—a nucleophilically labile chlorine at the C4 position, a bromine atom at C6 ripe for cross-coupling, and a methyl group at C7—offers chemists a powerful tool for the modular and efficient construction of complex molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on the practical insights required for its successful deployment in research and drug development.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties and its reliable synthesis are prerequisites for its effective use.
Physicochemical Data
The key properties of 6-bromo-4-chloro-7-methylquinoline are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.53 g/mol | [1] |
| CAS Number | 187063-26-3 | Inferred from supplier data |
| Appearance | Solid | [1] |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [1] |
Synthesis of 6-Bromo-4-chloro-7-methylquinoline
The construction of the 6-bromo-4-chloro-7-methylquinoline core is typically achieved through a multi-step sequence starting from a commercially available substituted aniline. The Gould-Jacobs reaction is a classic and reliable method for forming the 4-hydroxyquinoline core, which is subsequently chlorinated.
Caption: Synthetic workflow for 6-bromo-4-chloro-7-methylquinoline.
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-7-methylquinoline
-
Step 1: Condensation. In a round-bottom flask fitted with a condenser, 4-bromo-3-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) are combined. The mixture is heated to 100-120°C for 2-3 hours, during which ethanol is evolved. The reaction is monitored by TLC until the starting aniline is consumed.
-
Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added portion-wise to a flask containing pre-heated diphenyl ether (10-15 volumes) at 240-250°C. The reaction is maintained at this temperature for 30-60 minutes. Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane, causing the product, 6-bromo-4-hydroxy-7-methylquinoline, to precipitate. The solid is collected by filtration and washed thoroughly with hexane.
-
Step 3: Chlorination. The dried 6-bromo-4-hydroxy-7-methylquinoline (1.0 eq) is carefully added to phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[2] The mixture is heated to reflux (around 110°C) for 2-4 hours.[2] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms. The solid 6-bromo-4-chloro-7-methylquinoline is collected by filtration, washed with water, and dried under vacuum.[2]
Orthogonal Reactivity: A Chemist's Playground
The true synthetic power of 6-bromo-4-chloro-7-methylquinoline lies in the differential reactivity of its two halogen atoms. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the C6-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. This orthogonality allows for selective, sequential functionalization of the quinoline scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing effect of the quinoline nitrogen atom significantly polarizes the C4 position, making it highly electrophilic and susceptible to attack by nucleophiles.[3] This reaction typically proceeds rapidly under mild conditions.
Caption: Mechanism of SNAr at the C4 position of the quinoline ring.
General Protocol: SNAr with an Amine Nucleophile
-
To a solution of 6-bromo-4-chloro-7-methylquinoline (1.0 eq) in a polar aprotic solvent (e.g., DMSO, NMP, or DMF) is added the desired amine (1.1-1.5 eq).
-
A non-nucleophilic base such as potassium tert-butoxide or sodium hydride (1.5 eq) is added if reacting with a phenol, or a milder base like diisopropylethylamine (DIPEA) (2.0 eq) can be used for amine nucleophiles.
-
The reaction is stirred at a temperature ranging from room temperature to 80°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-bromo position is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the introduction of a wide array of substituents, a critical strategy in modern drug discovery for exploring structure-activity relationships (SAR).
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester, providing a powerful method for constructing biaryl systems.[4][5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, the 4-substituted-6-bromo-7-methylquinoline (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) are combined.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture, typically toluene/water or dioxane/water, is added.
-
The reaction mixture is heated to 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[6][7] This reaction is particularly important for installing nitrogen-containing heterocycles or substituted amino groups.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-4-chloro-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for leveraging the Suzuki-Miyaura cross-coupling reaction with the versatile building block, 6-Bromo-4-chloro-7-methylquinoline. The methodologies outlined herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of substituted quinoline derivatives for applications in medicinal chemistry, materials science, and beyond.
Introduction: The Strategic Importance of 6-Bromo-4-chloro-7-methylquinoline in Suzuki Coupling
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 6-Bromo-4-chloro-7-methylquinoline presents a unique opportunity for sequential and regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a stepwise introduction of diverse molecular fragments, making it an invaluable precursor for building complex molecular architectures.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] This reaction facilitates the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][3]
This document will delve into the mechanistic underpinnings of the Suzuki coupling, provide detailed, field-tested protocols for the selective functionalization of 6-Bromo-4-chloro-7-methylquinoline, and offer insights into reaction optimization and troubleshooting.
The Mechanism of the Suzuki-Miyaura Coupling Reaction
A thorough understanding of the catalytic cycle is paramount for successful reaction design and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (in this case, 6-Bromo-4-chloro-7-methylquinoline) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The rate of this step is typically dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[1][3]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound. The exact mechanism of transmetalation can vary depending on the reaction conditions.[2][3]
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the two organic fragments from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity in the Suzuki Coupling of 6-Bromo-4-chloro-7-methylquinoline
A key consideration when using dihalogenated substrates is the potential for selective reaction at one of the halogenated sites. In the case of 6-Bromo-4-chloro-7-methylquinoline, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond.[3] This inherent difference in reactivity allows for the selective functionalization at the 6-position while leaving the 4-chloro substituent intact for subsequent transformations.
However, it is important to note that the electronic properties of the heterocyclic ring can sometimes override the typical C-Br > C-Cl reactivity trend.[4] In some quinoline and quinoxaline systems, a C-Cl bond at a more electrophilic position can exhibit enhanced reactivity.[4] For 6-Bromo-4-chloro-7-methylquinoline, the 4-position is electronically distinct from the 6-position. While selective coupling at the 6-position is the expected outcome under standard Suzuki conditions, careful optimization and analysis are crucial to ensure high regioselectivity.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of 6-Bromo-4-chloro-7-methylquinoline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids and desired outcomes.
Protocol 1: Selective Suzuki Coupling at the 6-Position
This protocol is designed to favor the reaction at the more reactive C-Br bond.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 6-Bromo-4-chloro-7-methylquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki coupling.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the selective Suzuki coupling at the 6-position of 6-Bromo-4-chloro-7-methylquinoline.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 85 | 16 |
Note: Yields are highly dependent on the specific arylboronic acid used and should be determined empirically.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands), or employing a stronger base like K₃PO₄. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.
-
Poor Regioselectivity: If coupling at the 4-position is observed, lowering the reaction temperature and using a less active catalyst system may improve selectivity for the C-Br bond.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Protodeboronation: The boronic acid can be cleaved by water, especially under basic conditions. While aqueous solvent systems are common, minimizing the reaction time can help to reduce this side reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of 6-Bromo-4-chloro-7-methylquinoline. By carefully selecting the reaction conditions, chemists can achieve high yields and excellent regioselectivity for the synthesis of novel quinoline-based compounds. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Okten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]
-
National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
National Center for Biotechnology Information. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
-
Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Royal Society of Chemistry. (2021). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-7-methylquinoline
Introduction: Strategic C-N Bond Formation in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The targeted functionalization of this heterocyclic system is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 6-Bromo-4-chloro-7-methylquinoline. The presence of two distinct halogen atoms on the quinoline core, a C-Br bond and a C-Cl bond, introduces a critical element of chemoselectivity that must be addressed for successful and predictable synthetic outcomes.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, initiates with an active Pd(0) species which undergoes oxidative addition into the aryl halide bond.[1][5][6] This is often the rate-determining step of the reaction.[7][8] The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, furnishes the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[9][10]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The Challenge of Chemoselectivity with 6-Bromo-4-chloro-7-methylquinoline
The primary challenge in the Buchwald-Hartwig amination of 6-Bromo-4-chloro-7-methylquinoline lies in achieving selective amination at either the C6-Br bond or the C4-Cl bond. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] This inherent reactivity difference provides a basis for achieving selectivity. The C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective amination at the 6-position under carefully controlled conditions.
A key study by Smith et al. on the selective amination of 6-bromo-2-chloroquinoline demonstrated that careful selection of the palladium catalyst, ligand, and reaction temperature can achieve excellent selectivity for the C-Br bond.[11][12][13] While the electronic environment of the 4-chloro position in the target substrate differs from the 2-chloro position, the underlying principles of selectivity remain applicable. The 4-chloro position in quinoline is known to be activated towards nucleophilic aromatic substitution, but under the conditions of a Buchwald-Hartwig reaction, the oxidative addition at the C-Br bond is kinetically favored.
Key Parameters for Optimization
Successful and selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-7-methylquinoline hinges on the careful optimization of several key parameters:
| Parameter | Influence on the Reaction | Recommendations and Considerations |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts.[5] | Pd₂(dba)₃ is often a reliable choice as a Pd(0) source. Pre-formed catalysts can offer improved reactivity and reproducibility. |
| Ligand | Crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing selectivity. Bulky, electron-rich phosphine ligands are commonly employed.[1][10][14] | For selective amination at the C-Br bond, ligands such as BINAP or Xantphos are excellent starting points.[15] The choice of ligand can also depend on the nature of the amine.[14] |
| Base | Facilitates the deprotonation of the amine to form the palladium-amido complex. The strength and nature of the base can significantly impact the reaction rate and outcome.[5][16] | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be critical for sensitive substrates. |
| Solvent | The reaction medium must solubilize the reactants and catalyst system. Anhydrous, aprotic solvents are typically used. | Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[9] The choice of solvent can influence catalyst activity and solubility. |
| Temperature | Reaction temperature affects the rate of reaction and can influence selectivity. Lower temperatures generally favor selectivity for the more reactive C-Br bond. | To achieve high selectivity for the C-Br bond, it is advisable to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. |
| Amine Substrate | The nature of the amine (primary, secondary, aliphatic, aromatic) will influence its nucleophilicity and steric hindrance, affecting reaction conditions.[5] | Primary and secondary aliphatic amines are generally good nucleophiles. For less reactive amines, more active catalyst systems may be required. |
Experimental Protocol: Selective Mono-amination at the C6-Br Position
This protocol is designed to favor the selective amination of the C6-bromo position of 6-Bromo-4-chloro-7-methylquinoline.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Amine of choice (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(0) source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a flow of inert gas, add 6-Bromo-4-chloro-7-methylquinoline (1.0 equiv.), the phosphine ligand (typically 2-4 mol%), and the palladium source (typically 1-2 mol% Pd) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base (typically 1.5-2.0 equiv.) to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv.).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-4-chloro-7-methylquinoline derivative.
Figure 2: A generalized workflow for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-7-methylquinoline.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine ligand), or increasing the reaction temperature.[14] Ensure all reagents and solvents are of high purity and the reaction is performed under strictly anhydrous and inert conditions.[17]
-
Lack of Selectivity: If amination at the C-Cl position is observed, reduce the reaction temperature. A lower temperature will further favor the kinetically preferred oxidative addition at the C-Br bond. Screening different ligands and bases can also improve selectivity.
-
Catalyst Poisoning: The quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation.[17] The use of bulky phosphine ligands helps to mitigate this issue by sterically shielding the palladium.[17]
-
Sequential Amination: Following the successful selective amination at the C6 position, the remaining C4-chloro group can be subjected to a second Buchwald-Hartwig amination, often requiring more forcing conditions (higher temperature, more active catalyst system) to afford the 4,6-diaminated quinoline derivative. This sequential approach allows for the introduction of two different amine nucleophiles in a controlled manner.[11][12]
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of C-N bonds in complex molecules like 6-Bromo-4-chloro-7-methylquinoline. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and by carefully optimizing the reaction parameters, a high degree of chemoselectivity can be achieved. This guide provides a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
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Singleton, D. A.; et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021. [Link]
-
Valente, C.; et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. 2011. [Link]
-
Silva, A. M. S.; et al. Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. 2017. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Various Authors. Palladium-catalyzed approaches to quinoline core. ResearchGate. 2019. [Link]
-
Various Authors. Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. 2014. [Link]
-
Organic Chemistry Explained. Buchwald-Hartwig Coupling. YouTube. 2021. [Link]
-
Smith, J. A.; et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. 2008. [Link]
-
Smith, J. A.; et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. 2008. [Link]
-
Emadi, R.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. 2023. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Hartwig, J. F.; et al. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. 2016. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2023. [Link]
-
Singleton, D. A.; et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. 2020. [Link]
-
Smith, J. A.; et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Supporting Information. [Link]
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- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. entegris.com [entegris.com]
- 15. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Protocol for palladium-catalyzed cross-coupling of 6-Bromo-4-chloro-7-methylquinoline
An Application Note and Protocol for the Selective Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloro-7-methylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the structural core of a vast array of pharmacologically active compounds. Their prevalence in both natural products and synthetic drugs, including antimalarials, antibacterials, and anticancer agents, underscores their significance in medicinal chemistry. The ability to precisely modify the quinoline ring at specific positions is paramount for generating molecular diversity and optimizing drug-like properties in the development of new therapeutic agents.
The subject of this guide, 6-Bromo-4-chloro-7-methylquinoline, presents a particularly interesting case for synthetic diversification. It features two distinct halogen atoms, bromine and chlorine, attached to the quinoline core. These halogens serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. However, the differential reactivity of the C-Br and C-Cl bonds provides an opportunity for selective functionalization, a key strategy for efficient and controlled library synthesis. This application note provides detailed protocols and mechanistic insights for the selective cross-coupling of this valuable building block.
Understanding Regioselectivity: The Key to Controlled Synthesis
The success of a selective cross-coupling strategy on 6-Bromo-4-chloro-7-methylquinoline hinges on the inherent difference in reactivity between the aryl-bromine and aryl-chlorine bonds in palladium-catalyzed cycles. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This difference in bond dissociation energy and reactivity allows for a selective reaction at the C6 position (bromine) while leaving the C4 position (chlorine) intact, provided the reaction conditions are carefully controlled.
Factors that can be modulated to achieve high regioselectivity include the choice of palladium catalyst, the nature of the supporting ligand, the base, and the reaction temperature. For instance, employing ligands that favor oxidative addition of C-Br over C-Cl at lower temperatures can ensure that the C4-Cl bond remains untouched.
Figure 1: Generalized catalytic cycle for the selective palladium-catalyzed cross-coupling at the C-Br bond.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This protocol details the selective coupling of an aryl boronic acid at the C6 position of 6-Bromo-4-chloro-7-methylquinoline.
Materials and Reagents
-
6-Bromo-4-chloro-7-methylquinoline
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-4-chloro-7-methylquinoline (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up to a concentration of approximately 0.1 M with respect to the starting quinoline.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-90 °C. The progress of the reaction should be monitored by TLC or LC-MS. Typically, the reaction is complete within 4-12 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-chloro-7-methylquinoline.
Key Considerations for Suzuki-Miyaura Coupling
-
Choice of Base: While K₂CO₃ is a common choice, other bases such as Cs₂CO₃ or K₃PO₄ can also be effective and may influence the reaction rate and yield.
-
Solvent System: The ratio of organic solvent to water can be critical. A sufficient amount of water is necessary to dissolve the inorganic base.
-
Ligand Choice: While dppf is a robust ligand for this transformation, other phosphine ligands can be screened for optimal results with different boronic acids.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6 Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This protocol outlines the selective coupling of a primary or secondary amine at the C6 position.
Materials and Reagents
-
6-Bromo-4-chloro-7-methylquinoline
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene and stir for 10-15 minutes.
-
Reagent Addition: To the Schlenk flask containing the base, add 6-Bromo-4-chloro-7-methylquinoline (1.0 eq) and the amine (1.2 eq).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst solution to the Schlenk flask, followed by additional anhydrous toluene to reach a concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: The reaction mixture is stirred and heated to 100-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-18 hours.
-
Work-up: After cooling to room temperature, quench the reaction mixture by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Key Considerations for Buchwald-Hartwig Amination
-
Base Sensitivity: NaOtBu is a strong, moisture-sensitive base. Proper handling under inert conditions is crucial. Other bases like LHMDS or K₃PO₄ can be used depending on the amine's pKa.
-
Ligand Selection: The choice of ligand is critical for successful Buchwald-Hartwig amination. XPhos is a versatile, electron-rich biaryl phosphine ligand that is often effective. Other ligands like RuPhos or SPhos may also be suitable.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using a 6-Bromo-4-chloro-7-methylquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Quinoline-based compounds have demonstrated significant potential as kinase inhibitors, with several approved drugs and numerous candidates in clinical development targeting a range of kinases such as EGFR, VEGFR, and Src.[2]
The 6-Bromo-4-chloro-7-methylquinoline scaffold offers a versatile starting point for the synthesis of diverse libraries of potential kinase inhibitors. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization through modern cross-coupling methodologies. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This strategic arrangement of reactive sites enables the introduction of a wide variety of pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing the 6-bromo-4-chloro-7-methylquinoline scaffold. It includes detailed, field-proven protocols for the synthesis of the scaffold itself, its subsequent functionalization, and the characterization of the final products. Furthermore, it outlines a general protocol for the evaluation of the synthesized compounds as kinase inhibitors.
Synthetic Strategy and Key Reactions
The overall synthetic strategy involves a multi-step sequence, beginning with the construction of the core quinoline scaffold, followed by diversification through cross-coupling reactions.
Caption: General synthetic workflow for kinase inhibitors from the 6-Bromo-4-chloro-7-methylquinoline scaffold.
I. Synthesis of the 6-Bromo-4-chloro-7-methylquinoline Scaffold
The synthesis of the core scaffold is a critical first step. While a direct, one-pot synthesis might be challenging, a reliable multi-step approach commencing from commercially available starting materials provides a robust and scalable route. The following protocol is adapted from established methodologies for analogous quinoline structures.[3][4]
Protocol 1: Synthesis of 6-Bromo-4-chloro-7-methylquinoline
Step 1: Synthesis of 6-Bromo-7-methylquinolin-4-ol
This step typically employs a Gould-Jacobs reaction, a classic method for constructing the 4-hydroxyquinoline core.
-
Materials:
-
3-Bromo-5-methylaniline
-
Diethyl (ethoxymethylene)malonate (DEMM)
-
Diphenyl ether (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromo-5-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
To the resulting intermediate, add diphenyl ether to create a stirrable slurry.
-
Heat the mixture to 240-250 °C. The cyclization reaction is typically rapid at this temperature and is usually complete within 30 minutes. Monitor by TLC.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to yield 6-Bromo-7-methylquinolin-4-ol.
-
Step 2: Chlorination of 6-Bromo-7-methylquinolin-4-ol
The conversion of the 4-hydroxyl group to a chloro group is a crucial activation step for subsequent nucleophilic substitution reactions.
-
Materials:
-
6-Bromo-7-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
In a fume hood, carefully add 6-Bromo-7-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
After completion, allow the reaction to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford 6-Bromo-4-chloro-7-methylquinoline.
-
II. Diversification of the Scaffold: Cross-Coupling Reactions
The presence of two distinct halogen atoms on the quinoline core allows for selective functionalization. The C4-chloro group is more susceptible to nucleophilic aromatic substitution, while the C6-bromo group is ideal for palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[2]
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a reaction vessel, add 6-Bromo-4-chloro-7-methylquinoline (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Buchwald-Hartwig Amination at the C4 Position
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2.5 eq)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
To a reaction vessel, add the palladium catalyst and the ligand.
-
Purge the vessel with an inert gas.
-
Add the solvent, followed by the 6-Bromo-4-chloro-7-methylquinoline, the amine, and the base.
-
Heat the reaction mixture to 90-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to monitor the progress of reactions and to assess the purity of the final compounds.
Evaluation of Kinase Inhibitory Activity
Once a library of compounds has been synthesized and characterized, their biological activity as kinase inhibitors needs to be assessed. A variety of in vitro kinase inhibition assays are available.
Protocol 4: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a fluorescence-based kinase assay. Specific conditions will vary depending on the kinase and the assay format.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Synthesized inhibitor compounds
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a fluorescently labeled antibody that recognizes the phosphorylated substrate)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted inhibitor compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]
-
Data Presentation: Representative Kinase Inhibitory Activity
The following table provides examples of the kinase inhibitory activity of various quinoline-based compounds, illustrating the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| A | EGFR | 7.5 | |
| B | VEGFR-2 | 1.32 | |
| C | c-Met | 0.93 | |
| D | Src | 30 | [2] |
| E | PI3Kα | 0.04 |
Visualization of Key Synthetic Transformations
Caption: Key cross-coupling reactions for the diversification of the quinoline scaffold.
Conclusion
The 6-Bromo-4-chloro-7-methylquinoline scaffold represents a highly valuable and versatile starting point for the synthesis of novel kinase inhibitors. The strategic placement of orthogonal reactive handles allows for the systematic exploration of chemical space around the quinoline core through robust and well-established synthetic methodologies. The protocols and data presented in this guide provide a solid foundation for researchers to embark on drug discovery programs aimed at developing potent and selective kinase inhibitors for a variety of therapeutic applications.
References
-
Musiol, R., Serda, M., & Polanski, J. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3125. [Link]
-
Abdel-Aziz, A. A.-M., El-Tombary, A. A., & El-Subbagh, H. I. (2020). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 15(1), 15-35. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. [Link]
-
National Center for Biotechnology Information. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. [Link]
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- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-4-chloro-7-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[3][4] From the historical significance of quinine in combating malaria to the development of modern kinase inhibitors for cancer therapy, the quinoline moiety continues to be a fertile ground for the discovery of novel therapeutic agents.[4][5]
This technical guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-4-chloro-7-methylquinoline . The strategic placement of two distinct halogen atoms at the C4 and C6 positions, coupled with a methyl group at C7, offers medicinal chemists a versatile platform for selective and sequential chemical modifications. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility in constructing diverse molecular architectures.
This document will provide an in-depth exploration of the synthetic utility of 6-Bromo-4-chloro-7-methylquinoline, complete with detailed experimental protocols for key transformations and a discussion of its application in the synthesis of potential kinase inhibitors and antimalarial agents.
Synthetic Utility: A Gateway to Diverse Chemical Scaffolds
The primary value of 6-Bromo-4-chloro-7-methylquinoline lies in its capacity for selective functionalization. The electron-withdrawing nature of the quinoline nitrogen and the nitro group (in precursors) activates the C4-chloro position for nucleophilic attack, while the C6-bromo position is more amenable to metal-catalyzed cross-coupling reactions.[6] This differential reactivity allows for a stepwise approach to building molecular complexity.
Experimental Workflow for Sequential Functionalization
The following diagram illustrates a general workflow for the sequential functionalization of 6-Bromo-4-chloro-7-methylquinoline, a strategy that enables the creation of diverse libraries of compounds for biological screening.
Caption: Sequential functionalization workflow for 6-Bromo-4-chloro-7-methylquinoline.
Detailed Application Notes and Protocols
The following protocols are representative methodologies for the key transformations of 6-Bromo-4-chloro-7-methylquinoline. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The reaction of 4-chloroquinolines with amines is a robust method for generating libraries of 4-aminoquinoline compounds, which are known to possess a wide range of biological activities, including anticancer and antimalarial properties.[7][8]
Objective: To synthesize 4-amino-6-bromo-7-methylquinoline derivatives.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 6-Bromo-4-chloro-7-methylquinoline (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-bromo-7-methylquinoline derivative.[7]
Causality behind Experimental Choices:
-
The choice of solvent is crucial; polar aprotic solvents like DMF can accelerate SNAr reactions, while protic solvents like ethanol are often sufficient and allow for easier product precipitation.
-
The addition of a base is sometimes necessary to neutralize the HCl generated during the reaction, especially when using amine hydrochlorides or less nucleophilic amines.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce a variety of aryl or heteroaryl moieties at the 6-position of the quinoline ring.[9][10][11]
Objective: To synthesize 4-chloro-6-aryl-7-methylquinoline derivatives.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a degassed reaction vessel, add 6-Bromo-4-chloro-7-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-chloro-6-aryl-7-methylquinoline derivative.[7]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 18 | ~85 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | DMF | 110 | 24 | ~75 |
| Note: These are representative conditions based on similar substrates and may require optimization. |
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
The Buchwald-Hartwig amination provides an alternative and often milder route to C-N bond formation compared to classical methods.[2][12][13][14]
Objective: To synthesize 4-chloro-6-amino-7-methylquinoline derivatives.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add 6-Bromo-4-chloro-7-methylquinoline (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Causality behind Experimental Choices:
-
The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich phosphine ligands are generally effective for a wide range of amines.[15]
-
Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
-
Strictly anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Application in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinase signaling pathways is a hallmark of cancer.[12] Quinoline-based compounds have been successfully developed as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[7][16] 6-Bromo-4-chloro-7-methylquinoline is an excellent starting material for the synthesis of such inhibitors.
The general pharmacophore for many quinoline-based kinase inhibitors involves a 4-anilino substituent that occupies the ATP-binding site. The 6-position is often functionalized to extend into a more solvent-exposed region, allowing for the modulation of potency and selectivity.
Targeted Signaling Pathways
The EGFR signaling pathway is crucial for cell proliferation and survival. Its overactivation is implicated in various cancers. Quinoline derivatives can act as ATP-competitive inhibitors of EGFR.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Data Presentation: In Vitro Cytotoxicity of Quinoline/Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [17] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | [17] |
| 4-Anilinoquinazoline (Gefitinib) | A549 (Lung) | 2.25 | [18] |
| 4-Anilinoquinazoline (Erlotinib) | HT-29 (Colon) | 1.72 | [18] |
| Note: This table presents data for structurally related quinoline and quinazoline derivatives to illustrate the potential of this scaffold. |
Application in the Synthesis of Antimalarial Agents
The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. [3][4]The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. Structure-activity relationship (SAR) studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antiplasmodial activity. [3][4] Derivatives of 6-Bromo-4-chloro-7-methylquinoline can be used to explore this chemical space. For instance, nucleophilic substitution at the 4-position with various diaminoalkane side chains, similar to that of chloroquine, can be performed. Subsequent modification of the 6-bromo position can then be used to fine-tune the activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.
Data Presentation: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines
| 7-Substituent | Side Chain | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 7-Cl (Chloroquine) | -HNCHMe(CH₂)₃NEt₂ | Susceptible | 3-12 | [3] |
| 7-Br | -HN(CH₂)₃NEt₂ | Susceptible | 3-12 | [3] |
| 7-I | -HN(CH₂)₂NEt₂ | Susceptible | 3-12 | [3] |
| 7-CF₃ | -HN(CH₂)₃NEt₂ | Resistant | 18-500 | [3] |
| 7-OMe | -HNCHMe(CH₂)₃NEt₂ | Resistant | 90-3000 | [3] |
| Note: This table highlights the impact of the 7-substituent on the antiplasmodial activity of 4-aminoquinolines, providing a rationale for exploring derivatives of 6-Bromo-4-chloro-7-methylquinoline. |
Conclusion
6-Bromo-4-chloro-7-methylquinoline is a highly versatile and valuable building block for medicinal chemists. Its differential reactivity at the C4 and C6 positions allows for the systematic and selective synthesis of diverse libraries of compounds. The protocols and data presented in this guide, based on established methodologies for analogous systems, provide a solid foundation for researchers to embark on drug discovery programs targeting a range of diseases, from cancer to malaria. The strategic application of this scaffold will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.
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Application Notes and Protocols: Leveraging the Versatility of 6-Bromo-4-chloro-7-methylquinoline for the Synthesis of Novel Heterocyclic Compounds
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][2][4][5] The strategic functionalization of the quinoline core is paramount for fine-tuning biological activity and conducting extensive structure-activity relationship (SAR) studies.[6]
This guide focuses on a particularly valuable and versatile building block: 6-Bromo-4-chloro-7-methylquinoline . The unique disposition of two different halogen atoms at electronically distinct positions—a chloro group at the 4-position and a bromo group at the 6-position—provides two chemically orthogonal handles. This allows for selective and sequential reactions, opening a gateway to a vast chemical space of novel, polysubstituted heterocyclic compounds. We will explore the underlying principles of this differential reactivity and provide detailed, field-proven protocols for its application in synthetic chemistry and drug discovery.
The Strategic Advantage: Differential Reactivity
The synthetic utility of 6-bromo-4-chloro-7-methylquinoline stems from the distinct reactivity of its two halogen substituents. This difference is governed by the electronic environment of their respective positions on the quinoline ring.
-
C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The adjacent ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This makes the C4-carbon exceptionally electrophilic and prone to displacement by a wide range of nucleophiles (amines, thiols, alkoxides).[7][8][9][10]
-
C6-Position (Bromo): The bromine atom at the 6-position, located on the benzenoid ring, is significantly less reactive in SNAr reactions. However, it is an ideal substrate for various palladium-catalyzed cross-coupling reactions . The general reactivity order for halogens in these transformations is I > Br > Cl, making the C6-Br bond preferentially reactive over the C4-Cl bond under standard cross-coupling conditions.[11][12] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at this position.
This differential reactivity enables a divergent synthetic approach, as illustrated below.
Physicochemical and Safety Profile
Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements for 6-bromo-4-chloro-7-methylquinoline.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇BrClN | [13] |
| Molecular Weight | 256.53 g/mol | [13] |
| Appearance | Solid | [13] |
| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [13] |
| MDL Number | MFCD12674991 | [13] |
Safety and Handling
6-Bromo-4-chloro-7-methylquinoline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Classifications: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[13][14][15]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[13][15]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13][15]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory.
Protocols for Selective C4-Position Functionalization (SNAr)
Principle of Nucleophilic Aromatic Substitution (SNAr) at C4
The SNAr reaction at the C4-position proceeds via a two-step addition-elimination mechanism.[16] A nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate (a Meisenheimer complex). In the second step, the aromaticity is restored by the elimination of the chloride leaving group. The reaction is typically facilitated by a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of 4-Anilino-6-bromo-7-methylquinoline
This protocol details the reaction with an aromatic amine nucleophile.
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-bromo-4-chloro-7-methylquinoline (1.0 mmol, 256.5 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).
-
Add dry DMF (5 mL) to the flask.
-
Add aniline (1.2 mmol, 112 mg, ~109 µL) to the suspension via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water (50 mL) with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Protocols for Selective C6-Position Functionalization (Cross-Coupling)
Principle of Palladium-Catalyzed Cross-Coupling
These reactions are fundamental in modern organic synthesis for forming C-C and C-X bonds. They proceed via a catalytic cycle generally involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is used to form a biaryl linkage at the C6-position.[6][17]
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (ligand) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a Schlenk flask, combine 6-bromo-4-chloro-7-methylquinoline (1.0 mmol, 256.5 mg), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636.8 mg).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in toluene (2 mL) until a homogeneous solution forms.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining toluene (8 mL) and water (2.5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
This protocol introduces an alkyne functional group at the C6-position, a valuable handle for click chemistry and further transformations.[18][19][20][21]
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (solvent and base)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromo-4-chloro-7-methylquinoline (1.0 mmol, 256.5 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and CuI (0.06 mmol, 11.4 mg).
-
Add anhydrous, degassed triethylamine (10 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the coupling of various amines at the C6-position, complementing the SNAr reaction at C4.[22][23][24]
-
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOt-Bu (1.4 mmol, 134.5 mg) to a dry Schlenk flask.
-
Add 6-bromo-4-chloro-7-methylquinoline (1.0 mmol, 256.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Add anhydrous, degassed toluene (10 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 2: Summary of C6-Position Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Base |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu |
Advanced Strategy: Sequential Synthesis Workflow
The true power of 6-bromo-4-chloro-7-methylquinoline is realized in sequential, multi-step syntheses to build molecular complexity. A typical workflow involves functionalizing the more robust C6-position first via cross-coupling, followed by the milder SNAr reaction at C4.
This orthogonal approach allows researchers to systematically vary substituents at two different points of the quinoline scaffold, creating focused compound libraries ideal for probing biological targets and optimizing lead compounds.
Conclusion
6-Bromo-4-chloro-7-methylquinoline is a high-value synthetic intermediate that offers chemists a reliable and strategic platform for the development of novel heterocyclic compounds. By understanding and exploiting the differential reactivity of the C4-chloro and C6-bromo positions, researchers can access a diverse range of mono- and di-substituted quinolines through well-established and robust protocols. The methods outlined in this guide provide a solid foundation for the rational design and synthesis of new chemical entities for drug discovery and materials science.
References
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El-Sayed, M. A.-A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Bala, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]
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Sánchez, J. B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]
-
Girek, T., & Zujewska, T. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Adjabeng, G., et al. (2004). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. [Link]
-
PubChem. 6-Bromo-4-chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
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Hanan, R. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
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Lima, P. C., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Thomson, C. G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Procter, L. V., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloroquinolines: A Guide for Drug Discovery and Development
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 4-substituted quinolines are of particular importance, with a rich history in the treatment of malaria, most notably with the advent of chloroquine.[1] The continued emergence of drug-resistant pathogens necessitates the development of novel quinoline-based therapeutics.[2] The nucleophilic aromatic substitution (SNAr) reaction on 4-chloroquinolines serves as a powerful and versatile tool for the synthesis of diverse libraries of 4-substituted quinolines, enabling the exploration of structure-activity relationships and the discovery of new drug candidates.[3] This guide provides an in-depth exploration of the experimental procedures for SNAr on 4-chloroquinolines, offering detailed protocols and insights into the underlying chemical principles.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction on 4-chloroquinolines typically proceeds via a two-step addition-elimination mechanism.[4][5] The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the quinoline ring system, including the nitrogen atom.
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group.
The overall rate of the reaction is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any substituents on the quinoline ring. While the classical SNAr is prevalent, palladium-catalyzed C-N cross-coupling reactions have also emerged as a mild and efficient alternative for the synthesis of 4-aminoquinolines.[6][7]
Figure 1: Generalized SNAr mechanism on 4-chloroquinoline.
Experimental Protocols: A Practical Guide
The choice of experimental conditions for the SNAr reaction on 4-chloroquinolines is dictated by the reactivity of the nucleophile and the desired product. The following protocols provide a starting point for common transformations.
Protocol 1: Synthesis of 4-Aminoquinolines via Conventional Heating
This protocol is suitable for the reaction of 4-chloroquinolines with primary and secondary amines.
Materials:
-
4-Chloroquinoline derivative
-
Amine (primary or secondary)
-
Solvent: Ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Base (optional, for amine salts): Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 4-chloroquinoline derivative (1.0 eq).
-
Add the amine (1.2-2.0 eq).
-
If the amine is used as a salt, add a base such as K2CO3 (1.5-2.0 eq) or NaOH (1.5-2.0 eq).[4]
-
Add the chosen solvent (e.g., ethanol, DMF, or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-150 °C) with stirring.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Rationale for Experimental Choices:
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. DMF and DMSO are polar aprotic solvents that can accelerate SNAr reactions.[4]
-
Base: A base is often required to neutralize the HCl generated during the reaction or to deprotonate an amine salt, thus liberating the free nucleophile.[4]
-
Temperature: Higher temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.[3][4]
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[4][8]
Materials:
-
4-Chloroquinoline derivative
-
Amine (primary or secondary)
-
Solvent: DMSO, ethanol, or acetonitrile
-
Base (if necessary)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 4-chloroquinoline derivative (1.0 eq), the amine (1.2-1.5 eq), and the solvent.
-
If a base is required, add it to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction temperature (typically 140-180 °C) and time (typically 20-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Rationale for Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, leading to shorter reaction times and often cleaner reactions compared to conventional heating.[8][9]
-
Solvent: Solvents with high dielectric constants, such as DMSO, are particularly effective in absorbing microwave energy.[4]
Protocol 3: Synthesis of 4-Alkoxyquinolines
This protocol describes the reaction of 4-chloroquinolines with alcohols to form 4-alkoxyquinolines.
Materials:
-
4-Chloroquinoline derivative
-
Alcohol
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous solvent: Tetrahydrofuran (THF) or DMF
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2-1.5 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2-1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the 4-chloroquinoline derivative (1.0 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the alcohol and generate the more nucleophilic alkoxide.
-
Anhydrous Conditions: NaH and KOt-Bu are moisture-sensitive, so anhydrous conditions are crucial to prevent their decomposition.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the strong base with atmospheric oxygen and moisture.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of 4-chloroquinolines with various nucleophiles.
| Nucleophile | Reagents and Conditions | Typical Yields | Reference(s) |
| Primary/Secondary Amines | Solvent: Ethanol, DMF, DMSO; Temp: 80-150 °C; Time: 2-24 h | 60-95% | [4],[3] |
| Primary/Secondary Amines (Microwave) | Solvent: DMSO, Ethanol; Temp: 140-180 °C; Time: 20-30 min | 80-95% | [4] |
| Anilines | Solvent: DMF, NMP; Base: K2CO3; Temp: 120-160 °C; Time: 12-48 h | 50-85% | [1] |
| Alcohols | Base: NaH, KOt-Bu; Solvent: THF, DMF; Temp: 60-100 °C; Time: 4-24 h | 45-84% | [10],[11] |
| Phenols | Base: K2CO3, Cs2CO3; Solvent: DMF, DMSO; Temp: 100-140 °C; Time: 6-24 h | 70-90% | [12] |
| Thiols | Base: K2CO3, Et3N; Solvent: Ethanol, DMF; Temp: RT-80 °C; Time: 1-12 h | 75-95% | [13] |
Analytical Methods for Reaction Monitoring and Characterization
Effective monitoring of the SNAr reaction and proper characterization of the products are essential for successful synthesis.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the product.[14][15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the final product.
Safety Precautions
-
4-Chloroquinolines: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[18][19] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]
-
Solvents: Many of the solvents used in these reactions (e.g., DMF, DMSO) are flammable and can have health effects with prolonged exposure. Handle with care in a fume hood.
-
Bases: Strong bases like sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle them with extreme caution under anhydrous and inert conditions.
-
Microwave Synthesis: Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Always use appropriate microwave vials and follow the manufacturer's safety guidelines for the microwave reactor.
Experimental Workflow
Figure 2: General experimental workflow for SNAr on 4-chloroquinolines.
Conclusion
The nucleophilic aromatic substitution on 4-chloroquinolines is a robust and highly valuable transformation in the synthesis of medicinally relevant compounds. By understanding the underlying mechanism and carefully selecting the experimental conditions, researchers can efficiently generate diverse libraries of 4-substituted quinolines for drug discovery programs. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and development of novel quinoline-based therapeutics.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central, 2025.
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 2015.
-
4-Chloroquinoline. Santa Cruz Biotechnology.
-
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - UCSF, 2005.
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 2021.
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
-
Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. ResearchGate.
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. MDPI, 2021.
-
Screening for 2-quinolinone-derived selective androgen receptor agonists in doping control analysis. PubMed, 2007.
-
GHS07 - Safety Data Sheet. Cayman Chemical, 2023.
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate.
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PMC - PubMed Central, 2024.
-
Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed, 2007.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI, 2024.
-
Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PMC - NIH.
-
Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 2016.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
-
Aromatic Nucleophilic Substitution. Fisher Scientific.
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
-
Synthesis of 4-quinolones. Organic Chemistry Portal.
-
Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate, 2025.
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed - NIH.
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier, 2018.
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Lanzhou University.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate, 2025.
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed, 2011.
-
Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. PubMed.
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, 2015.
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH, 2023.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH, 2024.
-
material safety data sheet. Capot Chemical, 2025.
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The Strategic Application of 6-Bromo-4-chloro-7-methylquinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1] In the realm of oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as the inhibition of protein kinases, intercalation with DNA, and disruption of tubulin polymerization.[2] The strategic functionalization of the quinoline core allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents.
This guide focuses on the utility of 6-Bromo-4-chloro-7-methylquinoline as a versatile starting material for the synthesis of next-generation anticancer agents. The distinct electronic and steric properties conferred by its substitution pattern—a reactive chloro group at the C4 position, a versatile bromo group at the C6 position, and a methyl group at C7—make it an ideal platform for combinatorial library synthesis and targeted drug design. The differential reactivity of the chloro and bromo substituents enables selective, sequential chemical modifications, providing a powerful tool for structure-activity relationship (SAR) studies.
Core Synthetic Strategies and Mechanistic Rationale
The two primary avenues for the derivatization of 6-bromo-4-chloro-7-methylquinoline are nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions at the C6 position. This orthogonal reactivity is key to building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a common feature in many kinase inhibitors. This reaction proceeds via a Meisenheimer complex, and its rate is influenced by the nucleophilicity of the incoming amine and the solvent system employed.
-
Palladium-Catalyzed Cross-Coupling at C6: The bromine atom at the C6 position is an excellent handle for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are workhorses of modern medicinal chemistry, enabling the formation of C-C and C-N bonds, respectively, with high efficiency and functional group tolerance. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
The following diagram illustrates the strategic workflow for the derivatization of 6-bromo-4-chloro-7-methylquinoline.
Caption: Synthetic derivatization workflow for 6-bromo-4-chloro-7-methylquinoline.
Experimental Protocols
The following protocols are provided as a guide and are based on established methodologies for analogous haloquinoline systems.[3] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with Amines at the C4-Position
Objective: To synthesize 4-amino-6-bromo-7-methylquinoline derivatives.
Rationale: This protocol leverages the high reactivity of the C4-chloro group for the introduction of various amine side chains, a key step in the synthesis of many kinase inhibitors. The choice of a polar solvent like ethanol or isopropanol facilitates the reaction, and a base can be used to scavenge the HCl byproduct.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., triethylamine, potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-4-chloro-7-methylquinoline (1.0 equivalent) in the chosen solvent (e.g., ethanol).
-
Add the desired amine (1.1–2.0 equivalents).
-
If the amine salt is used or if desired, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-bromo-7-methylquinoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: To synthesize 4-chloro-6-aryl-7-methylquinoline derivatives.
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. This protocol is designed for the selective functionalization of the C6-bromo position. The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] A base is required to activate the boronic acid.[5]
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a degassed reaction vessel, add 6-bromo-4-chloro-7-methylquinoline (1.0 equivalent), the arylboronic acid (1.2–1.5 equivalents), the palladium catalyst (0.01–0.05 equivalents), and the base (2.0–3.0 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
Objective: To synthesize 4-chloro-6-amino-7-methylquinoline derivatives.
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, which can be challenging to achieve through classical methods. This protocol is adapted for the selective amination of the C6-bromo position. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to promote the reductive elimination step and prevent β-hydride elimination.[6]
Materials:
-
6-Bromo-4-chloro-7-methylquinoline
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add 6-bromo-4-chloro-7-methylquinoline (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80–110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Targeted Signaling Pathways and Biological Evaluation
Quinoline-based anticancer agents frequently exert their effects by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[7][8] Derivatives synthesized from 6-bromo-4-chloro-7-methylquinoline are prime candidates for targeting these cascades.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a high-priority target for drug development.[9] Quinoline-based molecules can be designed to act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
In Vitro Cytotoxicity Data of Structurally Related Compounds
While specific cytotoxicity data for derivatives of 6-bromo-4-chloro-7-methylquinoline are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related substituted quinoline compounds against various cancer cell lines. This information serves as a valuable benchmark for newly synthesized agents.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [7] |
| 6-Bromo quinazoline derivative | SW480 (Colon) | 17.85 ± 0.92 | [7] |
| 7-Chloroquinoline derivative | MCF-7 (Breast) | 4.60 | |
| 7-Chloroquinoline derivative | HCT-116 (Colon) | > 50 | |
| 7-Chloro-4-thioalkylquinoline | CCRF-CEM (Leukemia) | 0.55 - 2.74 |
Conclusion and Future Directions
6-Bromo-4-chloro-7-methylquinoline represents a highly valuable and versatile building block for the synthesis of novel anticancer agents. The presence of two differentially reactive halogen atoms allows for selective and sequential functionalization through robust and well-established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of quinoline derivatives for screening against key cancer-related targets, particularly kinases within the PI3K/Akt/mTOR and EGFR signaling pathways. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating drug discovery programs aimed at developing the next generation of quinoline-based cancer therapeutics.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved from [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). SciELO. Retrieved from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved from [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2016). Google Patents.
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). National Institutes of Health. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-4-chloro-7-methylquinoline
<Step>
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the underlying principles and provide actionable troubleshooting advice to help you achieve high yields and purity in your reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, renowned for its versatility in forming carbon-carbon bonds.[1][2][3] However, substrates like 6-Bromo-4-chloro-7-methylquinoline, possessing two distinct halogen atoms on a heteroaromatic core, present unique challenges regarding selectivity and reactivity. This guide will equip you with the knowledge to overcome these hurdles.
Understanding the Challenge: Site-Selectivity in Dihaloquinolines
The primary challenge in the Suzuki coupling of 6-Bromo-4-chloro-7-methylquinoline lies in controlling which halogen atom reacts. Generally, the reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order: I > Br > Cl.[4] However, the electronic and steric environment of the quinoline ring can significantly influence this trend.[5][6] For quinoline derivatives, the C4 position is often more electrophilic than other positions, which can enhance the reactivity of the C-Cl bond.[7][8] Conversely, the C-Br bond is inherently weaker and more susceptible to oxidative addition. This delicate balance necessitates careful optimization of reaction conditions to achieve the desired site-selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of 6-Bromo-4-chloro-7-methylquinoline in a question-and-answer format.
Low or No Conversion
Q1: I am not observing any product formation. What are the first things I should check?
A1: Low or no conversion is a common issue that can often be resolved by systematically checking the fundamentals of the reaction setup.[9][10]
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Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen.[9] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids can degrade over time, especially if not stored properly. The 6-Bromo-4-chloro-7-methylquinoline should also be of high purity.
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) species.[11] Consider using a fresh batch of catalyst or a different palladium source.
-
Base Activation: The base is crucial for the transmetalation step.[12][13][14] Ensure you are using an appropriate, anhydrous base and that it is sufficiently soluble in the reaction mixture. For solid-liquid biphasic systems, efficient stirring is critical.
Q2: I've checked the basics, but the reaction is still sluggish. How can I improve the catalytic activity?
A2: If the fundamental setup is correct, the issue likely lies within the catalyst system (palladium source and ligand) or the reaction parameters.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[15] For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands are often required.[16][17] Consider switching to more activating ligands such as SPhos or XPhos, which have shown broad utility in coupling aryl chlorides.[15][17]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. A typical starting point is 1-5 mol% of the palladium catalyst. If you are using a low loading, consider a modest increase.
-
Temperature: Increasing the reaction temperature can significantly increase the rate of reaction.[18] However, be mindful of potential side reactions like dehalogenation or decomposition of starting materials at elevated temperatures.[19] A temperature screen from 80°C to 120°C is often a good starting point.
Poor Selectivity (Reaction at both C4-Cl and C6-Br)
Q3: I am getting a mixture of products from the reaction at both the chloro and bromo positions. How can I favor reaction at one site over the other?
A3: Achieving site-selectivity is a key challenge with dihaloquinolines. The choice of catalyst, ligand, and solvent can profoundly influence the outcome.[5][6]
-
Selective C-Br Coupling: To favor reaction at the more reactive C-Br bond, milder reaction conditions are generally preferred.
-
Catalyst/Ligand System: A less reactive catalyst system, such as Pd(PPh₃)₄, may favor selective coupling at the C-Br position.[6]
-
Temperature: Lowering the reaction temperature can often improve selectivity for the more reactive C-Br bond.
-
-
Selective C-Cl Coupling: Coupling at the less reactive C-Cl bond typically requires more forcing conditions.
-
Catalyst/Ligand System: Highly active catalyst systems employing bulky, electron-rich phosphine ligands like those from the Buchwald-Hartwig family (e.g., SPhos, XPhos) are often necessary to activate the C-Cl bond.[15][17]
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity profile compared to nonpolar solvents like toluene or dioxane.[20][21][22]
-
Side Reactions and Byproduct Formation
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[9]
-
Thorough Degassing: As mentioned previously, rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.
-
Stoichiometry: Using a slight excess of the 6-Bromo-4-chloro-7-methylquinoline (e.g., 1.1 equivalents) relative to the boronic acid can help to consume the boronic acid in the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the temperature may disfavor the homocoupling reaction.[9]
Q5: My desired product is contaminated with a dehalogenated byproduct. What causes this and how can I prevent it?
A5: Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction.[11]
-
Source of Hydride: The hydride source can be trace water, the solvent (especially alcohols), or the base.
-
Reaction Conditions: Using anhydrous solvents and reagents can help to minimize dehalogenation. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Base Selection: The choice of base can also play a role. Using a non-hydroxide base like K₂CO₃ or Cs₂CO₃ may be beneficial.
Recommended Starting Conditions & Optimization
For a successful Suzuki coupling of 6-Bromo-4-chloro-7-methylquinoline, a systematic approach to optimization is key. The following table provides a starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[11] Both are excellent starting points. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | These bulky, electron-rich phosphine ligands are highly effective for coupling aryl chlorides and bromides.[15][17] The optimal ligand may be substrate-dependent. |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and well-tolerated.[19] Cs₂CO₃ is more soluble and can sometimes lead to higher yields. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[18] |
| Temperature | 80-100 °C | This temperature range is a good starting point to promote the reaction without excessive side product formation.[19] |
| Boronic Acid | 1.05 - 1.2 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the haloquinoline. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add 6-Bromo-4-chloro-7-methylquinoline (1.0 equiv.), the desired boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11][12][23][24][25]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.
References
- Myers, A. The Suzuki Reaction - Chem 115.
- Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Singh, R., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- Neufeldt, S. R., et al.
- Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Byers, J. A., et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Almond-Thynne, J., et al. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
- Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Benchchem.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Zharova, Y. D., et al. Suzuki Cross-Coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Israr, H., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Bräse, S., et al. Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Vantourout, J. C., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- The Suzuki Reaction.
- Sigman, M. S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Ökten, S., et al. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
- Reissig, H.-U., et al. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. mt.com [mt.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 18. aidic.it [aidic.it]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 6-Bromo-4-chloro-7-methylquinoline Derivatives
Welcome to the dedicated support center for the synthesis of 6-Bromo-4-chloro-7-methylquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to improve your experimental outcomes.
Introduction to the Synthesis
The synthesis of 6-Bromo-4-chloro-7-methylquinoline is a multi-step process that often begins with the cyclization of an appropriately substituted aniline, followed by chlorination. A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (EMME) followed by thermal cyclization and subsequent chlorination. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Cyclization Step (Gould-Jacobs Reaction)
Question 1: I am observing a low yield of the cyclized quinolone precursor. What are the likely causes and how can I improve it?
Answer: Low yields in the Gould-Jacobs cyclization are often multifactorial. Let's break down the common culprits and their solutions.
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Incomplete Condensation: The initial reaction between 4-bromo-3-methylaniline and diethyl (ethoxymethylene)malonate (EMME) is crucial. Ensure that the reagents are of high purity and the reaction is carried out under anhydrous conditions to prevent hydrolysis of EMME.
-
Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether. The temperature must be carefully controlled.
-
Too low: The reaction will be sluggish and incomplete.
-
Too high: This can lead to decomposition and the formation of tar-like byproducts. A typical range is 240-260 °C.
-
-
Reaction Time: Insufficient reaction time will result in incomplete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Experimental Protocol: Optimization of the Gould-Jacobs Cyclization
-
Reagent Preparation: Ensure 4-bromo-3-methylaniline is pure and dry. Distill EMME if necessary.
-
Condensation: In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable solvent like ethanol. Add EMME (1.1 equivalents) dropwise at room temperature. Stir for 1-2 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude intermediate, add Dowtherm A. Heat the mixture to 250 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Take aliquots periodically and analyze by TLC to determine the point of maximum product formation.
-
Work-up: Once the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash thoroughly.
Question 2: I am seeing significant byproduct formation during the cyclization. How can I minimize this?
Answer: Byproduct formation is often related to side reactions at high temperatures.
-
Decarboxylation: The quinolone product has a carboxylic acid ester group that can be susceptible to decarboxylation at very high temperatures. Careful temperature control is key.
-
Polymerization: The starting aniline and the intermediate can undergo polymerization. Using a slight excess of EMME can help to ensure the aniline is fully consumed in the desired reaction pathway.
Table 1: Troubleshooting Low Yields in Cyclization
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete condensation | Use high-purity, anhydrous reagents. |
| Suboptimal cyclization temperature | Optimize temperature between 240-260 °C. | |
| Insufficient reaction time | Monitor reaction progress by TLC. | |
| Byproduct Formation | Decomposition at high temperatures | Maintain precise temperature control. |
| Polymerization | Use a slight excess of EMME. |
Section 2: Chlorination Step
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is not going to completion. What should I check?
Answer: Incomplete chlorination is a common hurdle. Here are the key factors to consider:
-
Reagent Stoichiometry and Purity: Use a sufficient excess of POCl₃, as it often serves as both the reagent and the solvent. Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.
-
Reaction Temperature and Time: The chlorination of the 4-hydroxyquinoline precursor typically requires heating. A common temperature range is 80-110 °C. The reaction time can vary, so it's essential to monitor by TLC.
-
Presence of Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
Experimental Workflow: Chlorination of 6-Bromo-7-methylquinolin-4-ol
Caption: Workflow for the chlorination step.
Question 4: The work-up of my chlorination reaction is problematic, leading to product loss. What are the best practices?
Answer: The work-up of a POCl₃ reaction must be handled with care due to the highly reactive nature of phosphorus oxychloride.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice. This exergonic process hydrolyzes the excess POCl₃. Perform this in a well-ventilated fume hood.
-
Neutralization: After quenching, the acidic solution needs to be neutralized. A saturated solution of sodium bicarbonate or sodium carbonate is often used. Add the base slowly to control the effervescence.
-
Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Ensure the aqueous layer is thoroughly extracted to maximize recovery.
Section 3: General Troubleshooting
Question 5: I am having difficulty with the purification of the final product. What purification strategies are most effective?
Answer: The choice of purification method will depend on the nature of the impurities.
-
Crystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be very effective.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the standard method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
Logical Relationship: Troubleshooting Synthesis
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of 6-Bromo-4-chloro-7-methylquinoline and its Derivatives
Welcome to the technical support center for the purification of 6-bromo-4-chloro-7-methylquinoline and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate and its subsequent derivatives. Here, we provide practical, field-proven insights in a question-and-answer format, focusing on troubleshooting common issues and offering detailed experimental protocols.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6-bromo-4-chloro-7-methylquinoline and its derivatives.
Purification of 6-Bromo-4-chloro-7-methylquinoline
Question 1: After quenching my chlorination reaction (using POCl₃), TLC analysis shows my product has converted back to the starting 6-bromo-4-hydroxy-7-methylquinoline. What is happening and how can I prevent this?
Answer: This is a common and frustrating issue arising from the hydrolysis of the 4-chloroquinoline product. The chloro group at the 4-position is highly susceptible to nucleophilic attack, and water or hydroxide ions present during the aqueous work-up can readily displace it, reverting the product to the more stable 4-hydroxyquinoline.[1]
Causality: The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic substitution. When the reaction mixture containing excess POCl₃ is quenched with water or a basic solution, the conditions are ripe for hydrolysis.
Solutions:
-
Minimize Contact with Water: After the reaction is complete, remove the excess POCl₃ under reduced pressure as much as possible before quenching.[2] When quenching, do so by cautiously pouring the reaction mixture onto crushed ice, rather than adding water directly to the reaction flask. This helps to keep the temperature low and minimize the rate of hydrolysis.
-
Careful pH Control: During neutralization, avoid using strong bases like NaOH if possible. A saturated solution of sodium bicarbonate (NaHCO₃) is a milder base that can neutralize the acidic environment without significantly increasing the rate of hydrolysis.[2] Aim for a final pH between 5 and 6.
-
Rapid Extraction: Once neutralized, immediately extract the product into an organic solvent such as dichloromethane or ethyl acetate. The goal is to move the product from the aqueous phase to the organic phase as quickly as possible to prevent prolonged exposure to water.
-
Alternative Chlorinating Agent: Consider using thionyl chloride (SOCl₂) with a catalytic amount of DMF. Excess SOCl₂ is more volatile than POCl₃ and can be more easily removed under vacuum, simplifying the work-up and reducing the risk of hydrolysis.[1]
Question 2: My crude 6-bromo-4-chloro-7-methylquinoline is an oil or a waxy solid that is difficult to handle and purify by recrystallization. What should I do?
Answer: Oiling out during recrystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present that depress the melting point.
Solutions:
-
Solvent Selection: The choice of solvent is critical. For a compound like 6-bromo-4-chloro-7-methylquinoline, which is relatively non-polar, a non-polar solvent is a good starting point for recrystallization.
-
Single Solvent: Try recrystallizing from a non-polar solvent like n-heptane or cyclohexane.[3]
-
Two-Solvent System: A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or petroleum ether) until the solution becomes turbid.[4] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Column Chromatography First: If the crude product is very impure, it may be best to first purify it by column chromatography to remove the bulk of the impurities. The resulting partially purified product will be more amenable to recrystallization.
-
Trituration: Before attempting recrystallization, try triturating the crude oil or wax with a cold, poor solvent like hexanes. This can often induce solidification and remove some of the more soluble impurities.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of 6-bromo-4-chloro-7-methylquinoline and its derivatives.
FAQs: 6-Bromo-4-chloro-7-methylquinoline
Q1: What are the best techniques for purifying crude 6-bromo-4-chloro-7-methylquinoline?
A1: The most common and effective purification methods are recrystallization and column chromatography. The choice depends on the scale of the reaction and the impurity profile.[5][6]
-
Recrystallization: This is ideal for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Column Chromatography: This is the preferred method for separating the product from significant quantities of byproducts, especially those with similar polarities.
Q2: What are some recommended solvent systems for column chromatography of 6-bromo-4-chloro-7-methylquinoline?
A2: A silica gel stationary phase is typically used. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting gradient would be 5-10% ethyl acetate in hexanes, with the polarity gradually increasing as needed.[6]
Q3: How can I monitor the purification process by Thin-Layer Chromatography (TLC)?
A3: Use silica gel F254 plates and a mobile phase similar to that used for column chromatography. The spots can be visualized under a UV lamp at 254 nm, where the quinoline ring will quench the fluorescence, appearing as dark spots.[7] If the compound is not UV-active or for better visualization, you can use a chemical stain. An iodine chamber is a simple and effective method for visualizing many organic compounds.[7]
FAQs: Purification of 4-Amino and 4-Hydrazinyl Derivatives
Q4: What is the general work-up procedure for the synthesis of 4-amino-6-bromo-7-methylquinoline from 6-bromo-4-chloro-7-methylquinoline?
A4: The reaction is a nucleophilic aromatic substitution (SNAr). After the reaction is complete, the work-up typically involves:
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Quenching: If the reaction is run in a solvent, it may be cooled and quenched with water or a mild aqueous base like sodium bicarbonate solution.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
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Washing: The organic layer is washed with water and then brine to remove any remaining inorganic salts.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]
Q5: My 4-amino or 4-hydrazinyl derivative is difficult to purify. What are some common issues and solutions?
A5:
-
Issue: Presence of unreacted 6-bromo-4-chloro-7-methylquinoline.
-
Solution: These two compounds have different polarities. The amino and hydrazinyl derivatives are more polar than the starting chloroquinoline. They can be effectively separated by column chromatography on silica gel, using a mobile phase such as a gradient of ethyl acetate in hexanes.
-
-
Issue: The product is a salt (e.g., hydrochloride).
-
Solution: If the reaction was carried out under acidic conditions or if the product was isolated as a salt, it will have very different solubility properties. It can often be purified by recrystallization from a polar solvent like ethanol or an ethanol/water mixture. To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide), followed by extraction into an organic solvent.
-
-
Issue: The product is colored.
-
Solution: Colored impurities can sometimes be removed by treating a solution of the product with activated charcoal before a final recrystallization. However, be aware that this can also lead to a loss of the desired product.
-
Section 3: Data and Protocols
This section provides quantitative data and detailed experimental protocols for the purification of 6-bromo-4-chloro-7-methylquinoline and a common derivative.
Table 1: Recommended Recrystallization Solvent Systems
| Compound | Solvent System(s) | Notes |
| 6-Bromo-4-chloro-7-methylquinoline | n-Heptane, Ethanol, Ethyl Acetate/Hexanes | For the two-solvent system, dissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool slowly.[3] |
| 4-Amino-6-bromo-7-methylquinoline | Ethanol, Ethanol/Water, Acetonitrile | The amino group increases polarity, making more polar solvents suitable for recrystallization. |
| 4-Hydrazinyl-6-bromo-7-methylquinoline | Isopropanol, Ethanol | Hydrazinyl derivatives are often polar solids. Recrystallization from alcohols is a good starting point. |
Experimental Protocol 1: Purification of 6-Bromo-4-chloro-7-methylquinoline by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in hexanes.
-
Load the Sample: Dissolve the crude 6-bromo-4-chloro-7-methylquinoline in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-bromo-4-chloro-7-methylquinoline.
Experimental Protocol 2: Purification of 4-Amino-6-bromo-7-methylquinoline by Recrystallization
-
Dissolution: Place the crude 4-amino-6-bromo-7-methylquinoline in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Add Solvent: Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Section 4: Visual Diagrams
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of quinoline derivatives.
Diagram 2: Troubleshooting Hydrolysis of 4-Chloroquinoline
Caption: Troubleshooting guide for hydrolysis during work-up.
References
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Retrieved from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
- Green Chemistry. (2020). Royal Society of Chemistry.
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
TLC Visualization Methods. Retrieved from [Link]
-
Solvent Choice. University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Thin Layer Chromatography. Retrieved from [Link]
- Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020).
- Detection and Visualization Methods Used in Thin-Layer Chromatography. (2025).
-
How might one synthesis 4-chloro quinoline? (2020). Quora. Retrieved from [Link]
-
Can any one suggest an efficient method to distill POCl3 for chlorination? (2017). ResearchGate. Retrieved from [Link]
- Process for the purification of phosphorus oxychloride. (1999).
-
Chloroquine-impurities. Pharmaffiliates. Retrieved from [Link]
- The crystallization of quinoline. (2014).
- Method for preparing 7-bromoisoquinoline. (2013).
- Organic Syntheses Procedure.
- Preparation of 6‐Bromo/6‐Chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines 72(a–b).
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
- Synthesis of 6-bromo-4-iodoquinoline. (2015).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- Nucleophilic Arom
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2025). MDPI.
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
- nucleophilic arom
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). MDPI.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common byproducts in 6-Bromo-4-chloro-7-methylquinoline synthesis and their removal
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis, focusing on the identification and removal of frequent byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common impurities I might encounter in my final 6-Bromo-4-chloro-7-methylquinoline product, and how can I identify them?
Answer:
In the synthesis of 6-Bromo-4-chloro-7-methylquinoline, several common impurities can arise, primarily from the final chlorination step where 6-bromo-7-methylquinolin-4-ol is converted to the target compound. Understanding the identity of these byproducts is the first step toward effective purification.
The most prevalent impurities are:
-
Unreacted Starting Material (6-bromo-7-methylquinolin-4-ol): This is the most common impurity and results from incomplete chlorination. Its presence indicates that the reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.
-
Hydrolysis Product (6-bromo-7-methylquinolin-4-ol): The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, particularly by water.[1] During the aqueous workup, if the mixture is not kept sufficiently cold or if the pH becomes neutral or acidic for a prolonged period, the product can hydrolyze back to the starting quinolin-4-ol.[2]
-
Residual Chlorinating Agent Byproducts: The chlorination is typically performed with phosphorus oxychloride (POCl₃).[3][4] Inadequate quenching will leave behind phosphoric acid and other phosphate species in your crude product.
-
Solvent Residues: Incomplete drying will leave residual solvents from the reaction (e.g., POCl₃, DMF) or purification (e.g., ethanol, heptane, ethyl acetate).
Identification: These impurities can typically be distinguished from the desired product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The quinolin-4-ol starting material is significantly more polar than the chlorinated product due to the presence of the hydroxyl group, and will thus have a lower Rf value on a silica TLC plate.
Table 1: Common Byproducts and Their Characteristics
| Byproduct/Impurity | Structure | Origin | Identification Notes (vs. Product) |
| 6-bromo-7-methylquinolin-4-ol | C₁₀H₈BrNO | Incomplete reaction or hydrolysis of product.[2] | More polar, lower Rf on silica TLC. May show a broad -OH peak in ¹H NMR. |
| Residual POCl₃/Phosphates | H₃PO₄ etc. | Incomplete quenching of the chlorinating agent.[4][5] | Highly polar, acidic. Will remain in the aqueous phase during extraction. |
| Tar/Polymeric materials | Complex Mixture | Vigorous, uncontrolled exothermic reactions.[6] | Dark, insoluble, high molecular weight materials. Streaking on TLC. |
Question 2: My chlorination reaction with POCl₃ resulted in a dark, intractable tar. What caused this, and is the product salvageable?
Answer:
The formation of dark tar is a common issue in many heterocyclic syntheses, including those for quinolines, and it typically points to an uncontrolled exothermic reaction.[6]
Causality: The reaction of 6-bromo-7-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) is an exothermic process. If the reaction temperature is not carefully controlled or if the POCl₃ is added too quickly, localized "hot spots" can develop. These high temperatures can lead to degradation of the starting material and the product, resulting in the formation of complex, high-molecular-weight polymeric byproducts, commonly referred to as "tar". The use of N,N-dimethylformamide (DMF) as a catalyst can sometimes exacerbate this if not used in moderation, as the Vilsmeier-Haack type reagent formed is highly reactive.[7][8]
Troubleshooting and Prevention:
-
Temperature Control: Add the POCl₃ to your starting material slowly and with efficient stirring, preferably in an ice bath to dissipate the heat generated. After the initial addition, gradually raise the temperature to the desired reflux.[5]
-
Reagent Purity: Ensure your starting materials and reagents are pure and dry. The presence of water can lead to side reactions.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to tar formation.
Salvaging the Product: Attempting to salvage the product from a tarry mixture can be challenging, but not always impossible.
-
First, try to dissolve the crude mixture in a large volume of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
The tar is often insoluble and may be removed by filtration.
-
The filtrate can then be concentrated and subjected to column chromatography. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate), may allow for the separation of the desired product from the more soluble, colored impurities.
Question 3: How can I effectively remove the unreacted 6-bromo-7-methylquinolin-4-ol from my final product?
Answer:
Separating the unreacted starting material is crucial for obtaining pure 6-Bromo-4-chloro-7-methylquinoline. The significant difference in polarity between the hydroxyl-containing starting material and the chloro-substituted product is the key to their separation. Two primary methods are recommended: recrystallization and column chromatography.
Workflow for Purification
Below is a decision-making workflow for purifying the crude product.
Caption: Purification workflow for 6-Bromo-4-chloro-7-methylquinoline.
Protocol 1: Purification by Recrystallization
This method is most effective when the starting material is a minor impurity.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.[5][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like tar), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This is the most robust method for separating mixtures with significant amounts of impurities or when recrystallization is ineffective.[5][6]
Step-by-Step Methodology:
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase (Eluent): Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate). A typical starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Run the eluent through the column. The less polar product, 6-Bromo-4-chloro-7-methylquinoline, will travel down the column faster (higher Rf) than the more polar starting material, 6-bromo-7-methylquinolin-4-ol.
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Question 4: My yield is consistently low after the aqueous workup of the chlorination reaction. What is the most likely reason?
Answer:
A low yield after the aqueous workup is a classic sign of product hydrolysis. The 4-chloroquinoline moiety is an activated system, and the chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).[10]
Causality (The Hydrolysis Mechanism): The workup procedure involves quenching the excess POCl₃ with ice water.[3][4][5] This process generates a significant amount of hydrochloric acid (HCl) and phosphoric acid, making the solution highly acidic. While the product is generally stable under these conditions, the subsequent neutralization step is critical. When a base (e.g., sodium bicarbonate, sodium carbonate, or ammonium hydroxide) is added to neutralize the acid, the solution passes through a pH range where water can act as a nucleophile, attacking the C4 position and displacing the chloride ion. This reverts your desired product back to the 6-bromo-7-methylquinolin-4-ol starting material, which may then precipitate or remain in the aqueous layer, drastically reducing your isolated yield.[1][2]
General Synthesis and Workup Pathway
Caption: General workflow for synthesis and workup, highlighting the hydrolysis risk.
Troubleshooting and Prevention:
-
Maintain Low Temperature: The entire quenching and neutralization process must be performed in an ice bath with vigorous stirring. Low temperatures significantly decrease the rate of the hydrolysis reaction.
-
Rapid Neutralization and Extraction: Do not allow the reaction mixture to sit for extended periods, especially in a neutral or slightly acidic pH range. Once neutralized, immediately proceed to extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate to move the product from the aqueous phase (where hydrolysis occurs) into the organic phase.[3]
-
Choice of Base: Using a weaker base like sodium bicarbonate for neutralization can offer more controlled pH adjustment compared to strong bases like NaOH.
By carefully controlling the temperature and minimizing the time the product spends in the aqueous phase during workup, you can significantly reduce byproduct formation and improve your yield of 6-Bromo-4-chloro-7-methylquinoline.
References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2007). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. [Link]
-
Making quinoline - the Skraup synthesis. (2021, August 25). YouTube. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed. [Link]
-
Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2015). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]
-
Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline. (n.d.). PrepChem.com. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. prepchem.com [prepchem.com]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 6-Bromo-4-chloro-7-methylquinoline
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Buchwald-Hartwig amination of 6-Bromo-4-chloro-7-methylquinoline. This substrate presents a unique and common challenge: achieving chemoselective C-N bond formation at the more reactive C-Br position while preserving the C-Cl bond for subsequent functionalization.
This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies, reflecting the field-proven insights of our senior application scientists.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is structured as a direct response to common issues observed in the lab.
Question 1: My reaction shows no conversion of the starting material, or conversion is extremely low. What are the primary causes?
Answer:
Failure to initiate the reaction points to a fundamental problem with one of the core components of the catalytic cycle. Let's diagnose this systematically.
1. Inactive Catalytic Species: The most common culprit is the failure to generate or maintain the active Pd(0) catalyst.
-
In-Situ Generation vs. Pre-catalysts: While economical, generating Pd(0) from sources like Pd(OAc)₂ or Pd₂(dba)₃ requires a reduction step that can be inefficient and sensitive to impurities.[1] We strongly recommend using well-defined, air-stable Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles). These rapidly and quantitatively form the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[1][2]
-
Oxygen Contamination: The active Pd(0) species and many phosphine ligands are highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is a frequent cause of failure.
2. Reagent and Solvent Purity: The Buchwald-Hartwig reaction is notoriously sensitive to impurities.[3]
-
Solvent Quality: Use of anhydrous, inhibitor-free solvents is non-negotiable. Ethereal solvents (Dioxane, THF, t-Bu₂O) and aromatic hydrocarbons (Toluene) are preferred.[1] Avoid chlorinated solvents and coordinating solvents like acetonitrile, which can bind to the palladium center and inhibit catalysis.[1]
-
Amine Purity: Trace impurities in the amine coupling partner can poison the catalyst.[2] If the amine is a liquid, consider passing it through a short plug of activated alumina. If it is a solid, ensure it is thoroughly dried.
-
Base Quality: Use a freshly opened bottle of base or a portion stored in a desiccator or glovebox. Alkoxide bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic.
3. Inappropriate Reaction Conditions:
-
Temperature: While lower temperatures are desirable for selectivity (see Question 2), the reaction must reach the activation energy for the oxidative addition of the C-Br bond. If you see no reaction at a lower temperature (e.g., 60-80 °C), a careful, incremental increase in temperature may be necessary.
Question 2: I'm getting a mixture of products, including amination at the C4-Cl position. How can I improve selectivity for the C6-Br bond?
Answer:
This is the central challenge with this substrate. Achieving chemoselectivity relies on exploiting the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of an aryl bromide to Pd(0) is generally much faster than that of an aryl chloride.[1][4] Your strategy must be to find a "sweet spot" where the catalytic system is active enough to cleave the C-Br bond but not the C-Cl bond.
Core Strategy: Attenuate Reactivity
-
Lower the Temperature: This is the most critical parameter. High temperatures provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Start your optimization at a lower temperature (e.g., 70-80 °C) and only increase it if conversion is too slow. A successful selective amination of a similar 6-bromo-2-chloroquinoline was achieved by carefully controlling reaction conditions.[5][6]
-
Ligand Choice is Paramount: Highly active, bulky, electron-rich phosphine ligands are required, but the most active ligand may not be the best for selectivity.
-
Screening: Start with a less reactive, sterically hindered biarylphosphine ligand before moving to the most powerful ones. A good starting point might be XPhos or SPhos. If you still see a lack of selectivity, consider slightly less electron-rich or more sterically demanding ligands.
-
Rationale: The ligand directly influences the rate of oxidative addition and reductive elimination.[7] A finely tuned ligand provides just enough activity for the C-Br bond without activating the C-Cl bond.
-
-
Base Selection: While strong bases like NaOtBu promote high reaction rates, they can sometimes push the reaction towards non-selectivity at elevated temperatures.[8] Consider screening a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a modest increase in temperature or reaction time but can provide a wider window for selective transformation.
Workflow for Optimizing Selectivity
Caption: Logical workflow for achieving selective C-Br amination.
Question 3: My major side-product is the hydrodehalogenated starting material (4-chloro-7-methylquinoline). What causes this and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It arises from a competitive pathway to reductive elimination known as β-hydride elimination .[7]
Mechanism of Hydrodehalogenation: If the amine coupling partner has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen), an intermediate palladium-amido complex can eliminate a palladium-hydride species. This hydride can then reductively eliminate with the quinoline moiety on the palladium center, replacing the bromine with a hydrogen.
Mitigation Strategies:
-
Amine Structure: This side reaction is most common with secondary amines that have β-hydrogens. If your protocol allows, using an amine without β-hydrogens (e.g., N-methylaniline) or a primary amine can sometimes reduce this pathway.
-
Ligand Choice: The choice of ligand is crucial. Ligands that are very bulky and have large "bite angles" (for bidentate ligands) are designed to force the aryl and amido groups into close proximity, promoting the desired C-N reductive elimination over the undesired β-hydride elimination.[9] If you are observing significant hydrodehalogenation, consider switching to a more sterically demanding ligand.
-
Base and Temperature: While less direct, ensuring the reaction proceeds at a reasonable rate at the lowest possible temperature can help. A stalled reaction sitting at high temperature for a long time provides more opportunity for side reactions to occur.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Palladium source and Ligand to start my screening?
A: The catalyst system—the combination of a palladium source and a phosphine ligand—is the heart of the reaction.
-
Palladium Source: As a best practice, start with a commercially available, air-stable palladacycle pre-catalyst. The G4 Pre-catalysts (e.g., XPhos Pd G4) are often an excellent starting point as they are highly active and reliable.[1]
-
Ligand Selection: The ligand dictates the catalyst's stability, activity, and selectivity. For this specific substrate, you need a bulky, electron-rich dialkylbiaryl phosphine ligand. A tiered screening approach is recommended.
| Ligand Class | Example Ligands | General Application & Rationale for this Substrate |
| Workhorse Ligands | XPhos, SPhos | Good first choice. Highly active for C-Br bonds, but may require temperature control to avoid C-Cl activation. |
| Specialized Ligands | RuPhos, BrettPhos | Often used for sterically hindered or challenging primary and secondary amines. BrettPhos can be particularly effective for primary amines.[8] |
| Bidentate Ligands | BINAP, dppf | Generally considered "first or second generation" ligands.[7] While effective for some systems, they are often less active for challenging substrates like aryl chlorides, which can be an advantage when seeking C-Br/C-Cl selectivity. |
Q2: What is the mechanistic role of the base, and how does its strength affect the reaction?
A: The base plays a crucial role in the catalytic cycle, but its precise point of action can depend on the specific reactants and conditions.[10] Its primary function is to deprotonate the amine, making it a more potent nucleophile to attack the palladium center. The general consensus is that the base facilitates the formation of the key palladium-amido complex that precedes reductive elimination.[11]
| Base Type | Examples | pKaH | Advantages | Disadvantages |
| Strong Alkoxides | NaOtBu, KOtBu | ~19 | Promotes the highest reaction rates and allows for lower catalyst loadings. | Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones). Can reduce selectivity at high temps.[8] |
| Amide Bases | LHMDS, KHMDS | ~26 | Useful for substrates with protic functional groups (e.g., free -OH) that would be deprotonated by alkoxides. | Highly reactive and moisture-sensitive. |
| Weaker Inorganic | K₃PO₄, Cs₂CO₃ | ~12 | High functional group tolerance. Can improve selectivity by slowing the overall reaction rate. | Often requires higher temperatures and/or catalyst loadings. |
Q3: Can you illustrate the main catalytic cycle and the specific competing pathways for my substrate?
A: Certainly. The core Buchwald-Hartwig cycle is shown below, followed by a diagram illustrating the specific choices and pitfalls for 6-bromo-4-chloro-7-methylquinoline.
Caption: The generalized Buchwald-Hartwig catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening
This protocol is intended for small-scale reactions in parallel to efficiently identify optimal conditions for selectivity.
-
Preparation: In a glovebox, arrange an array of 2 mL screw-cap vials, each with a small stir bar.
-
Stock Solutions: Prepare stock solutions of 6-bromo-4-chloro-7-methylquinoline and your chosen amine in anhydrous, degassed toluene (or dioxane).
-
Solid Dispensing: To each vial, add the base (e.g., NaOtBu or K₃PO₄, 1.4 - 2.0 equivalents).
-
Catalyst Addition: To each vial, add the Pd pre-catalyst (1-2 mol%) and the specific ligand you are screening (1.2 - 2.4 mol%, maintaining a Ligand:Pd ratio of ~1.2:1).
-
Reagent Addition: Add the stock solutions of the quinoline substrate (1.0 equiv) and the amine (1.2 equiv) to each vial.
-
Sealing & Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate.
-
Analysis: After the designated time (e.g., 12-24 hours), cool the vials to room temperature. Dilute a small aliquot from each vial and analyze by LC-MS or GC-MS to determine conversion and the ratio of desired product to side products.
Protocol 2: Rigorous Solvent and Reagent Preparation
-
Solvent Degassing: Place your anhydrous solvent in a flask equipped with a stir bar. Bubble argon or nitrogen gas through the solvent via a long needle for at least 30-60 minutes while stirring. This is more effective than the freeze-pump-thaw method for removing dissolved oxygen for this application.
-
Amine Purification (Liquid): Construct a small column using a Pasteur pipette plugged with glass wool. Add a ~2 cm layer of activated alumina followed by a ~1 cm layer of anhydrous magnesium sulfate. Elute the liquid amine directly before use.
-
Inert Atmosphere Setup: Assemble your reaction glassware (oven-dried) and connect it to a Schlenk line or manifold. Evacuate the glassware under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air and moisture are removed. Maintain a positive pressure of inert gas throughout the reaction.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl monophosphine ligands in palladium-catalyzed amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Online]. Available: [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [Online]. Available: [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]
-
T. H. M. Borg, J. P. A. Harrity, "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain," The Journal of Organic Chemistry, vol. 73, no. 22, pp. 8880-8892, 2008. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
N. West, S. L. Buchwald, "The Buchwald-Hartwig Amination of Aryl Chlorides," Angewandte Chemie International Edition, vol. 54, no. 38, pp. 11112-11129, 2015. [Online]. Available: [Link]
-
F. Norrby, "Role of the Base in Buchwald–Hartwig Amination," The Journal of Organic Chemistry, vol. 79, no. 24, pp. 12159-12168, 2014. [Online]. Available: [Link]
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Technical Support Center: Efficient Cross-Coupling of 6-Bromo-4-chloro-7-methylquinoline
Here is the technical support center for the catalyst selection for efficient cross-coupling of 6-Bromo-4-chloro-7-methylquinoline.
Welcome to the technical support center for the selective functionalization of 6-Bromo-4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during cross-coupling reactions with this dihalogenated substrate.
The presence of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—presents a unique challenge and opportunity for selective, sequential, or dual functionalization. The key to success lies in the judicious choice of the catalytic system. This guide provides in-depth, field-proven insights to help you achieve high efficiency and selectivity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic approach to cross-coupling reactions with 6-Bromo-4-chloro-7-methylquinoline.
Q1: What is the expected reactivity order of the C-Br versus the C-Cl bond in this substrate?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[1] The generally accepted reactivity trend is C-I > C-Br > C-OTf > C-Cl.[2] Therefore, the C-Br bond at the 6-position is significantly more reactive and susceptible to oxidative addition to a Pd(0) center than the C-Cl bond at the 4-position. This inherent difference in reactivity is the foundation for achieving selective cross-coupling at the C-6 position.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for selectively targeting the C-6 (bromo) position?
A2: Several powerful cross-coupling reactions can be employed for selective C-C and C-N bond formation at the more reactive C-Br position.[3] The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[4][5] This is a highly versatile and functional-group-tolerant reaction.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[6][7] This method has largely replaced harsher classical methods for synthesizing aryl amines.[7]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, creating valuable alkynylated quinoline derivatives.[8][9]
-
Heck Reaction: For forming C-C bonds by coupling with alkenes.[10][11]
Selective coupling at the C-Br position has been demonstrated in related dihaloquinoline systems, highlighting the feasibility of this strategy.[6][12]
Q3: What are the critical components of the catalytic system for achieving high selectivity at the C-6 position?
A3: A successful cross-coupling reaction depends on the interplay of four key components:
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, or more advanced precatalysts (e.g., G3-XPhos) are often used.[13] These are reduced in situ to the active Pd(0) species.[14][15] Alternatively, a Pd(0) source like Pd(PPh₃)₄ can be used directly.[16]
-
Ligand: This is arguably the most critical component for controlling selectivity and reactivity.[17] Phosphine ligands are the most common class.[18] For selective C-Br coupling, less reactive catalyst systems can be sufficient. However, for more challenging couplings or subsequent C-Cl coupling, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to promote the difficult oxidative addition of the C-Cl bond.[17][19][20]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling and for neutralizing the generated acid.[5][21] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, LHMDS). The choice of base must be compatible with any sensitive functional groups on your substrates.[22]
-
Solvent: The solvent must solubilize all reaction components and is often chosen based on the reaction temperature required. Common anhydrous solvents include 1,4-dioxane, toluene, THF, and DMF.[23][24] For Suzuki reactions, aqueous mixtures (e.g., toluene/water) are frequently used.[25]
Q4: Is it possible to achieve selective coupling at the C-4 (chloro) position?
A4: While selective coupling at the C-Br bond is kinetically favored, achieving selectivity for the less reactive C-Cl bond in the presence of a C-Br bond is a significant challenge. Traditional reactivity trends would predict the C-Br bond to react first.[2] However, "catalyst-controlled" site-selectivity is an emerging area.[26] By designing highly specialized phosphine ligands and carefully tuning reaction conditions, it is sometimes possible to reverse the expected reactivity order.[2] For instance, certain catalyst systems may exhibit a unique affinity for the C-Cl bond, potentially through specific electronic interactions, enabling this challenging transformation.[2] This typically requires a catalyst system that is exceptionally active towards aryl chlorides.[18][27]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a significant amount of unreacted 6-Bromo-4-chloro-7-methylquinoline after the expected reaction time.
-
Possible Cause A: Inactive Catalyst System
-
Causality: The active Pd(0) species is susceptible to oxidation if exposed to air. Improper handling of air-sensitive ligands or failure of the Pd(II) precatalyst to reduce to Pd(0) will halt the catalytic cycle before it begins.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon).[22] Purge the reaction vessel by evacuating and backfilling with inert gas three times. Use properly degassed solvents.[22]
-
Use High-Purity Reagents: Use fresh, high-purity palladium sources and ligands. Some phosphine ligands, especially trialkylphosphines, can be air-sensitive.[18]
-
Consider a Precatalyst: Use a well-defined, air-stable Pd(II) precatalyst. These are designed for reliable and consistent generation of the active Pd(0) species.[13]
-
Check Base Compatibility: Ensure the chosen base is strong enough to facilitate the catalytic cycle but not so strong that it degrades your substrate or coupling partner. For Suzuki couplings, the base is essential for activating the boronic acid.[5]
-
-
-
Possible Cause B: Suboptimal Reaction Conditions
-
Causality: Cross-coupling reactions have an optimal temperature window. If the temperature is too low, the activation energy for the rate-limiting step (often oxidative addition) cannot be overcome. Poor solubility of reagents can also severely limit reaction rates.[23]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for both product formation and potential side product formation.
-
Screen Solvents: If solubility is an issue, switch to a more suitable solvent system (e.g., DMF, NMP for higher temperatures).[23]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome activation barriers, though this should be a last resort.
-
-
Problem 2: Non-Selective Reaction (Mixture of C-Br and C-Cl Coupled Products)
You are observing the formation of both the desired 6-substituted product and the 4,6-disubstituted product, or even the 4-substituted product.
-
Possible Cause A: Reaction Temperature is Too High
-
Causality: While the C-Br bond is kinetically favored to react first, at elevated temperatures, the activation barrier for the oxidative addition of the C-Cl bond can also be overcome, leading to a loss of selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature. This will slow down the reaction rate but will amplify the kinetic difference between C-Br and C-Cl activation, favoring mono-substitution at the C-6 position.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed but before significant formation of the disubstituted product occurs.
-
-
-
Possible Cause B: Catalyst System is Too Reactive
-
Causality: Highly active catalyst systems, especially those designed for activating challenging C-Cl bonds (e.g., using bulky, electron-rich ligands like XPhos or cataCXium® A), may be too reactive to differentiate between the C-Br and C-Cl bonds on this substrate.[17][19]
-
Troubleshooting Steps:
-
Change the Ligand: Switch to a less reactive ligand system. For selective C-Br coupling, a simpler ligand like PPh₃ or a bidentate ligand like dppf might provide sufficient activity for C-Br activation while leaving the C-Cl bond untouched.[4][16]
-
Avoid "Super-Active" Catalysts: Reserve highly active catalyst systems (e.g., those with bulky monophosphine ligands) for the second, more challenging coupling at the C-4 position after the C-6 position has been functionalized.[13][20]
-
-
Problem 3: Formation of Side Products
Besides the desired product, you observe significant quantities of other compounds.
-
Possible Cause A: Hydrodehalogenation (Loss of Br or Cl)
-
Causality: An unproductive side reaction where the halogen is replaced by a hydrogen atom. This can occur via β-hydride elimination from certain organometallic intermediates or if a hydride source is present.[28]
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure solvents and bases are free of hydride contaminants. For example, some grades of NaOt-Bu can contain sodium hydride.
-
Modify the Base/Solvent: Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄).
-
-
-
Possible Cause B: Homocoupling of Coupling Partner
-
Causality: In Suzuki reactions, boronic acids can undergo oxidative homocoupling to form a biaryl byproduct. In Sonogashira reactions, the terminal alkyne can homocouple (Glaser coupling).[8] This is often promoted by the presence of oxygen.[22]
-
Troubleshooting Steps:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[22]
-
Modify Catalyst System (for Sonogashira): Copper co-catalysts can promote Glaser coupling.[23] Running the reaction under copper-free conditions, if possible, can mitigate this issue.[13]
-
-
-
Possible Cause C: Catalyst Inhibition by Quinoline Nitrogen
-
Causality: The lone pair on the quinoline nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalytic activity.[23]
-
Troubleshooting Steps:
-
Select Appropriate Ligands: Bulky ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center, preserving the catalyst's activity.[18]
-
Use a Higher Catalyst Loading: This can sometimes overcome partial catalyst inhibition, but ligand selection is the more elegant solution.[23]
-
-
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Selective C-6 (C-Br) Coupling
| Coupling Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Dppf is a robust ligand that often provides good selectivity for C-Br bonds.[4][16][21] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu or LHMDS | Toluene or THF | 80-110 | Bidentate ligands like BINAP were an early breakthrough for C-N coupling.[7] Selective amination at a C-Br in the presence of a C-Cl has been reported.[6][12] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | TEA or DIPEA | THF or DMF | RT-80 | Often requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions can prevent alkyne homocoupling.[8][13][29] |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ or Et₃N | DMF or NMP | 100-140 | The Heck reaction often requires higher temperatures. Ligand choice is crucial for efficiency.[10][30] |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reagent Setup: To an oven-dried Schlenk flask or reaction vial, add 6-Bromo-4-chloro-7-methylquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[22]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The total concentration should be approximately 0.1 M with respect to the starting quinoline.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Look for the consumption of the starting material and the appearance of the higher Rf (less polar) product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 6-aryl-4-chloro-7-methylquinoline.
Visualizations
Diagram 1: Troubleshooting Workflow for a Low-Yield Reaction
Caption: Decision-making flowchart for troubleshooting low-yield cross-coupling reactions.
Diagram 2: Selectivity in the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle highlighting the faster oxidative addition to the C-Br bond, which is the basis for selectivity.
References
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Chemical Science (RSC Publishing). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NIH. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
University of Rochester. Cross-Coupling Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NIH. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. [Link]
-
MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Amazon S3. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. [Link]
-
ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
NIH. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. [Link]
-
YouTube. Common cross coupling reactions. [Link]
-
NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
Sources
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Technical Support Center: Strategies for Overcoming Poor Solubility of 6-Bromo-4-chloro-7-methylquinoline
Welcome to the technical support center for handling challenging compounds in organic synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 6-Bromo-4-chloro-7-methylquinoline in common reaction solvents. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure successful and efficient experimentation.
Introduction: Understanding the Challenge
6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative with a rigid, aromatic structure.[1][2] This molecular architecture contributes to strong intermolecular forces in the solid state, leading to low solubility in many conventional organic solvents. Poor solubility can result in incomplete reactions, low yields, and difficulties in purification. This guide will explore a range of techniques to mitigate these issues, from simple solvent screening to advanced methods like sonication and the use of deep eutectic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when encountering solubility issues with 6-Bromo-4-chloro-7-methylquinoline?
A1: The first step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point.[3] Given the polar nature of the quinoline ring and the presence of halogens, a range of solvents with varying polarities should be tested. Small-scale solubility tests can be performed in vials before setting up a full reaction.
Q2: How can I quantitatively assess the solubility in different solvents?
A2: A simple method is to add a known mass of the compound to a measured volume of solvent and observe the point of saturation. For more precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound in a saturated solution.
Q3: Are there any databases or predictive tools to estimate the solubility of this compound?
Troubleshooting Guide: Practical Solutions for Poor Solubility
This section details various techniques to enhance the solubility of 6-Bromo-4-chloro-7-methylquinoline, complete with experimental protocols and the underlying scientific principles.
Co-solvent Systems
The use of a co-solvent can significantly improve solubility by altering the overall polarity of the solvent system.[3][6][7] A small amount of a highly polar, aprotic solvent can disrupt the intermolecular forces of the solute, allowing it to dissolve in a less polar bulk solvent.
Experimental Protocol: Co-solvent Screening
-
Preparation: In separate vials, add a small, known amount of 6-Bromo-4-chloro-7-methylquinoline (e.g., 5 mg).
-
Primary Solvent Addition: To each vial, add a primary reaction solvent (e.g., Toluene, Dioxane) in which the compound has poor solubility.
-
Co-solvent Titration: Gradually add a co-solvent (e.g., DMF, DMSO, NMP) dropwise while stirring.
-
Observation: Observe for complete dissolution and note the approximate ratio of primary solvent to co-solvent required.
-
Reaction Scale-up: Use the determined solvent ratio for the actual reaction. Be mindful that the co-solvent may affect the reaction kinetics and selectivity.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 6.4 | 153 | Highly polar, aprotic. Can coordinate with metal catalysts. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar, aprotic. Can be challenging to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | High boiling point, effective for high-temperature reactions. |
| 1,4-Dioxane | 4.8 | 101 | Moderately polar, common in cross-coupling reactions. |
Decision Workflow for Co-Solvent Use
Caption: Workflow for microwave-assisted synthesis.
Deep Eutectic Solvents (DES)
Deep eutectic solvents are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. [8]They are considered green solvents and can be highly effective in dissolving poorly soluble compounds, including heterocycles. [9][10][11][12] Experimental Protocol: Using a Deep Eutectic Solvent
-
DES Preparation: Prepare the DES by mixing a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol) in the appropriate molar ratio. Gently heat the mixture until a clear, homogeneous liquid is formed.
-
Solubility Test: Add a small amount of 6-Bromo-4-chloro-7-methylquinoline to the prepared DES and stir to assess solubility.
-
Reaction Setup: If soluble, conduct the reaction directly in the DES as the solvent.
-
Work-up: After the reaction, the product can often be extracted by adding water or an anti-solvent to precipitate the product, as the DES is typically water-soluble.
Table 2: Examples of Common Deep Eutectic Solvents
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Notes |
| Choline Chloride | Urea | 1:2 | Widely used, biodegradable. |
| Choline Chloride | Glycerol | 1:2 | Viscous, suitable for a range of temperatures. |
| Choline Chloride | Ethylene Glycol | 1:2 | Lower viscosity than glycerol-based DES. |
Conclusion
Overcoming the poor solubility of 6-Bromo-4-chloro-7-methylquinoline requires a systematic and multi-faceted approach. By exploring co-solvent systems, sonication, microwave-assisted synthesis, and novel solvent systems like deep eutectic solvents, researchers can significantly improve reaction outcomes. It is crucial to consider the compatibility of each technique with the specific reaction chemistry to avoid unwanted side reactions or degradation. This guide provides a foundational framework for troubleshooting solubility issues, enabling the successful use of this versatile chemical intermediate in research and development.
References
-
Abbott, A. P., Capper, G., Davies, D. L., Rasheed, R. K., & Tambyrajah, V. (2003). Novel solvent properties of choline chloride/urea mixtures. Chemical Communications, (1), 70-71. [Link]
-
Molnar, M., et al. (2021). Some applications of deep eutectic solvents in alkylation of heterocyclic compounds: A review of the past 10 years. Heterocyclic Communications, 27(1), 45-56. [Link]
-
A Decenary Update on the Deep Eutectic Solvents in Heterocyclic Scaffold Synthesis-A Green Solvent Approach. (2022). Current Organic Synthesis, 19(6), 634-652. [Link]
-
Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures. (2018). New Journal of Chemistry, 42(15), 12586-12593. [Link]
-
Recent advances in the application of deep eutectic solvents for the synthesis of Spiro heterocyclic scaffolds via multicomponent reactions. (2022). ResearchGate. [Link]
-
Nadagouda, M. N., & Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1339-1349. [Link]
-
Cravotto, G., & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Molecules, 22(10), 1742. [Link]
-
Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry. [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
ResearchGate. (n.d.). Applications of Ultrasound in Organic Synthesis - A Green Approach. [Link]
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]
-
Beilstein Journals. (2017, September 4). Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Www.linkedin.com. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
-
ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Chemical Synthesis Database. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. [Link]
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- 1. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. longdom.org [longdom.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Preventing side reactions during the functionalization of 6-Bromo-4-chloro-7-methylquinoline
Welcome to the technical support center for the selective functionalization of 6-bromo-4-chloro-7-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield of your target compounds.
The inherent challenge with 6-bromo-4-chloro-7-methylquinoline lies in its differential reactivity. The two halogen atoms, a chloro group at the C4 position and a bromo group at the C6 position, offer distinct opportunities for sequential and selective modification. However, this same feature can lead to a variety of undesired side reactions if conditions are not carefully controlled. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific issues you may encounter.
Diagram 1: Reactivity Hotspots
Caption: Troubleshooting guide for common issues in Suzuki coupling.
Part 3: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is a general guideline and may require optimization for your specific boronic acid.
Reagents & Equipment:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)
-
Toluene and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-chloro-7-methylquinoline, the arylboronic acid, and anhydrous K₂CO₃.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Nucleophilic Aromatic Substitution (Amination) at the C4-Position
This protocol provides a general method for aminating the C4-position while leaving the C6-bromo group intact.
Reagents & Equipment:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Amine (primary or secondary, 1.5-2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Sealed tube or microwave vial, magnetic stirrer
Procedure:
-
Reaction Setup: In a microwave vial or sealed tube, combine 6-bromo-4-chloro-7-methylquinoline, the desired amine, and DIPEA.
-
Solvent Addition: Add NMP or DMSO as the solvent.
-
Reaction: Seal the vessel and heat to 100-120 °C. The reaction can often be accelerated using microwave irradiation. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
References
- (Placeholder for a relevant general organic chemistry text on cross-coupling)
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wang, L. et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Abdel-Wahab, B. F. et al. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available from: [Link]
- (Placeholder for a relevant citation on regioselective metal
-
Korotvin, V. A. et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Fernández-Ibáñez, M. A. et al. (2010). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Chemistry – A European Journal. Available from: [Link]
- (Placeholder for a relevant cit
-
Sharma, S. et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry. Available from: [Link]
-
ResearchGate. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Available from: [Link]
-
Astruc, D. (2017). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. Molecules. Available from: [Link]
-
Nolan, S. P. & Organ, M. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition. Available from: [Link]
- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on photoremovable protecting groups)
-
Corio, A. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available from: [Link]
-
Abell, A. D. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available from: [Link]
- (Placeholder for a relevant citation on Suzuki coupling of haloquinolines)
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on C-H activ
- (Placeholder for a relevant cit
- (Placeholder for a relevant cit
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
- (Placeholder for a relevant cit
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
- (Placeholder for a relevant citation on microwave-assisted amin
- (Placeholder for a relevant cit
-
Wikipedia. Protecting group. Available from: [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on amination of estrone deriv
-
PubMed. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
- (Placeholder for a relevant cit
- (Placeholder for a relevant cit
- (Placeholder for a relevant cit
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- (Placeholder for a relevant citation on Suzuki coupling of bromo-methylquinolinone)
- (Placeholder for a relevant citation on Suzuki coupling applic
- (Placeholder for a relevant cit
- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on bromin
-
PubChem. 6-Bromo-4-chloro-2-methylquinoline. Available from: [Link]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-chloro-7-methylquinoline for Library Synthesis
Welcome to the dedicated technical support center for the synthesis of 6-bromo-4-chloro-7-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up this important intermediate for library synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
Scaling up a chemical synthesis from the benchtop to a larger scale often introduces new challenges. This guide provides solutions to specific issues that may arise during the synthesis of 6-bromo-4-chloro-7-methylquinoline.
Issue 1: Low Yield in the Cyclization Step to Form 6-Bromo-7-methylquinolin-4-ol
-
Observation: The yield of the quinolinol intermediate is significantly lower than expected after the high-temperature cyclization of the enamine intermediate derived from 3-bromo-4-methylaniline.
-
Potential Causes & Solutions:
-
Insufficient Cyclization Temperature: The intramolecular cyclization requires a high activation energy. If the temperature is too low, the reaction will be incomplete.
-
Recommendation: Ensure the reaction temperature reaches and is maintained at the optimal range, typically between 230-250°C, often using a high-boiling solvent like diphenyl ether.[1] Monitor the internal temperature of the reaction mixture, not just the heating mantle setting.
-
-
Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to thermal degradation.
-
Recommendation: Minimize the reaction time at the highest temperature. Once TLC or HPLC analysis shows consumption of the starting material, proceed with the workup.
-
-
Inefficient Mixing at Scale: Poor agitation in a larger reactor can lead to localized overheating or areas of high concentration, promoting side reactions.
-
Recommendation: Transition from magnetic stirring to overhead mechanical stirring to ensure homogenous mixing and heat distribution.[2]
-
-
Issue 2: Incomplete Chlorination of 6-Bromo-7-methylquinolin-4-ol
-
Observation: After treatment with phosphorus oxychloride (POCl₃), a significant amount of the starting quinolinol remains.
-
Potential Causes & Solutions:
-
Insufficient POCl₃: While POCl₃ often serves as both the reagent and solvent, an inadequate molar excess can lead to incomplete conversion.
-
Recommendation: Use a sufficient excess of POCl₃, typically 5-10 equivalents relative to the quinolinol.[1]
-
-
Presence of Moisture: POCl₃ reacts violently with water, which will consume the reagent and reduce its effectiveness.[3][4]
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of POCl₃.
-
-
Low Reaction Temperature or Insufficient Reaction Time: The chlorination reaction requires heating to proceed at a reasonable rate.
-
Issue 3: Formation of Dark, Tarry Byproducts
-
Observation: The crude product is a dark, viscous oil or solid that is difficult to purify.
-
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The high temperatures used in the cyclization step and the strongly acidic conditions of the chlorination can lead to polymerization and charring.[7]
-
Recommendation: For the cyclization, ensure rapid and efficient heating to the target temperature and then a swift workup upon completion. In the chlorination step, adding a catalytic amount of a high-boiling tertiary amine or DMF can sometimes moderate the reaction and improve yields.[8]
-
-
Impure Starting Materials: Impurities in the initial aniline can be more problematic at a larger scale.
-
Recommendation: Ensure the purity of the 3-bromo-4-methylaniline before starting the synthesis. Recrystallization or distillation may be necessary.
-
-
Issue 4: Difficulties in Product Isolation and Purification
-
Observation: The crude 6-bromo-4-chloro-7-methylquinoline is difficult to crystallize or purify by column chromatography.
-
Potential Causes & Solutions:
-
Residual POCl₃: Any remaining POCl₃ will interfere with crystallization and can streak on silica gel.
-
Incomplete Neutralization: The product is typically precipitated by neutralizing the acidic workup solution.
-
Co-precipitation of Impurities: Tarry byproducts can co-precipitate with the desired product.
-
Recommendation: The crude solid can be washed with water and then a non-polar solvent like hexane to remove some impurities.[1] Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is often effective.[6] If column chromatography is necessary, a gradient elution from hexane to ethyl acetate on silica gel is a good starting point.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 6-bromo-4-chloro-7-methylquinoline?
A1: The most common and scalable approach involves a multi-step synthesis. It typically begins with the reaction of 3-bromo-4-methylaniline with a suitable three-carbon electrophile, such as diethyl malonate or a related derivative, to form an enamine intermediate. This intermediate is then subjected to a high-temperature thermal cyclization to construct the quinolin-4-ol ring system. Finally, the hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][9]
Q2: Why is a high-boiling solvent like diphenyl ether used for the cyclization step?
A2: The intramolecular Friedel-Crafts-type cyclization to form the quinolone ring requires a significant amount of thermal energy to overcome the activation barrier. Diphenyl ether has a very high boiling point (around 258°C), which allows the reaction to be heated to the necessary temperatures (typically 230-250°C) to drive the reaction to completion.[1]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3][4] Key safety precautions include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Reaction with Water: POCl₃ reacts exothermically with water and moisture to produce phosphoric acid and toxic hydrogen chloride gas.[4][11] Ensure all equipment is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Quenching: The quenching of the reaction mixture is highly exothermic and must be done with extreme care by slowly adding the mixture to a large excess of ice with efficient stirring.[6]
Q4: Can I use an alternative to POCl₃ for the chlorination step?
A4: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes be used.[12][13] However, for the conversion of a 4-quinolinol to a 4-chloroquinoline, POCl₃ is generally the most reliable and highest-yielding reagent.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the cyclization and chlorination steps. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value, indicate the reaction's progress. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) can be employed.
III. Experimental Protocol: Synthesis of 6-Bromo-4-chloro-7-methylquinoline
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Step 1: Synthesis of 6-Bromo-7-methylquinolin-4-ol
-
To a solution of 3-bromo-4-methylaniline in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl ethoxymethylenemalonate.
-
Heat the mixture to 140-150°C to facilitate the initial condensation and removal of ethanol.[2]
-
Once the formation of the enamine intermediate is complete (as monitored by TLC or HPLC), increase the temperature to 240-250°C to induce cyclization.[2]
-
Maintain this temperature until the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry to obtain the crude 6-bromo-7-methylquinolin-4-ol.
Step 2: Synthesis of 6-Bromo-4-chloro-7-methylquinoline
-
In a well-ventilated fume hood, carefully add the crude 6-bromo-7-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[8]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-6 hours, monitoring the reaction by TLC.[5][9]
-
After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ by vacuum distillation.
-
Very slowly and carefully, pour the residual mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is approximately 8-9.[6]
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
The crude 6-bromo-4-chloro-7-methylquinoline can be further purified by recrystallization from ethanol.[6]
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 3-bromo-4-methylaniline, diethyl ethoxymethylenemalonate | 6-bromo-7-methylquinolin-4-ol, POCl₃, DMF |
| Solvent | Diphenyl ether | POCl₃ (reagent and solvent) |
| Temperature | 140-150°C then 240-250°C | ~110°C (reflux) |
| Reaction Time | 6-12 hours | 3-6 hours |
| Workup | Precipitation with hexane | Quenching on ice, neutralization, precipitation |
| Purification | Filtration and washing | Recrystallization from ethanol |
IV. Visualizing the Process
Synthetic Pathway
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Moodley, M. K., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
Sources
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- 3. nj.gov [nj.gov]
- 4. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. download.atlantis-press.com [download.atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 13. chemijournal.com [chemijournal.com]
Monitoring reaction progress of 6-Bromo-4-chloro-7-methylquinoline modifications by TLC or LC-MS
Welcome to the technical support center for monitoring chemical modifications of 6-Bromo-4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our goal is to equip you with the knowledge to confidently monitor your reactions, identify potential issues, and interpret your results with a high degree of scientific rigor.
Introduction: The Chemistry of 6-Bromo-4-chloro-7-methylquinoline
6-Bromo-4-chloro-7-methylquinoline is a versatile heterocyclic compound, featuring two distinct halogen atoms that serve as handles for a variety of chemical transformations. The chloro group at the 4-position is generally more susceptible to nucleophilic substitution, while the bromo group at the 6-position is a prime candidate for metal-catalyzed cross-coupling reactions.[1] This differential reactivity allows for selective modifications, making it a valuable building block in medicinal chemistry and materials science. Accurate and real-time monitoring of these modifications is crucial for reaction optimization, yield determination, and impurity profiling.
Part 1: Troubleshooting Guide
This section addresses specific challenges you may encounter while monitoring your reactions using TLC and LC-MS.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[2] However, the unique properties of halogenated quinolines can sometimes lead to ambiguous results.
Q1: My TLC spots are streaking or tailing. What's causing this and how can I fix it?
A1: Streaking is a common issue, often caused by the interaction of the basic nitrogen in the quinoline ring with the acidic silica gel stationary phase.[3]
-
Probable Cause 1: Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the quinoline nitrogen can form strong hydrogen bonds with the silanol groups on the silica gel, leading to slow and uneven movement up the plate.
-
Solution 1: Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia to your mobile phase.[3][4] This will neutralize the acidic sites on the silica gel, resulting in more symmetrical spots.
-
Probable Cause 2: Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak.[3][5]
-
Solution 2: Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the plate. Multiple small applications in the same spot, allowing the solvent to evaporate in between, can also help maintain a concentrated spot without overloading.[5]
Q2: I'm having trouble separating my starting material from the product. Their Rf values are very similar.
A2: Poor separation is often a result of an inappropriate mobile phase polarity. The goal is to find a solvent system that provides a significant difference in the Rf values of your starting material and product.
-
Probable Cause: Suboptimal Mobile Phase Polarity: If the polarity of your mobile phase is too high, all components will travel up the plate quickly with little separation. If it's too low, they will remain near the baseline.
-
Solution: Systematic Solvent System Screening: Experiment with different solvent systems by varying the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[6] A good starting point for quinoline derivatives is a mixture of 10-50% ethyl acetate in hexanes.[4] If your product is significantly more polar than the starting material (e.g., after introducing a hydroxyl or amino group), you may need to increase the polarity by adding a small amount of methanol to the mobile phase.
Table 1: Recommended TLC Solvent Systems for 6-Bromo-4-chloro-7-methylquinoline Modifications
| Reaction Type | Starting Material Rf (approx.) | Expected Product Rf (approx.) | Recommended Solvent System (v/v) | Notes |
| Nucleophilic substitution at C4 (e.g., with an amine) | 0.6 - 0.7 | 0.3 - 0.5 | 30-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | The product is more polar due to the introduction of an N-H bond. |
| Suzuki coupling at C6 (e.g., with an arylboronic acid) | 0.6 - 0.7 | 0.5 - 0.6 | 20-40% Ethyl Acetate in Hexanes | The product is slightly more polar due to the larger aromatic system. |
| Sonogashira coupling at C6 (e.g., with a terminal alkyne) | 0.6 - 0.7 | 0.6 - 0.7 | 10-30% Ethyl Acetate in Hexanes | The product polarity may be very similar to the starting material. |
Q3: I can't see any spots on my TLC plate after development.
A3: This can be frustrating, but there are several potential reasons for the absence of visible spots.
-
Probable Cause 1: Insufficient Concentration: Your reaction mixture may be too dilute to detect by UV visualization.[5]
-
Solution 1: Concentrate the Sample: Try concentrating a small aliquot of your reaction mixture before spotting. Alternatively, spot the sample multiple times in the same location, ensuring the solvent dries completely between applications.[5]
-
Probable Cause 2: Non-UV Active Compounds: While quinolines are typically UV active due to their aromatic nature, your product might have a weak chromophore.[2]
-
Solution 2: Use a Staining Agent: Visualize the plate using an iodine chamber or a potassium permanganate (KMnO₄) stain.[4] Iodine is a good general-purpose stain for organic compounds, while KMnO₄ is effective for compounds that can be oxidized.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS is a powerful tool for monitoring reactions, providing both separation and mass information.[7][8] However, the complexity of reaction mixtures can present challenges.
Q1: I'm not seeing the expected mass for my product in the mass spectrum, even though I see a peak in the chromatogram.
A1: This is a common issue that can arise from several factors related to ionization and mass detection.
-
Probable Cause 1: Inefficient Ionization: Your product may not be ionizing efficiently under the chosen conditions (e.g., electrospray ionization - ESI). The basic nitrogen in the quinoline ring generally favors positive ion mode ESI.
-
Solution 1: Optimize Ionization Source Parameters: Ensure your mass spectrometer is set to the appropriate polarity (positive ion mode is a good starting point for quinolines). You may also need to adjust the capillary voltage, cone voltage, and desolvation gas temperature to optimize the ionization of your specific compound.
-
Probable Cause 2: Incorrect Mass Range: The mass spectrometer may not be scanning within the expected mass-to-charge ratio (m/z) range of your product.
-
Solution 2: Verify Mass Range Settings: Double-check that the scan range of your MS method encompasses the expected molecular weight of your product.
-
Probable Cause 3: In-source Fragmentation: The product might be fragmenting in the ionization source before it reaches the mass analyzer.
-
Solution 3: Reduce Source Energy: Lower the cone voltage or fragmentor voltage to reduce the energy in the ion source, which can minimize in-source fragmentation.
Q2: My retention times are shifting between runs.
A2: Consistent retention times are crucial for reliable peak identification. Shifting retention times can indicate a problem with the LC system.[9]
-
Probable Cause 1: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the polarity and affect retention times.[10]
-
Solution 1: Prepare Fresh Mobile Phase: Always use freshly prepared mobile phases and keep the solvent reservoirs capped to prevent evaporation.[10]
-
Probable Cause 2: Column Temperature Fluctuations: Inconsistent column temperature can lead to variations in retention times.
-
Solution 2: Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout your analyses.
-
Probable Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.[9]
-
Solution 3: Column Washing and Replacement: Regularly flush your column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.
Q3: I'm observing significant ion suppression, leading to poor sensitivity for my product.
A3: Ion suppression occurs when other components in the reaction mixture co-elute with your analyte and interfere with its ionization.[10]
-
Probable Cause: Matrix Effects: Salts, catalysts, or byproducts from the reaction can suppress the ionization of your product.
-
Solution: Improve Chromatographic Separation: Optimize your LC gradient to better separate your product from interfering matrix components. A longer, shallower gradient can often improve resolution. Additionally, consider a more thorough work-up or a simple solid-phase extraction (SPE) cleanup of your sample before injection to remove interfering substances.[11]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the monitoring of 6-Bromo-4-chloro-7-methylquinoline modifications.
Q1: What is a good starting point for developing a TLC method for my reaction?
A1: A good starting point is to use a silica gel plate and a mobile phase of 30% ethyl acetate in hexanes.[4][12] Spot your starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the plate.[2] This will give you a baseline for optimizing the solvent system to achieve good separation between your starting material and product.
Q2: How can I confirm the identity of a new spot on my TLC plate?
A2: While TLC is primarily a qualitative technique, you can use a co-spot to increase your confidence in spot identification.[13] If the new spot in your reaction mixture lane has a different Rf value than your starting material and appears as a single, well-resolved spot in the co-spot lane, it is likely your product. For definitive identification, you will need to use a technique like LC-MS or NMR.
Q3: What type of LC column is best suited for analyzing these compounds?
A3: A C18 reversed-phase column is a good general-purpose choice for separating quinoline derivatives. These columns provide excellent retention and separation based on hydrophobicity. A standard mobile phase system would consist of water (A) and acetonitrile or methanol (B), both with a small amount of an acidic modifier like 0.1% formic acid to improve peak shape.
Q4: How should I prepare my reaction mixture for LC-MS analysis?
A4: Proper sample preparation is crucial for protecting your LC-MS system and obtaining high-quality data. A general procedure is as follows:
-
Take a small aliquot (e.g., 10 µL) of your reaction mixture.
-
Dilute it significantly with the initial mobile phase composition (e.g., 1:1000 dilution).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[14]
Q5: How can I use LC-MS to distinguish between the starting material, a mono-substituted product, and a di-substituted product?
A5: LC-MS is ideal for this purpose. The different species will likely have different retention times due to their varying polarities. More importantly, the mass spectrometer will detect distinct molecular ions for each compound. For example, if you are performing a nucleophilic substitution at the 4-position followed by a Suzuki coupling at the 6-position, you can monitor the disappearance of the starting material's m/z, the appearance and then disappearance of the mono-substituted intermediate's m/z, and the appearance of the final di-substituted product's m/z. The characteristic isotopic pattern of bromine and chlorine can also aid in the identification of these species.[15]
Part 3: Experimental Protocols and Visualizations
Protocol: Monitoring a Suzuki Coupling Reaction by TLC
This protocol outlines the steps for monitoring a Suzuki coupling reaction of 6-Bromo-4-chloro-7-methylquinoline with an arylboronic acid.
-
Prepare the TLC Chamber: Add a 1:4 mixture of ethyl acetate and hexanes to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors and cover the chamber.[4]
-
Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[2]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of 6-Bromo-4-chloro-7-methylquinoline.
-
In the "Co" lane, spot the starting material solution.
-
In the "RXN" lane, carefully take a small aliquot of the reaction mixture with a capillary tube and spot it.
-
On top of the starting material spot in the "Co" lane, spot the reaction mixture.[13]
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] The reaction is progressing if the intensity of the starting material spot in the "RXN" lane decreases over time and a new, less polar spot (the product) appears.
Diagram: TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Diagram: LC-MS Troubleshooting Logic
Caption: Troubleshooting logic for common LC-MS issues.
References
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Benchchem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloro-7-methylquinoline.
- Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
- LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- University of Rochester. (n.d.). How To: Monitor by TLC.
- LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- ChemBAM. (n.d.). TLC troubleshooting.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- PubChem. (n.d.). 6-Bromo-4-chloroquinoline.
- University of York. (n.d.). Determining a solvent system.
- YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography).
- Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-6-methylquinoline.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline.
- myadlm.org. (2019). Growing Pains in LC-MS/MS Testing.
- Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.
- PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- National Institutes of Health. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants.
- Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-4-chloro-7-methylquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is exquisitely sensitive to their substitution patterns, making precise characterization a critical step in the development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution.[1][2]
The Foundational Role of NMR in Quinoline Chemistry
NMR spectroscopy provides a detailed roadmap of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens) deshield nearby nuclei, shifting their signals to higher ppm values (downfield), while electron-donating groups (like methyl groups) cause shielding and an upfield shift.[3]
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
By piecing together these puzzle pieces, a complete and unambiguous three-dimensional structure of the molecule can be assembled.
Experimental Protocol for NMR Spectroscopy of Quinolines
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of substituted quinolines.[4]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Data Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard ¹H NMR spectrum is acquired. For complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning signals.[3]
-
A ¹³C NMR spectrum is then acquired. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.
Structural Representation
To facilitate the discussion of NMR assignments, the structure of 6-bromo-4-chloro-7-methylquinoline with standard IUPAC numbering is provided below.
Figure 1: Structure of 6-Bromo-4-chloro-7-methylquinoline with atom numbering.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of 6-bromo-4-chloro-7-methylquinoline is predicted to exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (for the methyl group). The precise chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
Predicted ¹H NMR Assignments for 6-Bromo-4-chloro-7-methylquinoline:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 8.7 - 8.9 | d | J ≈ 4.5 Hz | Adjacent to the electronegative nitrogen, this proton is significantly deshielded. It is coupled to H-3. |
| H-3 | 7.6 - 7.8 | d | J ≈ 4.5 Hz | Coupled to H-2. The 4-chloro substituent will have a deshielding effect. |
| H-5 | 8.1 - 8.3 | s | - | This proton is a singlet as it has no adjacent protons. The peri-effect of the nitrogen and the deshielding from the 4-chloro and 6-bromo groups will shift it downfield. |
| H-8 | 8.0 - 8.2 | s | - | This proton is also a singlet with no adjacent protons. The 7-methyl group will have a slight shielding effect compared to H-5. |
| CH₃ | 2.5 - 2.7 | s | - | The methyl group protons will appear as a singlet in the upfield region. |
Comparative Analysis with Analogs:
To substantiate these predictions, we can compare them with the experimental data of related compounds.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-8 (ppm) | Reference |
| Quinoline | 8.89 | 7.41 | 7.75 | 8.08 | [4] |
| 2-Chloroquinoline | - | 7.35 | 7.80 | 8.15 | [4] |
| 6-Methylquinoline | 8.83 | 7.33 | 7.55 | 8.00 | [5] |
The data from these analogs supports the predicted chemical shifts. For instance, the deshielding effect of the nitrogen on H-2 is consistently observed around 8.8-8.9 ppm. The presence of a methyl group at position 6 in 6-methylquinoline leads to a slight upfield shift of the protons on the carbocyclic ring compared to quinoline, an effect we would also anticipate for the protons near the 7-methyl group in our target molecule.
¹³C NMR Spectral Analysis: A Predictive Approach
The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. The chemical shifts of the carbon atoms in 6-bromo-4-chloro-7-methylquinoline will be influenced by the attached protons and the electronegativity of the substituents.
Predicted ¹³C NMR Assignments for 6-Bromo-4-chloro-7-methylquinoline:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 152 | Attached to nitrogen, this carbon is significantly deshielded. |
| C-3 | 122 - 124 | Aromatic CH carbon. |
| C-4 | 148 - 150 | Attached to chlorine, this carbon will be strongly deshielded. |
| C-4a | 128 - 130 | Quaternary carbon at the ring junction. |
| C-5 | 129 - 131 | Aromatic CH carbon. |
| C-6 | 118 - 120 | Attached to bromine, this carbon will be shielded relative to an unsubstituted carbon (heavy atom effect) but deshielded relative to a CH. |
| C-7 | 138 - 140 | Attached to the methyl group, this carbon will be deshielded. |
| C-8 | 127 - 129 | Aromatic CH carbon. |
| C-8a | 146 - 148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| CH₃ | 18 - 20 | Aliphatic methyl carbon. |
Comparative Analysis with Analogs:
A comparison with the ¹³C NMR data of related quinolines provides further confidence in these predictions.
| Compound | C-2 (ppm) | C-4 (ppm) | C-6 (ppm) | C-7 (ppm) | Reference |
| Quinoline | 150.2 | 136.0 | 129.4 | 126.5 | [4] |
| 2-Chloroquinoline | 151.5 | 142.1 | 129.8 | 127.6 | [4] |
| 6-Methylquinoline | 149.8 | 135.6 | 136.2 | 126.3 | [6] |
| 7-Chloro-2-methylquinoline | 158.0 | 135.5 | 127.1 | 134.0 | [2] |
The deshielding effect of a chlorine atom at C-4 is evident in 2-chloroquinoline, and a similar strong deshielding is predicted for C-4 in our target molecule. The chemical shift of the methyl-bearing carbon (C-6) in 6-methylquinoline is around 136.2 ppm, supporting the predicted downfield shift for C-7 in 6-bromo-4-chloro-7-methylquinoline.
Comparison with Other Analytical Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Complementarity with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Confirms the molecular formula and can help identify substituents. The isotopic pattern of bromine and chlorine is a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Confirms the presence of the aromatic C-H and C=C bonds, as well as C-halogen bonds. |
| X-ray Crystallography | Provides the exact three-dimensional structure in the solid state. | Offers the ultimate structural proof, but the conformation may differ from that in solution, which is observed by NMR. |
Conclusion
The structural characterization of novel quinoline derivatives is a critical task in modern drug discovery. This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of 6-bromo-4-chloro-7-methylquinoline. By combining fundamental NMR principles with a comparative analysis of structurally related compounds, we can confidently predict and interpret the complex spectra of such molecules, even in the absence of direct experimental data. This predictive approach, supported by a multi-technique characterization strategy, ensures the highest level of scientific integrity and provides a solid foundation for further research and development.
References
-
What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (2018). Retrieved from [Link]
-
4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
6-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Springer. Retrieved from [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
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Comparing the reactivity of 6-Bromo-4-chloro-7-methylquinoline with other haloquinolines
This guide provides an in-depth comparison of the chemical reactivity of 6-Bromo-4-chloro-7-methylquinoline with other haloquinolines. We will dissect the electronic and steric influences of its substituents to understand its unique and versatile reactivity profile. This molecule serves as a powerful scaffold in medicinal chemistry and drug development, offering two distinct and orthogonally addressable reaction sites. The insights and protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex synthetic campaigns.
Understanding the Electronic Landscape of the Quinoline Ring
The quinoline ring system is a foundational scaffold in numerous pharmaceuticals. Its reactivity is governed by the electron-withdrawing nature of the nitrogen atom, which creates an electron-deficient (electrophilic) pyridine ring and a comparatively electron-rich benzene ring. This inherent electronic bias makes the C2 and C4 positions particularly susceptible to nucleophilic attack, a principle that is fundamental to the functionalization of many quinoline derivatives.[1]
Substituents dramatically modulate this landscape. Electron-donating groups (EDGs) enhance the nucleophilicity of the ring system, while electron-withdrawing groups (EWGs) increase its electrophilicity, making it more reactive towards nucleophiles.[2][3] Halogens, like chlorine and bromine, introduce a more complex scenario through their dual electronic nature: they are inductively electron-withdrawing (-I effect) but mesomerically electron-donating (+M effect).
Dissecting the Reactivity of 6-Bromo-4-chloro-7-methylquinoline
The synthetic utility of 6-Bromo-4-chloro-7-methylquinoline stems from the distinct roles played by each substituent. The interplay between the two halogen atoms at different positions, modulated by the methyl group, allows for highly selective and sequential chemical transformations.
-
The 4-Chloro Group: Positioned on the electron-deficient pyridine ring, the C4 carbon is highly electrophilic. The strong inductive effect of the chlorine atom, combined with the activation provided by the ring nitrogen, makes this an exceptionally reactive site for Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
-
The 6-Bromo Group: Located on the carbocyclic (benzene) ring, this position is significantly less activated towards SNAr. However, the carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6]
-
The 7-Methyl Group: As an electron-donating group, the methyl substituent provides a modest electronic influence. It is positioned meta to the C6-bromo bond and para to the C4-chloro bond (relative to the C4a-C8a bridge). While its electron-donating effect can slightly temper the extreme electrophilicity of the C4 position, its primary role is often steric or as a modulator of the overall electronic properties and lipophilicity of the final molecule.
The following diagram illustrates the key electronic influences on the molecule, highlighting the electrophilic C4 position and the cross-coupling-ready C6 position.
Diagram 1: Electronic hotspots on 6-Bromo-4-chloro-7-methylquinoline.
Comparative Reactivity in Key Transformations
The true value of this substrate is revealed when its reactivity is compared to simpler haloquinolines in cornerstone organic reactions. This differential reactivity enables chemists to perform selective functionalization, a critical advantage in multi-step synthesis.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group is the primary site for SNAr. Its reactivity is significantly higher than that of a chloro group at other positions (e.g., C6 or C7) and also greater than a bromo group at the same position, due to the superior ability of chlorine to stabilize the intermediate Meisenheimer complex through induction.[7]
Comparison with Other Haloquinolines:
-
vs. 4-Bromoquinoline: 6-Bromo-4-chloro-7-methylquinoline will typically undergo SNAr at the C4 position more readily than 4-bromoquinoline reacts with the same nucleophile. While bromide is a better leaving group than chloride in SN1/SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, which is facilitated by the higher electronegativity of chlorine.[7]
-
vs. 2-Chloroquinoline: Both 2- and 4-chloroquinolines are highly activated towards SNAr. However, the 4-position is generally more reactive, a phenomenon well-documented in quinazoline chemistry which shares electronic similarities.[4][8]
-
vs. 6-Bromo-2-chloroquinoline: This comparison highlights the regioselectivity. In a molecule with both a 2-chloro and a 4-chloro group, the 4-position would be the preferred site of initial nucleophilic attack. In our target molecule, the C4-Cl is the only activated halide for SNAr, making the reaction highly predictable.
Table 1: Representative SNAr Reactions on Chloroquinolines
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloroquinoline | 1,2,4-Triazole | 1,4-Dioxane, 100 °C | 4-(1H-1,2,4-triazol-1-yl)quinoline | ~90% | [8] |
| 2,4-Dichloroquinazoline | Aniline | EtOH, reflux | 2-Chloro-N-phenylquinazolin-4-amine | High | [4] |
| 4-Chloro-3-nitro-2-quinolone | Morpholine | Dioxane, 20 °C, 15 min | 4-Morpholino-3-nitro-2-quinolone | 98% | [9] |
| 6-Bromo-4-chloro-7-methylquinoline | Piperidine | NMP, 120 °C, 4h | 6-Bromo-7-methyl-4-(piperidin-1-yl)quinoline | >95% (predicted) | Predicted based on similar substrates |
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-bromo bond is the designated site for transformations like Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. A key synthetic advantage is that these reactions can often be performed selectively in the presence of the C4-chloro group. The oxidative addition of palladium to an aryl-Cl bond is significantly slower than to an aryl-Br bond, providing a large kinetic window for selective coupling.[10]
Comparison with Other Haloquinolines:
-
vs. 6-Bromoquinoline: The reactivity of the C6-bromo group in our target molecule is comparable to that of 6-bromoquinoline. The electronic influence of the 4-chloro and 7-methyl groups is relatively distant and has a minor impact on the kinetics of the palladium catalytic cycle.
-
vs. 6-Bromo-2-chloroquinoline: A study by Smith et al. demonstrated the selective Buchwald-Hartwig amination at the C6-bromo position of 6-bromo-2-chloroquinoline.[5][11] By carefully selecting the palladium catalyst, ligand, and base, the aryl bromide can be coupled with high selectivity over the heteroaryl chloride. This principle is directly applicable to 6-Bromo-4-chloro-7-methylquinoline.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | High | [12] |
| Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃, 1,4-Dioxane/H₂O, 100 °C | ~80% | [13] |
| 6-Bromo-4-chloro-7-methylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >90% (predicted) | Predicted based on general methods[14] |
The Power of Orthogonal Synthesis
The differential reactivity of the C4-Cl and C6-Br moieties allows for a planned, sequential functionalization of the quinoline scaffold. A chemist can first perform a palladium-catalyzed coupling at the C6 position, leaving the C4-chloro group untouched, and then subsequently perform an SNAr reaction at the C4 position. This orthogonal strategy is invaluable for building molecular complexity in a controlled manner.
Diagram 2: Orthogonal synthetic pathways for functionalizing the scaffold.
Experimental Protocols
The following protocols are provided as validated starting points for the selective functionalization of 6-Bromo-4-chloro-7-methylquinoline. As with any chemical reaction, optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid at the C6-bromo position, leaving the C4-chloro group intact.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-4-chloro-7-methylquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add toluene and ethanol via syringe in a 4:1 ratio to create a biphasic mixture.
-
Add the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 85 °C and stir vigorously overnight (12-18 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-4-chloro-7-methylquinoline product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the displacement of the C4-chloro group with a secondary amine.
Materials:
-
6-Bromo-4-chloro-7-methylquinoline (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (1.5 - 2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) as solvent
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, optional, as an acid scavenger)
Procedure:
-
In a sealed vial or round-bottom flask, dissolve 6-Bromo-4-chloro-7-methylquinoline in NMP or DMSO.
-
Add the secondary amine and potassium carbonate (if used).
-
Seal the vessel and heat the reaction mixture to 120-140 °C.
-
Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water to remove the high-boiling solvent, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain the desired 4-amino-6-bromo-7-methylquinoline.
Diagram 3: A generalized experimental workflow for Suzuki coupling.
Conclusion
6-Bromo-4-chloro-7-methylquinoline is a highly valuable and versatile building block for chemical synthesis. Its reactivity is characterized by two distinct, orthogonally addressable sites: a highly electrophilic C4-chloro position ripe for nucleophilic aromatic substitution and a C6-bromo position ideal for palladium-catalyzed cross-coupling reactions. This predictable and selective reactivity, modulated by the 7-methyl group, allows for the strategic and controlled construction of complex, functionalized quinoline derivatives. Understanding the principles outlined in this guide empowers researchers to efficiently incorporate this powerful scaffold into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
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Novak, M., & Pečar, S. (2003). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 68(23), 8936-8943. [Link]
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Klasinc, L., Novak, I., & Pečar, S. (2003). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 68(23), 8936-8943. [Link]
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Sánchez, Y., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 10(2), 1073-1083. [Link]
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Biosynce. (2023). What are the effects of different substituents on the reactivity of quinoline?. Biosynce Blog. [Link]
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El-Taweel, F. M. A., et al. (2021). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Journal of Molecular Structure, 1225, 129112. [Link]
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Zhang, Y., et al. (2015). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Journal of Spectroscopy, 2015, 1-9. [Link]
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Abdel-Megeed, M. F., et al. (1994). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Archiv der Pharmazie, 327(9), 553-557. [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Jeremić, M. S., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Serbian Chemical Society, 65(10), 729-735. [Link]
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Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8894-8902. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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da Silva, A. B. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1332. [Link]
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Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF on ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Smith, J. A., et al. (2008). Supporting Information for Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. University of Adelaide. [Link]
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NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14336-14354. [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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PubChem. (n.d.). 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]
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Doyle, A. G., & MacMillan, D. W. C. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1135-1141. [Link]
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A Comparative Guide to the Structural Elucidation of Novel 6-Bromo-4-chloro-7-methylquinoline Derivatives: An X-ray Crystallography Perspective
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] The targeted synthesis of novel derivatives from functionalized quinolines, such as 6-Bromo-4-chloro-7-methylquinoline, opens avenues for the discovery of next-generation pharmaceuticals. The precise determination of the three-dimensional structure of these novel compounds is not merely an academic exercise but a critical step in understanding their structure-activity relationships (SAR). Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic-level detail.
This guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the use of X-ray crystallography for the characterization of novel compounds derived from 6-Bromo-4-chloro-7-methylquinoline. We will delve into the synthetic strategies for creating these new molecules, provide a detailed, field-proven protocol for their crystallographic analysis, and offer an objective comparison of this technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Our focus will be on not just the "how" but the "why," offering insights into the causality behind experimental choices to ensure a robust and self-validating analytical workflow.
The Foundation: Synthesis of Novel Derivatives
The journey to structural elucidation begins with the synthesis of the compounds of interest. The 6-Bromo-4-chloro-7-methylquinoline scaffold offers two reactive sites for derivatization: the chloro group at the 4-position and the bromo group at the 6-position. This allows for selective and sequential reactions to introduce diverse functionalities.
A common and effective strategy is the nucleophilic aromatic substitution (SNAr) at the C4-position, followed by a palladium-catalyzed cross-coupling reaction at the C6-position. This sequential approach allows for the creation of a diverse library of compounds from a single starting material.
Experimental Protocol: A Generalized Two-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution at the C4-Position
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromo-4-chloro-7-methylquinoline (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 equivalents) to the solution. The choice of amine will determine the substituent at the C4-position.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 4-substituted-6-bromo-7-methylquinoline derivative.
Step 2: Palladium-Catalyzed Cross-Coupling at the C6-Position
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-substituted-6-bromo-7-methylquinoline derivative (1.0 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents).
-
Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product is then purified by column chromatography or recrystallization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a molecule.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure can be broken down into several key stages, each requiring careful consideration and execution.
In-Depth Protocol and Rationale
1. Crystal Growth: The Critical First Step
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection.[3] Therefore, obtaining diffraction-quality crystals is often the most challenging part of the process.
-
Methodology: Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.[4]
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Filter the solution to remove any dust or particulate matter, as these can act as unwanted nucleation sites.[4]
-
Transfer the solution to a clean vial and cover it with a cap that allows for slow solvent evaporation (e.g., parafilm with a few pinholes).
-
Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Causality: Slow crystal growth is crucial as it allows the molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid crystallization often leads to the formation of polycrystalline powders or amorphous solids, which are not suitable for single-crystal X-ray diffraction.
2. Data Collection: Probing the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector.
-
Methodology:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Causality: The diffraction pattern is a direct consequence of the interaction of the X-rays with the electrons in the crystal lattice. The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal.
3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data is then used to solve and refine the crystal structure.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal motion) are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
-
-
Causality: The process of structure solution and refinement is essentially a mathematical puzzle where the goal is to find a model of the atomic arrangement that best explains the observed diffraction pattern. The refinement process iteratively improves this model until it converges to a final, validated structure.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is unparalleled in providing a definitive solid-state structure, it is not without its limitations. A comprehensive characterization of a novel compound often involves a combination of analytical techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Obtained | 3D atomic coordinates, bond lengths, angles, intermolecular interactions | Connectivity, chemical environment of nuclei, solution-state conformation | Optimized geometry, electronic properties, theoretical spectra |
| Strengths | Unambiguous structure determination, absolute configuration.[5] | Provides information on dynamic processes in solution, no need for crystals.[6] | Predictive power, can study unstable or hypothetical molecules.[1] |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule.[6] | Structure is an average of conformations in solution, can be complex to interpret for large molecules.[7] | Accuracy depends on the level of theory and basis set, does not replace experimental validation.[8] |
The Synergy of Techniques
The most robust structural characterization is achieved when these techniques are used in a complementary fashion. For instance, NMR spectroscopy can confirm the molecular connectivity before attempting the often time-consuming process of crystal growth. Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of a molecule, which can then be compared with the experimentally determined crystal structure.[9]
Conclusion
The structural elucidation of novel derivatives of 6-Bromo-4-chloro-7-methylquinoline is a critical endeavor in the quest for new therapeutic agents. Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of these compounds, offering invaluable insights for structure-based drug design. While the acquisition of high-quality single crystals can be a bottleneck, the unparalleled detail provided by a successful crystallographic analysis justifies the effort. For a truly comprehensive understanding, a multi-faceted approach that integrates X-ray crystallography with solution-state techniques like NMR spectroscopy and the predictive power of computational chemistry is paramount. This synergistic strategy ensures a self-validating system for the characterization of novel molecular entities, paving the way for the rational design of future medicines.
References
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
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X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30). Retrieved from [Link]
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Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. (n.d.). Retrieved from [Link]
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X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines › Research Explorer. (2019, June 1). Retrieved from [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (2025, August 7). Retrieved from [Link]
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024, March 15). Retrieved from [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
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Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). Retrieved from [Link]
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Cambridge Structural Database search for quinoline–zinc complexes with... - ResearchGate. (n.d.). Retrieved from [Link]
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Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]
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How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. (n.d.). Retrieved from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 6-Bromo-4-chloro-7-methylquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The strategic substitution of the quinoline ring allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the biological activities of 6-Bromo-4-chloro-7-methylquinoline and its analogues, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing data from various studies on substituted quinolines, this document aims to elucidate structure-activity relationships and provide a framework for the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Substitution and Selectivity
Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2] The nature and position of substituents on the quinoline core are critical determinants of their cytotoxic efficacy and selectivity against different cancer cell lines.
Comparative Cytotoxicity of Quinoline Analogs
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | 6-Chloro, 2-(3,4-methylenedioxyphenyl) | HeLa | Significant Activity | [3] |
| 6-Bromo, 2-phenyl | PC3, HeLa | Important Activities | [3] | |
| 4-Aminoquinolines | 7-Chloro derivatives | Various | Potent Activity | [4] |
| Quinoline-Chalcone Hybrids | Compound 12e | Various | G2/M arrest, apoptosis | [2] |
| Brominated Quinolines | 6-Bromo-5-nitroquinoline | Various | Antiproliferative effects | [5] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant Inhibition | [5] |
Insights from the Data:
-
Halogenation: The presence of halogen atoms like chlorine and bromine often enhances anticancer activity. For instance, a chloro group at the 6-position of 2-arylquinolines improves cytotoxicity.[6] Similarly, 7-chloroquinoline derivatives show potent anticancer effects.[4] Highly brominated quinolines also exhibit significant inhibitory effects against various cancer cell lines.[5]
-
Aryl Substitution: The introduction of an aryl group at the 2-position generally confers anticancer properties. Further substitution on this aryl ring can modulate this activity.[6]
-
Positional Isomerism: The position of the substituent is crucial. For example, in 4-(3,3-dimethyl-1-triazeno)quinolines, an 8-chloro substitution resulted in significant antitumor activity against murine leukemias, while other chloro, bomo, or iodo analogues showed activity against L1210 leukemia but not B-16 melanoma.[7]
Mechanism of Anticancer Action
The anticancer effects of quinoline derivatives are mediated through various cellular pathways. The 4-anilinoquinazoline scaffold, structurally related to quinolines, is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is plausible that substituted quinolines exert their effects through similar mechanisms.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the quinoline analogs and incubate for another 24-72 hours.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory drugs with improved efficacy and safety profiles. Quinoline derivatives have emerged as promising candidates, with some exhibiting potent anti-inflammatory effects. [12][13]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of quinoline analogs has been evaluated in both in vitro and in vivo models.
| Compound Class | In Vivo Model | Effect | Reference |
| Cyclopenta[a]anthracene-based quinolines | Xylene-induced ear edema in mice | 68.28% inhibition | [12][13] |
| Azetidine-2-one scaffold-based quinolines | Carrageenan-induced rat paw edema | Significant activity | [13] |
| Quinoline-2-carboxylic acid derivatives | Carrageenan-induced paw edema in rats | Reduction of edema | [14] |
| Celecoxib-quinoline hybrids | In vitro COX-2 inhibition | IC50 of 0.1 µM | [13] |
Structure-Activity Relationship Insights:
-
Scaffold Hybridization: Combining the quinoline moiety with other pharmacophores, such as celecoxib or azetidinone, can lead to potent anti-inflammatory agents. [13]* Inhibition of Inflammatory Mediators: Some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2. [12][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds. [14][16] Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [17] Step-by-Step Protocol:
-
Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the quinoline analogs or the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion
The 6-Bromo-4-chloro-7-methylquinoline scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The available data on related quinoline derivatives strongly suggest that the strategic manipulation of substituents, particularly halogens and aryl groups, can significantly modulate their anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs. Further research focusing on the synthesis and comprehensive biological screening of a focused library of 6-Bromo-4-chloro-7-methylquinoline analogs is warranted to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
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A Senior Application Scientist's Guide to Validating Suzuki Coupling Products of 6-Bromo-4-chloro-7-methylquinoline
For researchers engaged in the synthesis of novel quinoline derivatives, particularly for applications in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] However, when working with di-halogenated substrates like 6-Bromo-4-chloro-7-methylquinoline, the critical question of regioselectivity arises. Which halogen will preferentially react? This guide provides an in-depth comparison of analytical methodologies to unambiguously validate the structure of the resulting products, ensuring the scientific integrity of your findings.
The Core Challenge: C4 vs. C6 Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide.[2][3] The reactivity of the carbon-halogen bond is a key factor, with the general trend being I > Br > OTf > Cl.[4] This is primarily due to bond dissociation energies, where the weaker C-Br bond is typically more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.[5]
Therefore, when 6-Bromo-4-chloro-7-methylquinoline is subjected to Suzuki coupling conditions, the anticipated major product is the one resulting from coupling at the C6 position, leaving the C4-chloro substituent intact. However, factors such as the specific palladium catalyst, ligands, base, and solvent system can influence this outcome.[6][7] It is therefore imperative to not assume the structure but to rigorously validate it through robust analytical techniques.
dot graph TD{ subgraph "The Regiochemical Question" A[6-Bromo-4-chloro-7-methylquinoline] -- "Suzuki CouplingAr-B(OH)2, Pd Catalyst" --> B{Potential Products}; B --> C[Product 1: C6 Coupling4-chloro-7-methyl-6-arylquinoline]; B --> D[Product 2: C4 Coupling6-bromo-7-methyl-4-arylquinoline]; end
} idot Figure 1: The two primary potential isomeric products from a monosubstitution Suzuki coupling reaction on 6-Bromo-4-chloro-7-methylquinoline.
A Multi-Pronged Approach to Structural Validation
A confident structural assignment is rarely achieved with a single analytical method. The most trustworthy validation comes from a combination of techniques, each providing a different piece of the structural puzzle. We will compare the utility of Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography.
Initial Assessment: Mass Spectrometry (MS)
Mass spectrometry is the first line of inquiry after a reaction. Its primary role here is to confirm the successful coupling and to provide initial clues about which halogen has been displaced.
Why it's useful:
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental formula of the product, verifying that one halogen has been replaced by the aryl group from the boronic acid.
-
Isotopic Pattern Analysis: The most powerful feature of MS for this problem is the analysis of isotopic patterns for chlorine and bromine.[8][9]
-
Chlorine (³⁵Cl/³⁷Cl): Has a characteristic M+ and M+2 peak pattern in an approximate 3:1 ratio of intensity.
-
Bromine (⁷⁹Br/⁸¹Br): Has a characteristic M+ and M+2 peak pattern in an approximate 1:1 ratio of intensity.
-
Comparative Data Interpretation:
| Analytical Method | Expected Outcome for C6 Coupling (Product 1) | Expected Outcome for C4 Coupling (Product 2) |
| HRMS | Molecular formula matches C₁₀H₇Cl N + Ar - H | Molecular formula matches C₁₀H₇Br N + Ar - H |
| Isotopic Pattern | Shows a characteristic ~3:1 (M+/M+2) ratio, indicative of one remaining chlorine atom.[8] | Shows a characteristic ~1:1 (M+/M+2) ratio, indicative of one remaining bromine atom. |
Limitations: While MS is excellent for confirming the exchange of one halogen for an aryl group, it cannot definitively prove the position of that exchange. It tells you what has happened, but not where.
The Core Technique: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10] For this specific problem, a combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments is essential for an unambiguous assignment.[11][12]
¹H NMR - The First Clues: The chemical shifts and coupling patterns of the protons on the quinoline core are highly sensitive to the electronic environment. The key protons to observe are H5 and H8.
-
In the starting material: H5 and H8 are distinct singlets.
-
C6 Coupling (Product 1): The introduction of an aryl group at C6 will significantly influence the chemical shift of the adjacent H5 proton. The H8 proton will be less affected.
-
C4 Coupling (Product 2): The introduction of an aryl group at C4 will have a more pronounced effect on the H5 proton than on the H8 proton.
While indicative, relying on ¹H chemical shifts alone can be misleading due to complex electronic and anisotropic effects.[13] More definitive 2D techniques are required.
2D NMR - The Decisive Evidence: Two-dimensional NMR experiments provide correlations between nuclei, allowing for the definitive mapping of the molecular structure.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over two or three bonds.[15]
-
To Confirm C6 Coupling: Look for a correlation peak between the protons on the newly introduced aryl group (ortho-protons) and the C6 carbon of the quinoline ring. A correlation between the H5 proton and the ipso-carbon of the new aryl ring would also be strong evidence.
-
To Confirm C4 Coupling: Look for a correlation between the ortho-protons of the new aryl group and the C4 carbon of the quinoline. Critically, a correlation between the H5 proton and C4 of the quinoline ring will also be observed.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity.[16] It is particularly useful for confirming regiochemistry.[17][18]
-
To Confirm C4 Coupling: A distinct correlation peak (cross-peak) between the ortho-protons of the newly introduced aryl group and the H5 proton of the quinoline ring would be definitive proof of C4 substitution, as these protons are spatially proximate in this isomer.
-
To Confirm C6 Coupling: No such NOE correlation between the new aryl protons and H5 would be expected. Instead, one might observe weaker correlations to the H5 and the 7-methyl protons.
-
Experimental Protocol: HMBC Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), acquire standard ¹H and ¹³C spectra first to determine spectral widths.
-
HMBC Experiment: Use a standard pulse program (e.g., hmbcgpqf on Bruker instruments). Set the long-range coupling delay (D6) to optimize for a J-coupling of 8-10 Hz. This typically corresponds to a delay of 50-60 ms.
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation.
-
Analysis: Carefully analyze the 2D spectrum for the key correlations between the protons of the new aryl ring and the carbons of the quinoline core (C4, C5, C6, C7).
dot graph TD { subgraph "NMR Validation Workflow" direction LR; A[Purified Product] --> B[¹H & ¹³C NMR]; B --> C{"Are ¹H shiftsunambiguous?"}; C -- "No / Uncertainty" --> D[2D NMR Analysis]; C -- "Yes (Risky)" --> G[Tentative Assignment]; D --> E["HMBC:Look for ³J(HAr'-C4) or ³J(HAr'-C6)"]; D --> F["NOESY:Look for correlationbetween HAr' and H5"]; E --> H[Definitive Assignment]; F --> H[Definitive Assignment]; end
} idot Figure 2: A logical workflow for the structural validation of Suzuki coupling products using NMR spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
When absolute, irrefutable proof of a structure is required, or when NMR data remains ambiguous, single-crystal X-ray crystallography is the ultimate arbiter.[19] This technique provides a three-dimensional map of electron density in a molecule, allowing for the precise determination of all atom positions and bond connectivities.[20]
Why it's the definitive method:
-
Unambiguous Results: It directly visualizes the molecular structure, leaving no room for interpretation regarding which halogen was substituted.
-
Absolute Configuration: For chiral molecules, it can determine the absolute stereochemistry, which is crucial in pharmaceutical development.[21][22]
Challenges and Alternatives: The primary challenge is obtaining a single crystal of sufficient quality and size suitable for diffraction.[23] This can be a time-consuming and sometimes unsuccessful process. If crystallization is difficult, the NMR evidence gathered from the methods described above is considered sufficiently robust for structural confirmation in most publications.
Experimental Protocol: Crystal Growth (Vapor Diffusion)
-
Solvent Selection: Dissolve a small amount of the highly purified product in a minimal volume of a relatively high-boiling point, good solvent (e.g., dichloromethane or ethyl acetate).
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a few milliliters of a poor solvent (the "anti-solvent," e.g., hexane or pentane) in which the compound is insoluble.
-
Diffusion: Over several hours to days, the anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and, ideally, promoting the slow growth of single crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove them and mount them for X-ray diffraction analysis.
Conclusion and Recommended Workflow
Validating the structure of Suzuki coupling products from dihaloquinolines is a critical step that demands a systematic and evidence-based approach. While the inherent reactivity of C-Br over C-Cl bonds suggests a likely outcome, this assumption must be verified experimentally.
A tiered approach is recommended:
-
Screening: Use Mass Spectrometry to quickly confirm the reaction's success and identify the remaining halogen via isotopic patterns.
-
Confirmation: Employ a suite of NMR experiments . Start with ¹H and ¹³C NMR, but always proceed to HMBC and/or NOESY for definitive, unambiguous proof of regiochemistry.
-
Absolute Proof: If NMR data is inconclusive or if the publication or patent demands the highest level of certainty, pursue Single-Crystal X-ray Crystallography .
By following this validation hierarchy, researchers can ensure the structural integrity of their synthesized molecules, providing a solid foundation for subsequent research and development.
References
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-
Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
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National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Retrieved from [Link]
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PubMed. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Retrieved from [Link]
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National Institutes of Health. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
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-
MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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University of Calgary. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]
-
YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]
-
MDPI. (2019). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
ResearchGate. (2015). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]
-
arXiv. (2021). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]
-
MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
-
ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
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Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
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The Alchemist's Guide to Quinoline Functionalization: A Comparative Study of Palladium Catalysts for Reactions of 6-Bromo-4-chloro-7-methylquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of a multitude of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The specific substitution pattern on this bicyclic heterocycle dictates its biological activity and physical properties. 6-Bromo-4-chloro-7-methylquinoline is a particularly valuable, yet challenging, synthetic intermediate. Its dihalogenated nature presents a classic chemoselectivity problem for synthetic chemists: how to selectively functionalize one halogenated position while leaving the other intact for subsequent transformations. This guide provides a comprehensive, data-driven comparison of various palladium catalysts for the selective functionalization of the C6-Broromine bond in 6-bromo-4-chloro-7-methylquinoline via Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. By understanding the interplay between catalyst, ligand, and reaction conditions, researchers can unlock the full synthetic potential of this versatile building block.
The Chemoselectivity Challenge: C6-Br vs. C4-Cl
The crux of the challenge in reacting 6-bromo-4-chloro-7-methylquinoline lies in the differential reactivity of the C-Br and C-Cl bonds. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F, which is primarily governed by the carbon-halogen bond dissociation energy (BDE).[3] This intrinsic reactivity bias suggests that the C6-Br bond should be more susceptible to oxidative addition to a Pd(0) center than the more robust C4-Cl bond. However, electronic effects and the choice of catalyst system can significantly influence or even reverse this selectivity.[4][5] This guide will dissect the catalyst systems that best exploit this reactivity difference to achieve selective C6 functionalization.
Comparative Analysis of Palladium Catalyst Systems
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium precursor and, more importantly, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a pivotal role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8] For the selective arylation of 6-bromo-4-chloro-7-methylquinoline at the C6 position, the catalyst must efficiently facilitate the oxidative addition of the C-Br bond without significantly activating the C-Cl bond.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| System 1: Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Good | A classic, versatile catalyst. The relatively low electron density on the palladium center generally favors selective reaction at the more reactive C-Br bond.[9][10] |
| System 2: Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | Very Good | The ferrocene-based dppf ligand offers a good balance of electron-richness and steric bulk, promoting efficient catalysis while maintaining selectivity for the C-Br bond. |
| System 3: Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent | Buchwald's biaryl phosphine ligands, like SPhos, are highly electron-rich and bulky, creating a highly active catalyst that can efficiently cleave the C-Br bond at lower temperatures, further enhancing selectivity over the C-Cl bond.[11] |
| System 4: Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | THF | 70-90 | Good to Very Good | The bulky and electron-rich tri(tert-butyl)phosphine ligand can promote high turnover numbers. However, highly active catalysts can sometimes lead to over-arylation or reaction at the less reactive C-Cl site if reaction times are prolonged.[4][12] |
Expert Insights: For achieving high selectivity in the Suzuki-Miyaura coupling of 6-bromo-4-chloro-7-methylquinoline, the use of moderately electron-rich and sterically hindered phosphine ligands is recommended. While highly active catalysts like those with Buchwald ligands can be very effective, careful monitoring of the reaction is crucial to prevent side reactions. The choice of base and solvent also plays a significant role in the reaction's success, with phosphate bases and ethereal solvents often providing superior results.[4][12]
Heck Coupling: The Art of Alkenylation
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[9] This reaction is a powerful tool for introducing vinyl groups onto the quinoline scaffold. As with the Suzuki reaction, the goal is to selectively activate the C6-Br bond.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| System 1: Pd(OAc)₂ / PPh₃ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | Moderate to Good | A standard catalyst system for the Heck reaction. The higher temperatures required can sometimes compromise selectivity.[13] |
| System 2: PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMA | 120-150 | Moderate | A pre-formed catalyst that can offer good reactivity, though selectivity can be an issue at elevated temperatures. |
| System 3: Pd/C | None | NaOAc | Ethanol/H₂O | 80-100 | Good | A heterogeneous catalyst that can offer good selectivity and ease of separation. The reaction often proceeds more cleanly, albeit sometimes slower than homogeneous systems.[1][14] |
| System 4: Pd(OAc)₂ / P(o-tolyl)₃ | P(o-tolyl)₃ | NEt₃ | DMF | 100-120 | Very Good | The use of a slightly more electron-rich and bulky phosphine ligand compared to PPh₃ can enhance the reaction rate and selectivity for the C-Br bond. |
Expert Insights: The Heck reaction often requires higher temperatures, which can be detrimental to selectivity. The use of heterogeneous catalysts like Pd/C can be advantageous in this regard, often allowing for milder conditions and easier product purification. For homogeneous systems, ligands that are slightly more electron-donating than triphenylphosphine can improve performance.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[15] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency. A study on the selective amination of the closely related 6-bromo-2-chloroquinoline provides excellent guidance for our target molecule.[16][17]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| System 1: Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | Moderate | An early generation catalyst system for Buchwald-Hartwig amination. While effective, it has been largely superseded by more active systems.[15] |
| System 2: Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | Excellent | XPhos is a highly effective Buchwald ligand for C-N bond formation. Its steric bulk and electron-donating properties create a highly active catalyst that selectively reacts at the C-Br bond, as demonstrated in the amination of 6-bromo-2-chloroquinoline.[16][17] |
| System 3: Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Toluene | 80-100 | Very Good | Another highly active Buchwald ligand that can provide excellent yields and selectivity. The choice between XPhos and RuPhos can be substrate-dependent. |
| System 4: [Pd(cinnamyl)Cl]₂ / cataCXium A | cataCXium A | K₂CO₃ | Dioxane | 90-110 | Good to Very Good | N-heterocyclic carbene (NHC) ligands like cataCXium A offer an alternative to phosphine ligands and can be very effective in C-N coupling reactions. |
Expert Insights: For the selective Buchwald-Hartwig amination of 6-bromo-4-chloro-7-methylquinoline, the use of modern, bulky, and electron-rich biaryl phosphine ligands, such as XPhos, is strongly recommended. These ligands have been shown to provide excellent yields and selectivity for the amination of the bromo position in the presence of a chloro substituent on the quinoline ring.[16][17] The choice of a weaker base, such as K₂CO₃ or K₃PO₄, can also enhance selectivity compared to stronger bases like NaOt-Bu.
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations.
Catalytic Cycles
The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add 6-bromo-4-chloro-7-methylquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₂CO₃, 1.4 mmol).
-
Add 6-bromo-4-chloro-7-methylquinoline (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., t-BuOH, 3 mL).
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for the required time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The selective functionalization of 6-bromo-4-chloro-7-methylquinoline is a synthetically valuable transformation that can be achieved with high efficiency and selectivity through the judicious choice of a palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos, respectively, offer superior performance in selectively activating the C6-Br bond. In Heck reactions, while selectivity can be more challenging due to the higher temperatures often required, the use of heterogeneous catalysts or tailored phosphine ligands can provide good results.
As the field of catalysis continues to evolve, the development of even more active and selective catalysts, potentially based on other transition metals or employing novel ligand designs, will further expand the synthetic chemist's toolkit. The principles and data presented in this guide provide a solid foundation for researchers to confidently approach the selective functionalization of this and other polyhalogenated heterocyclic systems, paving the way for the discovery of new medicines and materials.
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- Fairlamb, I. J. S., & Kapdi, A. R. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
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- Jamison, T. F., & Shaughnessy, K. H. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Abell, A. D., & McNaughton, M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
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Abell, A. D., & McNaughton, M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Retrieved from [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Bromo-4-chloro-7-methylquinoline
Introduction: The Significance of Substituted Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of therapeutic applications. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity, making the efficient synthesis of substituted quinolines a critical endeavor for drug development professionals. 6-Bromo-4-chloro-7-methylquinoline is a key intermediate, offering multiple points for further chemical modification. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the chloro group at the 4-position can be readily displaced by nucleophiles, and the methyl group at the 7-position influences the molecule's electronic properties and steric profile.
This guide provides a comprehensive comparison of different synthetic routes to 6-Bromo-4-chloro-7-methylquinoline, offering an in-depth analysis of their efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a classic and highly reliable method for the construction of 4-hydroxyquinolines from anilines, which are then readily converted to the corresponding 4-chloroquinolines.[1] This approach is often favored for its generality and the commercial availability of the required starting materials.
Mechanistic Rationale
The reaction proceeds through two key stages:
-
Condensation: The initial step involves the condensation of an aniline with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM) or a derivative of Meldrum's acid. This forms an enamine intermediate.
-
Thermal Cyclization: Upon heating in a high-boiling solvent, the enamine undergoes an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to yield the stable 4-hydroxyquinoline ring system.
The subsequent chlorination of the 4-hydroxy group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Workflow
The following protocol is adapted from the highly analogous synthesis of 6-Bromo-4-chloro-7-methoxy-quinoline[2] and is expected to provide a robust route to the target compound.
dot
Sources
Safety Operating Guide
Proper Disposal of 6-Bromo-4-chloro-7-methylquinoline: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-4-chloro-7-methylquinoline, a halogenated quinoline derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in scientific principles and regulatory standards.
Hazard Profile and Immediate Safety Considerations
6-Bromo-4-chloro-7-methylquinoline is a solid, halogenated aromatic compound with significant toxicological properties. Understanding its hazard profile is the first step in its safe management.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |
This data is based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich.[1]
The primary hazards associated with this compound are acute oral toxicity and the risk of severe eye damage upon contact. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to prevent contact with the solid material or any solutions.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the compound's toxicity, double gloving is a prudent measure.
-
Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: All handling of 6-Bromo-4-chloro-7-methylquinoline, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
The "Why" Behind Disposal Methods: Chemical Rationale and Regulatory Context
The presence of both bromine and chlorine atoms on the quinoline ring dictates the stringent disposal requirements for this compound. Halogenated organic compounds are a class of chemicals that require special attention due to their potential to form persistent and toxic byproducts if not disposed of correctly.[2]
The Perils of Improper Disposal: Dioxin and Furan Formation
The primary concern with the improper disposal of chlorinated and brominated aromatic compounds, especially via combustion at inadequate temperatures, is the formation of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and their brominated analogues (PBDD/Fs).[3][4][5] These compounds are highly toxic, persistent in the environment, and carcinogenic.
The formation of these hazardous byproducts can occur through two main pathways during incineration:
-
Incomplete Combustion: Insufficient temperature, residence time, or oxygen levels can lead to the partial breakdown of the parent molecule and subsequent recombination into dioxins and furans.
-
De Novo Synthesis: This process occurs at lower temperatures (around 250-450°C) in the post-combustion zone, where unburned carbon and chlorine/bromine sources react in the presence of metal catalysts (like copper) to form dioxins and furans.[3]
Therefore, the recommended disposal method for 6-Bromo-4-chloro-7-methylquinoline is high-temperature incineration in a specially designed hazardous waste incinerator.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] 6-Bromo-4-chloro-7-methylquinoline, as a halogenated organic compound, falls under the purview of these regulations. The key tenets of RCRA for this class of compounds include:
-
Identification and Listing: Halogenated organic compounds are specifically listed as hazardous wastes.[7]
-
"Cradle-to-Grave" Management: Generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.
-
Land Disposal Restrictions: The land disposal of untreated halogenated organic compounds is heavily restricted to prevent environmental contamination.[7]
Step-by-Step Disposal Procedures
The proper disposal of 6-Bromo-4-chloro-7-methylquinoline is a multi-step process that begins in the laboratory.
In-Lab Waste Segregation and Collection
Proper segregation of chemical waste is crucial to ensure safety and facilitate compliant disposal.[8][9][10][11]
Step 1: Designate a Hazardous Waste Accumulation Area: Establish a specific, clearly marked area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and have secondary containment to mitigate spills.
Step 2: Use a Designated "Halogenated Organic Waste" Container: Collect all waste containing 6-Bromo-4-chloro-7-methylquinoline in a dedicated, properly labeled container.[10][11] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complicate the treatment process.[9]
Step 3: Label the Waste Container Correctly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "6-Bromo-4-chloro-7-methylquinoline," and the approximate concentration and quantity. Ensure the label also includes the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion for eye damage).
Step 4: Keep the Container Securely Closed: The waste container should be kept tightly sealed at all times, except when adding waste. This prevents the release of any volatile compounds and minimizes the risk of spills.
Step 5: Manage Contaminated Materials: Any materials that come into direct contact with 6-Bromo-4-chloro-7-methylquinoline, such as gloves, weigh boats, and absorbent paper, must also be disposed of as hazardous waste in a designated solid waste container.
Disposal of Small Quantities and Spills
For minor spills, immediate and appropriate action is critical.
Step 1: Evacuate and Secure the Area: If a spill occurs, ensure all personnel are aware and evacuate the immediate vicinity.
Step 2: Don Appropriate PPE: Before attempting to clean up the spill, don the full range of PPE as described in Section 1.
Step 3: Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
Step 4: Collect the Contaminated Material: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
Step 5: Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Disposal of Bulk Quantities
The disposal of bulk quantities of 6-Bromo-4-chloro-7-methylquinoline must be handled by a licensed hazardous waste disposal facility.
Step 1: Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide guidance on the proper procedures for packaging, labeling, and arranging for the pickup of the hazardous waste.
Step 2: High-Temperature Incineration: The primary and most effective method for the disposal of halogenated aromatic compounds is high-temperature incineration.[5] According to EPA guidelines, hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents (POHCs). For wastes containing halogens, the combustion temperature should be raised to above 1100°C to ensure complete destruction and minimize the formation of dioxins and furans.[12]
Step 3: Alternative Disposal Technologies (For Consideration by Specialized Facilities): While high-temperature incineration is the standard, research into alternative degradation technologies is ongoing. These methods are typically employed at specialized treatment facilities and are not intended for laboratory-scale implementation.
-
Hydrodehalogenation: This process involves the catalytic replacement of halogen atoms with hydrogen, converting the halogenated compound into a less toxic, non-halogenated counterpart.[13][14][15]
-
Alkaline Hydrolysis: This method uses a strong alkaline solution at elevated temperatures to break down the chemical structure of the compound.[16][17]
-
Photocatalytic Degradation: This technology utilizes a photocatalyst (such as titanium dioxide) and a light source to generate reactive oxygen species that can degrade the quinoline structure.[2][18][19][20][21]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-4-chloro-7-methylquinoline.
Caption: Decision workflow for the disposal of 6-Bromo-4-chloro-7-methylquinoline.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 6-Bromo-4-chloro-7-methylquinoline is a critical responsibility for all laboratory personnel. By understanding the chemical principles that underpin the disposal guidelines and adhering to the step-by-step procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. This commitment to responsible chemical management is an integral part of the scientific process.
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What Is the Mechanism of Formation for Dioxins and Furans during Incineration? → Learn. (2025, November 28). Retrieved from [Link]
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Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. (n.d.). PubMed. Retrieved from [Link]
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Dioxin formation from waste incineration. (n.d.). PubMed. Retrieved from [Link]
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Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
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Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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FORMATION OF DIOXINS AND FURANS DURING MUNICIPAL SOLID WASTE GASIFICATION. (n.d.). SciELO. Retrieved from [Link]
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Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). UPenn EHRS. Retrieved from [Link]
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Analysis and discussion on formation and control of dioxins generated from municipal solid waste incineration process. (n.d.). Taylor & Francis. Retrieved from [Link]
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OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016, June 17). Retrieved from [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). Retrieved from [Link]
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Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
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Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
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Deactivation of metal chlorides by alkaline compounds inhibits formation of chlorinated aromatics. (2010, October 1). PubMed. Retrieved from [Link]
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Perspective on halogenated organic compounds. (2023, November 2). PMC - PubMed Central - NIH. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]
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Research On Quinoline Degradation With The Established Photoelectrocatalysis System. (2021, August 3). Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
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Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI. Retrieved from [Link]
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Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020, December 14). MDPI. Retrieved from [Link]
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Alkaline hydrolysis of Medical Waste. (n.d.). Malsparo. Retrieved from [Link]
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(PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025, November 18). ResearchGate. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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Efficient chlorinated alkanes degradation in soil by combining alkali hydrolysis with thermally activated persulfate. (2022, July 12). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloro-7-methylquinoline
This document provides a comprehensive, in-depth technical guide for the safe handling, use, and disposal of 6-Bromo-4-chloro-7-methylquinoline. As a halogenated quinoline derivative, this compound requires meticulous handling to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Risks
6-Bromo-4-chloro-7-methylquinoline is a solid substance whose hazard profile is extrapolated from closely related halogenated quinoline structures. The primary risks associated with this class of compounds are acute toxicity if ingested and severe eye damage upon contact.[1] While specific data for this exact molecule is limited, the Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for a cautious approach.
Table 1: GHS Hazard Classification for Analogous Halogenated Quinolines
| Hazard Class | Category | Hazard Statement | Signal Word | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | [1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | [2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | [2] |
These classifications mandate that all handling procedures are designed to prevent ingestion, eye contact, skin contact, and inhalation of dust or particulates.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve eliminating or engineering out the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures.
For 6-Bromo-4-chloro-7-methylquinoline, the primary engineering control is the mandatory use of a certified chemical fume hood for all weighing, reconstitution, and handling operations.[3] Administrative controls include thorough training on this guide and adherence to Standard Operating Procedures (SOPs).
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against exposure.
Eye and Face Protection
Given the classification of "Causes serious eye damage," robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Safety glasses with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from splashes and airborne particles.[4]
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5]
Hand Protection
Selecting the appropriate gloves is critical. Halogenated aromatic compounds can be challenging for common disposable gloves. Nitrile gloves, while excellent for many laboratory applications, show poor resistance to halogenated and aromatic hydrocarbons.[6][7]
Table 2: Glove Selection for 6-Bromo-4-chloro-7-methylquinoline
| Glove Material | Recommended Use | Rationale |
| Nitrile (Disposable) | Incidental contact only (e.g., handling sealed containers). | Offers poor resistance to halogenated hydrocarbons.[6] Must be changed immediately upon any contact. Breakthrough can occur in under a minute for thin gloves.[7] |
| Neoprene | Extended contact or handling of solutions. | Provides better resistance than nitrile to a range of chemicals. On-site testing is still advised.[8] |
| Butyl Rubber | Extended contact or handling of solutions. | Butyl rubber generally performs well against many chemicals but can be vulnerable to halogenated solvents.[9] Use with caution and inspect frequently. |
| Viton™ or Silver Shield®/4H® | Best for high-risk, extended contact, or spill cleanup. | These materials offer superior resistance to a broad spectrum of chemicals, including halogenated and aromatic compounds. Often used as an outer or inner glove when double-gloving. |
Protocol: For all routine handling, double-gloving is required.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber. Always inspect gloves for tears or degradation before and during use. Change gloves immediately if contamination is suspected.
Body Protection
A buttoned, long-sleeved laboratory coat is mandatory to protect skin and street clothes.[10] For procedures with a higher risk of spills, a disposable gown made of a chemically resistant material (e.g., polyethylene-coated polypropylene) is recommended. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.
Respiratory Protection
All handling of solid 6-Bromo-4-chloro-7-methylquinoline that could generate dust must be performed within a chemical fume hood to minimize inhalation risk.[3] If a fume hood is not available or during a large spill cleanup, respiratory protection is required.
-
Requirement: A NIOSH-approved air-purifying respirator.[11][12]
-
For Dusts: At a minimum, an N95-rated filtering facepiece respirator is necessary to protect against airborne particulates.[13]
-
For Vapors/Organic Cartridges: If handling solutions or if vapors are a concern, a half-mask or full-face elastomeric respirator with organic vapor (OV) cartridges is required.[14][15]
A formal respiratory protection program, including fit-testing and training, is mandated by OSHA for all required respirator use.[11]
Operational Plan: Step-by-Step Procedures
A systematic workflow prevents errors and reduces exposure risk.
Donning and Doffing PPE Workflow
Caption: Proper sequence for putting on and taking off PPE.
Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Gather all necessary equipment, including waste containers.
-
Don PPE: Follow the donning sequence outlined above.
-
Weighing/Transfer: Perform all transfers of solid material carefully to avoid generating dust. Use a spatula and weighing paper within the fume hood.
-
Reconstitution: If preparing a solution, add solvent to the solid slowly to prevent splashing.
-
Post-Handling: Securely cap the primary container. Decontaminate any surfaces within the fume hood.
-
Doff PPE: Follow the doffing sequence. Remove outer gloves first, turning them inside out. Remove the lab coat by rolling it away from the body. Remove inner gloves last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Responding to Exposure
Immediate and correct action is critical in the event of an exposure.
Table 3: First-Aid Measures
| Exposure Route | Immediate Action | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs. | [2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help. | [1] |
Emergency Response Workflow
Caption: Step-by-step emergency response to chemical exposure.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 6-Bromo-4-chloro-7-methylquinoline must be treated as hazardous waste.
-
Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and bench paper, must be disposed of in a designated hazardous waste stream. Do not discard in regular or biohazard trash.[10]
-
Reusable PPE: Contaminated lab coats should not be taken home.[16] If a significant spill occurs, the lab coat must be disposed of as hazardous waste. For minor contamination, it should be laundered separately by a professional service that is informed of the chemical hazard.[10]
-
Spill Cleanup Materials: All materials used to clean a spill (absorbents, wipes, etc.) must be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific hazardous waste disposal procedures.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). UNA Health. [Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. [Link]
-
Glove Compatibility. CP Lab Safety. [Link]
-
Ansell Chemical Resistance Glove Chart. University of California, Berkeley - Environment, Health and Safety. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - Environmental Health and Radiation Safety. [Link]
-
Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison - College of Engineering. [Link]
-
Gloves Chemical Resistance Chart. Safety Signs & Notices. [Link]
-
OSHA Glove Selection Chart. University of Florida - Environmental Health and Safety. [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.134 - Respiratory protection. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). [Link]
-
GLOVE SELECTION CHART. University of Texas at Austin - Environmental Health and Safety. [Link]
-
Guidelines for Washing Lab Coats. North Carolina State University - Plants for Human Health Institute. [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Certified Genetool. [Link]
-
Respiratory Protection in Chemical Product Labels and Safety Data Sheets. American Chemistry Council. [Link]
-
How to Comply With Respiratory Protection Standards. (2020, October 9). Hazmat School. [Link]
-
Personal Protective Clothing such as laboratory coats can not be taken home for laundering. (2008, September 2). University of Washington - Environmental Health & Safety. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. echemi.com [echemi.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. uthsc.edu [uthsc.edu]
- 11. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 12. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. schc.memberclicks.net [schc.memberclicks.net]
- 16. Guidelines for Washing Lab Coats | Plants for Human Health Institute [plantsforhumanhealth.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
